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  • Product: 2-Propyn-1-one, 3-bromo-1-phenyl-
  • CAS: 3876-61-7

Core Science & Biosynthesis

Foundational

Architecting Heterocyclic Scaffolds: A Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-1-phenylprop-2-yn-1-one

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing versatile, highly reactive intermediates that can serve as linchpins in drug discovery and materials science. 3-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing versatile, highly reactive intermediates that can serve as linchpins in drug discovery and materials science. 3-Bromo-1-phenylprop-2-yn-1-one (CAS: 3876-61-7), also known as 3-bromo-1-phenylpropargyl ketone, represents a masterclass in electrophilic design. By combining an alkynyl halide with an adjacent phenyl ketone, this molecule offers a highly polarized, electron-deficient triple bond. This unique structural architecture primes the molecule for nucleophilic attack, cycloadditions, and cross-coupling reactions, making it an invaluable building block for synthesizing complex heterocyclic pharmacophores.

Physicochemical Architecture

Before deploying any intermediate in a synthetic workflow, we must understand its fundamental physicochemical properties. The dual electron-withdrawing nature of the carbonyl group and the bromine atom significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne. This renders the terminal carbon exceptionally susceptible to nucleophilic attack.

The table below summarizes the core quantitative data that dictates its behavior in solution and its viability in early-stage drug design (e.g., Lipinski's Rule of Five evaluations)[1].

Physicochemical PropertyQuantitative ValueStrategic Implication for Drug Design
CAS Number 3876-61-7Unique identifier for procurement and safety tracking.
Molecular Formula C9H5BrOHigh halogen content provides a handle for cross-coupling.
Molecular Weight 209.04 g/mol Low molecular weight allows for downstream derivatization without exceeding the 500 Da limit.
XLogP3 3.1Optimal lipophilicity for membrane permeability in hit-to-lead optimization.
H-Bond Donors 0Prevents non-specific aggregation in aprotic solvents.
H-Bond Acceptors 1The carbonyl oxygen acts as a targeted interaction point for kinase/receptor binding.
Rotatable Bonds 1High structural rigidity, reducing entropic penalties upon target binding.

Mechanistic Synthesis & Validation

To utilize 3-bromo-1-phenylprop-2-yn-1-one, one must first synthesize it with high purity. The standard, high-yield protocol relies on the bromination of the terminal alkyne, 1-phenylprop-2-yn-1-one, using N-bromosuccinimide (NBS) and a silver catalyst[2].

Protocol 1: Silver-Catalyzed Bromination of 1-Phenylprop-2-yn-1-one

This protocol is designed as a self-validating system , ensuring that each mechanistic step provides observable feedback before proceeding.

  • Substrate Solvation: Dissolve 5.0 mmol of 1-phenylprop-2-yn-1-one in 10 mL of anhydrous acetone.

  • Catalyst Activation: Add 0.5 mmol (10 mol%) of Silver Nitrate ( AgNO3​ ) to the solution.

    • Causality: Silver acts as a π -acid, coordinating to the electron-rich alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal and driving the formation of a silver acetylide intermediate[2].

    • Self-Validation Check: The solution will exhibit a slight turbidity or color shift within 5 minutes, confirming the formation of the silver acetylide complex.

  • Electrophilic Bromination: Slowly add 5.5 mmol of N-bromosuccinimide (NBS).

    • Causality: NBS provides a controlled, steady concentration of electrophilic bromine ( Br+ ). The silver acetylide undergoes rapid electrophilic substitution, displacing the silver to yield the brominated alkyne and precipitating silver bromide ( AgBr ).

  • Reaction Monitoring: Stir at room temperature.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The disappearance of the UV-active starting material and the formation of a dense, yellowish AgBr precipitate visually validate reaction completion.

  • Isolation: Filter the mixture through a celite pad to remove AgBr , concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography to isolate 3-bromo-1-phenylprop-2-yn-1-one in excellent yield[2].

Synthesis A 1-phenylprop-2-yn-1-one (Terminal Alkyne) B AgNO3 (Catalyst) Acetone, rt A->B Coordination C Silver Acetylide Intermediate B->C Deprotonation D NBS (N-Bromosuccinimide) Electrophilic Br+ C->D Electrophilic Attack E 3-bromo-1-phenylprop-2-yn-1-one (Target Molecule) D->E Bromination

Caption: Catalytic bromination workflow of 1-phenylprop-2-yn-1-one via silver acetylide intermediate.

Pharmacological Derivatization & Reactivity

The true value of 3-bromo-1-phenylprop-2-yn-1-one in drug development is its capacity to rapidly generate diverse heterocyclic libraries. Its reactivity profile is dominated by two major pathways: cyclocondensation with nucleophiles and cross-coupling.

Pathway A: Synthesis of 1,3,4-Thiadiazole Antimicrobial Scaffolds

Reacting 3-bromo-1-phenylprop-2-yn-1-one with thiocarbohydrazones yields highly substituted 1,3,4-thiadiazoles, which are privileged scaffolds for antibacterial, antifungal, and carbonic anhydrase inhibitory activities[3].

Protocol 2: Cyclocondensation with 1-Benzylidenethiocarbonohydrazones
  • Reagent Assembly: Dissolve equimolar amounts of 3-bromo-1-phenylprop-2-yn-1-one and 1-benzylidenethiocarbonohydrazone in glacial acetic acid[3].

  • Nucleophilic Attack & Cyclization: Stir the mixture at room temperature for 3 hours.

    • Causality: The highly electrophilic α -bromoalkyne undergoes an initial nucleophilic attack by the sulfur/nitrogen atoms of the thiocarbohydrazone. The presence of the bromine atom creates an excellent leaving group, driving an intramolecular cyclization that is thermodynamically stabilized by the aromatization of the resulting 1,3,4-thiadiazole ring[3].

  • Product Isolation:

    • Self-Validation Check: Because the reaction generates hydrogen bromide ( HBr ) as a byproduct, the final product (benzaldehyde N′-(5-benzoylmethyl-1,3,4-thiadiazol-2-yl)hydrazone) inherently forms a hydrobromide salt. This salt is insoluble in acetic acid and will spontaneously precipitate out of the solution, providing an immediate visual confirmation of success[3]. Filter and wash with cold ether.

Pathway B: Palladium-Free Cross-Coupling for Kinase Inhibitors

In addition to cyclocondensations, 3-bromo-1-phenylprop-2-yn-1-one can undergo advanced transition-metal-free cross-coupling. For instance, reacting it with pyrroles on an aluminum oxide ( Al2​O3​ ) surface under solvent-free conditions yields 3-[5-(biphenyl-4-yl)pyrrol-2-yl]-1-phenylprop-2-yn-1-ones[4]. This circumvents the need for toxic palladium catalysts, which is a massive advantage in late-stage pharmaceutical synthesis where heavy metal remediation is costly[4].

Reactivity Core 3-bromo-1-phenylprop-2-yn-1-one (Electrophilic Hub) Path1 Thiocarbohydrazones (Acetic Acid, rt) Core->Path1 Nucleophilic Attack Path2 Pyrroles (Al2O3, Solvent-Free) Core->Path2 Pd-Free Coupling Prod1 1,3,4-Thiadiazoles (Antimicrobial) Path1->Prod1 Cyclization Prod2 Cross-Coupled Pyrroles (Kinase Targets) Path2->Prod2 C-H Activation

Caption: Divergent synthetic utility of 3-bromo-1-phenylprop-2-yn-1-one in drug scaffold generation.

References

  • Title: 2-Propyn-1-one, 3-bromo-1-phenyl- - Chemical Properties and Technology Process Source: LookChem URL
  • Title: INDOLES AND BIINDOLES: SYNTHESIS OF POWERFUL TOOLS FOR PHARMACEUTICAL AND MATERIALS SCIENCES Source: Università degli Studi dell'Insubria URL
  • Title: Metal complexes of some thiocarbohydrazone ligands: Synthesis and structure (Glotova et al., 2008)
  • Title: Synthesis of 3-[5-(Biphenyl-4-yl)

Sources

Exploratory

reactivity profile of alpha-bromoalkynones in organic synthesis

Reactivity Profile of α -Bromoalkynones and α -Bromoenones in Organic Synthesis: A Comprehensive Technical Guide Executive Summary In modern organic synthesis, the strategic placement of halogens on unsaturated systems u...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile of α -Bromoalkynones and α -Bromoenones in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary

In modern organic synthesis, the strategic placement of halogens on unsaturated systems unlocks powerful, multidimensional reactivity. Among these building blocks, α -bromoalkynones (1-bromo-1-alkyn-3-ones) and their alkene counterparts, α -bromoenones , stand out as highly versatile electrophiles. Their unique structural topology—combining a Michael acceptor framework with a built-in leaving group at the α -position—enables them to participate in a diverse array of transformations, including nucleophilic substitutions, tandem cyclizations, and transition-metal-catalyzed cross-couplings.

This whitepaper provides an in-depth analysis of the reactivity profile of α -bromoalkynones and α -bromoenones, detailing the mechanistic causality behind their experimental behavior, summarizing key quantitative data, and providing self-validating protocols for drug development professionals and synthetic chemists.

Mechanistic Foundations: The Causality of Reactivity

The synthetic utility of α -bromoalkynones is governed by two synergistic electronic effects:

  • LUMO Lowering: The electron-withdrawing carbonyl group, coupled with the inductive effect of the α -bromine atom, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne/alkene. This renders the β -carbon highly susceptible to nucleophilic attack (Michael addition).

  • Built-in Leaving Group: Following initial nucleophilic attack, the resulting enolate or allenyl intermediate can undergo intramolecular displacement of the α -bromide. This tandem addition-elimination sequence is the thermodynamic driving force for the rapid assembly of complex heterocycles.

ReactivityProfile Center α-Bromoalkynones & α-Bromoenones PathA Nucleophilic Trifluoromethylthiolation (C-SCF3 Formation) Center->PathA AgSCF3 PathB Tandem Conjugate Addition-Ring Closure (Heterocycles) Center->PathB Dinucleophiles PathC Reductive Cross-Coupling (C-C Bond Formation) Center->PathC Transition Metals

Reactivity pathways of α-bromoalkynones in organic synthesis.

Key Reactivity Pathways

Pathway A: Nucleophilic Trifluoromethylthiolation

The trifluoromethylthio (–SCF3) group is a privileged structural motif in medicinal chemistry due to its high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing properties. α -Bromoalkynones serve as excellent substrates for the direct construction of C(sp)–SCF3 bonds.

When treated with silver trifluoromethylthiolate (AgSCF3), α -bromoalkynones undergo a direct nucleophilic substitution to afford ynonyl trifluoromethyl sulfides in high yields. Causality of the Reagent Choice: The use of AgSCF3 is critical. Unlike more aggressive nucleophiles that trigger double addition across the alkyne, AgSCF3 provides a controlled delivery of the –SCF3 anion. Once the highly electron-withdrawing –SCF3 group is installed, the electron density of the alkyne is further reduced, effectively deactivating it against over-addition.

Pathway B: Tandem Conjugate Addition-Ring Closure

α -Bromoenones and alkynones are premier precursors for heterocycle synthesis. When reacted with dinucleophiles (e.g., 1,2-diamines, amidines, or active methylene compounds like ethyl nitroacetate), they undergo a tandem sequence: an initial aza- or carbo-Michael addition at the β -position, followed by an intramolecular ring closure that expels the bromide ion[1]. For instance, the reaction of α -bromo enones with ethyl nitroacetate yields highly functionalized 5-acyl-3-(ethoxycarbonyl)-2-isoxazoline 2-oxides[1].

Mechanism A α-Bromoalkynone B Michael Addition (β-Attack) A->B C Allenyl/Enolate Intermediate B->C D Intramolecular Substitution (-Br) C->D E Functionalized Heterocycle D->E

Mechanism of tandem conjugate addition-ring closure.

Pathway C: Reductive Cross-Coupling

Beyond ionic pathways, the α -C–Br bond can be activated via transition-metal catalysis. Cobalt-catalyzed reductive cross-coupling of α -bromo enones with α -bromo enamides provides direct access to functionalized azepanes and piperidines bearing benzotropone derivatives. Causality of the Umpolung Strategy: In this reductive cross-coupling, a stoichiometric reductant (like Manganese powder) is used to reduce the cobalt catalyst rather than the substrate. This umpolung (polarity reversal) approach circumvents the need to pre-generate highly reactive, toxic, or moisture-sensitive organometallic reagents, thereby increasing functional group tolerance and operational safety.

Quantitative Data Summary

The following table synthesizes the quantitative performance metrics of the three primary reactivity pathways discussed above.

Reactivity PathwayReagents / Catalyst SystemTarget MotifTypical YieldsKey Synthetic Advantage
Nucleophilic Trifluoromethylthiolation AgSCF3, Toluene, 100 °CYnonyl trifluoromethyl sulfides60–85%Avoids over-addition; excellent functional group tolerance.
Tandem Conjugate Addition-Ring Closure Ethyl nitroacetate, Et3N, DCMIsoxazoline 2-oxides70–90%One-pot construction of complex, highly oxidized heterocycles[1].
Reductive Cross-Coupling CoBr2, Mn(0), Pyridine, MeCNFunctionalized azepanes / piperidines50–80%Umpolung strategy; avoids toxic/unstable organometallics.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the exact methodologies for executing these transformations.

Protocol 1: Synthesis of Ynonyl Trifluoromethyl Sulfides via AgSCF3

Adapted from the methodology established by .

  • Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Reagent Loading: Add the specific α -bromoalkynone (5.0 mmol, 1.0 equiv) and AgSCF3 (7.5 mmol, 1.5 equiv) to the flask.

  • Solvent Addition: Inject 50 mL of anhydrous toluene into the reaction vessel under an Argon atmosphere.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath. Stir vigorously for 12 hours. Self-Validation Check: Monitor the reaction via TLC (Petroleum Ether/Ethyl Acetate, 15:1 v/v). The starting material spot should completely disappear, replaced by a higher Rf product spot.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove silver salts, washing the pad with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure ynonyl trifluoromethyl sulfide[2].

Protocol 2: Cobalt-Catalyzed Reductive Cross-Coupling

Adapted from the methodology established by .

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with CoBr2 (10 mol%) and Mn powder (2.0 equiv).

  • Substrate Loading: Add the α -bromo enone (1.0 equiv) and the corresponding α -bromo enamide (1.5 equiv) to the tube.

  • Solvent & Ligand: Add anhydrous acetonitrile (0.1 M relative to the enone) followed by pyridine (20 mol%) as an additive.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 50 °C for 16 hours. Self-Validation Check: The reaction mixture will change color as the active low-valent Cobalt species is generated and consumed.

  • Workup: Quench the reaction with 1M aqueous HCl (to dissolve unreacted Mn) and extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify by silica gel chromatography to yield the functionalized aza-heterocycle.

References

  • Jiang, H., Zhu, R., Zhu, C., Chen, F., & Wu, W. (2018). Nucleophilic trifluoromethylthiolation of bromoalkynones with AgSCF3: C(sp)–SCF3 bond formation towards ynonyl trifluoromethyl sulfides. Organic & Biomolecular Chemistry, 16, 1646-1650. URL:[Link]

  • Beng, T. K., Sincavage, K., Silaire, A. W. V., Alwali, A., Bassler, D. P., Spence, L. E., & Beale, O. (2015). Direct Access to Functionalized Benzotropones, Azepanes, and Piperidines by Reductive Cross-Coupling of Alpha-Bromo Enones. RSC Advances, 5, 33416-33420. URL:[Link]

  • Galli, C., Marotta, E., Righi, P., & Rosini, G. (2010). Synthesis of 5-Acyl-3-(ethoxycarbonyl)-2-isoxazolines 2-Oxides by a Tandem Conjugate Addition-Ring Closure of Ethyl Nitroacetate with α-Bromo Enones. The Journal of Organic Chemistry, 75(8), 2736–2739. URL:[Link]

Sources

Foundational

literature review on 3-bromo-1-phenylprop-2-yn-1-one derivatives

An in-depth technical analysis and methodological guide on the synthesis, mechanistic profile, and advanced applications of 3-bromo-1-phenylprop-2-yn-1-one (bromo-ynone, BYO) and its derivatives. Executive Summary The mo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the synthesis, mechanistic profile, and advanced applications of 3-bromo-1-phenylprop-2-yn-1-one (bromo-ynone, BYO) and its derivatives.

Executive Summary

The molecular scaffold of 3-bromo-1-phenylprop-2-yn-1-one (often abbreviated as BYO) represents a highly privileged, bifunctional electrophile in modern organic synthesis and bioconjugation. Structurally characterized as an α,β -alkynyl ketone terminating in a bromide leaving group, BYO possesses two distinct sites of reactivity. This unique electronic topology allows for precise kinetic differentiation during nucleophilic attack.

Historically utilized as a building block for complex heterocycles—such as indoles, thiadiazoles, and pyrroles—BYO has recently experienced a renaissance as a transformative reagent in click chemistry. Most notably, it enables the stepwise, one-pot "cross-clicking" of two distinct thiols to form stable ketene-dithioacetals (KDTAs), solving the longstanding challenge of statistical homodimerization in disulfide-mimicking bioconjugation[1][2]. This guide deconstructs the mechanistic causality behind BYO's reactivity and provides field-validated protocols for its synthesis and application.

Chemical Architecture & Mechanistic Causality

To utilize BYO effectively, one must understand the thermodynamic and kinetic forces governing its reactivity. The molecule features a highly electrophilic sp -hybridized carbon bonded to a bromide, conjugated with a carbonyl group.

When exposed to a nucleophile (such as a thiolate), two potential pathways exist:

  • Direct Substitution (Addition-Elimination): Attack at the terminal sp carbon, displacing the bromide.

  • Conjugate Addition (Michael-type): Attack at the β -carbon of the alkyne system.

The Causality of Kinetic Differentiation: Experimental kinetic profiling reveals that the substitution of the bromide proceeds orders of magnitude faster than the thia-Michael addition[1]. The initial attack yields a thio-ynone (TYO) intermediate. Because the bromide is an excellent leaving group and the transition state for the addition-elimination at the haloalkyne is highly stabilized by the adjacent carbonyl, the first equivalent of thiol is consumed almost instantaneously. Only after the TYO intermediate is formed does the alkyne become primed for a second, slower thia-Michael-yne addition by a different thiol, yielding a highly stable ketene-dithioacetal (KDTA) [1][3].

G BYO BYO (3-bromo-1-phenylprop-2-yn-1-one) TYO TYO Intermediate (Thio-ynone) BYO->TYO + R1-SH (- HBr) Thiol1 Thiol 1 (R1-SH) Fast Substitution KDTA KDTA Heterodimer (Ketene-dithioacetal) TYO->KDTA + R2-SH Thiol2 Thiol 2 (R2-SH) Thia-Michael Addition

Mechanistic pathway of stepwise thiol-thiol cross-clicking via BYO.

Synthesis of the Core Reagent: 3-Bromo-1-phenylprop-2-yn-1-one

The preparation of BYO requires the bromination of a terminal alkyne (phenyl propargyl ketone). The following protocol utilizes N-bromosuccinimide (NBS) and a silver nitrate catalyst. The use of silver is critical; it forms a silver acetylide intermediate, which dramatically lowers the activation energy for the halogen transfer from NBS[4].

Step-by-Step Methodology

Note: This reaction must be carried out away from direct light to prevent the degradation of the silver catalyst and radical side-reactions.

  • Preparation: Dissolve phenyl propargyl ketone (5.0 mmol, 1.0 equiv) in anhydrous acetone to achieve a concentration of 0.30 M.

  • First Catalyst Addition: Add N-bromosuccinimide (1.09 g, 6.0 mmol, 1.2 equiv) and AgNO3​ (87 mg, 0.5 mmol, 10 mol%).

  • Incubation: Stir the mixture at room temperature ( 20∘C ) for exactly 1 hour.

  • Second Catalyst Addition: Add a second, identical portion of AgNO3​ (87 mg, 0.5 mmol, 10 mol%) to drive the reaction to completion. Stir for an additional 1 hour at room temperature.

  • Workup: Filter the resulting mixture to remove precipitated silver salts. Extract the filtrate with hexane ( 3×30 mL).

  • Purification: Wash the combined organic layers with a 10% aqueous HCl solution ( 2×40 mL) and brine (30 mL). Dry over anhydrous Na2​SO4​ .

  • Isolation: Concentrate under reduced pressure ( 25∘C , 200 mbar) to afford the product as a white solid. Expected Yield: ~76–78%[4][5].

G Start Phenyl Propargyl Ketone in Acetone (0.30 M) Step1 Add NBS (1.2 eq) & AgNO3 (10 mol%) Start->Step1 Wait1 Stir 1h at RT (Dark) Step1->Wait1 Step2 Add AgNO3 (10 mol%) Wait1->Step2 Wait2 Stir 1h at RT (Dark) Step2->Wait2 Workup Filter, Hexane Extraction, HCl/Brine Wash Wait2->Workup Product BYO Product (~78% Yield) Workup->Product

Step-by-step synthetic workflow for 3-bromo-1-phenylprop-2-yn-1-one.

Application I: Breakthroughs in Bioconjugation

Traditional thiol-thiol coupling (e.g., oxidative disulfide formation) inevitably leads to a statistical mixture of homodimers and heterodimers. BYO derivatives circumvent this by acting as a single-carbon bridge that sequentially accepts two different thiols[2][6].

Protocol: Thiol-Thiol Cross-Clicking

This protocol allows for the conjugation of small molecule drugs, fluorophores, or peptides to proteins without intermediate purification[1].

  • Reagent Initialization: Place BYO (50 µmol, 1.0 equiv) in a 25 mL flask. Dissolve in a 1:1 mixture of acetonitrile (3 mL) and phosphate buffer (3 mL, 0.1 M, pH 8.0). Causality note: pH 8.0 is strictly required to ensure a sufficient population of highly nucleophilic thiolate anions without causing basic hydrolysis of the reagent.

  • First Thiol Addition (TYO Formation): Prepare a stock solution of Thiol 1 (50 µmol, 1.0 equiv) in the same 1:1 buffer/MeCN solvent. Add dropwise at room temperature over 2 minutes. Stir for 15 minutes. The rapid substitution of the bromide guarantees exclusive formation of the TYO intermediate.

  • Second Thiol Addition (KDTA Formation): Add Thiol 2 (50 µmol, 1.0 equiv) to the reaction mixture. Stir until the thia-Michael addition is complete (typically 30–60 minutes depending on steric hindrance).

  • Result: The resulting KDTA heterodimer is highly stable under physiological conditions and resistant to thiol exchange, making it vastly superior to maleimide-based conjugates in complex biological media[1][6].

Application II: Heterocyclic Scaffolds in Drug Discovery

Beyond bioconjugation, BYO is a potent dielectrophile for the annulation of complex heterocycles. Its derivatives exhibit significant biological activities, ranging from COX-2 inhibition to potential antitumor properties.

  • 2-Brominated Indoles: The reaction of BYO with 4-nitronitrosobenzene yields 2-bromo-N-hydroxy-3-aroylindoles. This nitrosoarene-alkyne annulation proceeds via a radical mechanism where the regioselectivity is dictated by the polarization of the alkynone, placing the aroyl group exclusively at the 3-position and retaining the synthetically valuable bromide at the 2-position for downstream cross-coupling[7].

  • Thiadiazole Derivatives: Condensation of BYO with benzylidene thiocarbonohydrazide in the presence of acetic acid yields benzylidene-N-(5-benzoylmethyl-1,3,4-thiadiazolylhydrazone). Schiff bases bearing these heterocyclic residues are heavily investigated for their antibacterial and antitumour activities[8][9][10].

  • Tetrasubstituted Pyrroles: Palladium-free cross-coupling of 2-(biphenyl-4-yl)pyrroles with BYO on an aluminum oxide matrix affords 3-[5-(biphenyl-4-yl)pyrrol-2-yl]-1-phenylprop-2-yn-1-ones. These pyrrole derivatives are structurally analogous to highly potent COX-2 inhibitors and orally active anti-inflammatory agents[11].

Quantitative Data Summary

The table below summarizes the reaction parameters and outcomes for the primary transformations of BYO discussed in the literature.

Derivative / ProductPrimary ApplicationReagents / CatalystReaction TimeTypical YieldRef.
BYO (Core Reagent) Electrophilic Building BlockPhenyl propargyl ketone, NBS, AgNO3​ 2 Hours76–78%[4][5]
KDTA Heterodimers Protein/Drug BioconjugationBYO, Thiol 1, Thiol 2, pH 8 Buffer~45–75 Mins>95% (Conversion)[1][2]
2-Bromo-3-aroylindoles Pharmaceutical IntermediatesBYO, 4-nitronitrosobenzeneVariesRegioselective[7]
1,3,4-Thiadiazolylhydrazones Antibacterial / AntitumorBYO, Benzylidene thiocarbonohydrazideVariesModerate-High[8][10]
3-Pyrrolyl-alkynones COX-2 Inhibition / Anti-inflammatoryBYO, 2-(biphenyl-4-yl)pyrroles, Al2​O3​ Varies35–46%[11]

Conclusion

The 3-bromo-1-phenylprop-2-yn-1-one (BYO) scaffold is a masterclass in kinetic control. By leveraging the vast difference in reaction rates between sp -carbon halogen substitution and β -carbon conjugate addition, researchers can execute highly complex, stepwise ligations in a single pot. Whether utilized to synthesize novel anti-inflammatory heterocycles or to forge stable, non-exchanging bioconjugates for targeted drug delivery, BYO derivatives represent a critical tool in the modern chemist's arsenal.

References

  • Nicque, M., Meffert, J. H., Maes, D., et al. (2025). "Thiol-thiol cross-clicking using bromo-ynone reagents." Nature Communications, 16(1), 6386. Available at:[Link]

  • Scapinello, L. (2021). "Indoles and Biindoles: Synthesis of Powerful Tools for Pharmaceutical and Materials Sciences." University of Insubria. Available at:[Link]

  • Glotova, T. E., Dvorko, M. Y., Samoilov, V. G., & Ushakov, I. A. (2008). "New 1,3,4-thiadiazole derivatives from 1-benzylidenethiocarbonohydrazides and 3-Bromo-1-phenylprop-2-yn-1-one." Russian Journal of Organic Chemistry, 44(6), 866-869. Available at:[Link]

  • Tomilin, D., et al. (2016). "ChemInform Abstract: Synthesis of 3-[5-(Biphenyl-4-yl)pyrrol-2-yl]-1-phenylprop-2-yn-1-ones by Palladium-Free Cross-Coupling Between Pyrroles and Haloalkynes on Aluminum Oxide." ChemInform. Available at:[Link]

  • Royal Society of Chemistry (RSC) Supplementary Information. "Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides." Available at:[Link]

Sources

Exploratory

The Electrophilic Character of 3-Bromo-1-phenylprop-2-yn-1-one: A Technical Guide to Bifunctional Reactivity and Heterocycle Synthesis

Executive Summary In the realm of advanced organic synthesis and drug development, the rational design of heterocyclic pharmacophores relies heavily on the use of highly reactive, bifunctional electrophiles. 2-Propyn-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the rational design of heterocyclic pharmacophores relies heavily on the use of highly reactive, bifunctional electrophiles. 2-Propyn-1-one, 3-bromo-1-phenyl- (commonly known as 3-bromo-1-phenylprop-2-yn-1-one) represents a premier example of such a scaffold. Characterized by an sp -hybridized carbon core flanked by an electron-withdrawing benzoyl group and a terminal bromine atom, this molecule exhibits profound electrophilic character.

This whitepaper provides an in-depth mechanistic analysis of 3-bromo-1-phenylprop-2-yn-1-one, detailing the causality behind its reactivity, step-by-step self-validating protocols for its synthesis, and its strategic application in the assembly of complex heterocycles such as indoles and 1,3,4-thiadiazoles.

Electronic Topology & Mechanistic Causality

The exceptional reactivity of 3-bromo-1-phenylprop-2-yn-1-one is dictated by a "pull-pull" electronic topology.

  • Carbonyl Activation (-M, -I Effects): The benzoyl group exerts strong mesomeric (-M) and inductive (-I) electron-withdrawing effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkyne, making the β -carbon highly susceptible to soft nucleophilic attack (Michael-type addition).

  • Halogen Activation (-I Effect): The terminal bromine atom provides an additional inductive pull, further polarizing the alkyne. More importantly, the C-Br bond serves as a highly specific leaving group or cross-coupling handle following initial nucleophilic attack.

This dual activation allows the molecule to act not just as a simple Michael acceptor, but as a bifunctional hub capable of undergoing tandem addition-elimination reactions and complex cycloadditions.

Reactivity A 3-bromo-1-phenylprop-2-yn-1-one (Electrophilic Hub) B Nitrosoarene Annulation (Cycloaddition) A->B Nitrosoarenes C Thiocarbonohydrazide Condensation A->C N/S Nucleophiles D 2-Bromo-3-aroylindoles (Bioactive Scaffolds) B->D Regioselective E 1,3,4-Thiadiazoles (Pharmacophores) C->E Heterocyclization

Electrophilic reactivity pathways of 3-bromo-1-phenylprop-2-yn-1-one yielding heterocycles.

Synthetic Methodology of the Electrophilic Hub

To harness this electrophile, it must first be synthesized with high purity. The standard approach involves the electrophilic bromination of 1-phenylprop-2-yn-1-one.

Causality of Reagent Selection

Direct bromination of alkynes with Br₂ often leads to over-addition, yielding dibromoalkenes. To prevent this, a catalytic amount of Silver Nitrate (AgNO₃) is used in tandem with N-Bromosuccinimide (NBS) [1].

  • Why Silver? Terminal alkynes possess a high pKa (~25). AgNO₃ acts as a carbophilic π -Lewis acid. It coordinates to the alkyne, drastically lowering the pKa of the terminal proton and facilitating the formation of a highly nucleophilic silver acetylide intermediate.

  • Why NBS? NBS provides a controlled, low-concentration source of electrophilic bromine (Br⁺), which rapidly reacts with the silver acetylide to yield the target bromoalkyne without over-brominating the triple bond.

Protocol 1: Self-Validating Synthesis of 3-bromo-1-phenylprop-2-yn-1-one

Reagents: 1-phenylprop-2-yn-1-one (5.0 mmol), NBS (6.0 mmol), AgNO₃ (0.5 mmol, 10 mol%), Anhydrous Acetone (17 mL).

Step-by-Step Workflow:

  • Initiation: Dissolve 1-phenylprop-2-yn-1-one in anhydrous acetone at room temperature (0.30 M concentration).

  • Catalyst Addition: Add AgNO₃ (10 mol%) to the solution. Stir for 5 minutes. Causality: This brief window allows the silver acetylide complex to form prior to the introduction of the halogenating agent.

  • Bromination: Add NBS (1.2 equivalents) in a single portion. Stir the reaction mixture at room temperature for 1 hour, protected from light.

  • Quench & Extraction: Filter the resulting mixture to remove precipitated silver salts. Extract the filtrate with hexane (3 x 30 mL).

  • Washing: Wash the combined organic layers with a 10% aqueous HCl solution (2 x 40 mL) to remove residual silver and succinimide, followed by brine (30 mL).

  • Isolation: Dry over Na₂SO₄ and concentrate under vacuum (25 °C, 200 mbar) to afford the product as a white solid.

Self-Validation Checkpoints:

  • Visual: The reaction is self-indicating; the precipitation of AgBr serves as a visual confirmation of the halogen exchange.

  • Spectroscopic: Successful conversion is validated via FT-IR by the complete disappearance of the terminal alkyne C-H stretch at ~3300 cm⁻¹. ¹H NMR will show the disappearance of the terminal alkyne proton at ~3.45 ppm.

Workflow Step1 1-phenylprop-2-yn-1-one + AgNO3 (cat.) Step2 Silver Acetylide Intermediate Step1->Step2 Activation Step3 Addition of NBS (Acetone, RT) Step2->Step3 Halogenation Step4 Bromination via Electrophilic Substitution Step3->Step4 Mechanism Step5 3-bromo-1-phenylprop-2-yn-1-one (78% Yield) Step4->Step5 Isolation

Self-validating synthetic workflow for the preparation of 3-bromo-1-phenylprop-2-yn-1-one.

Advanced Reactivity & Heterocycle Assembly

The synthesized bromoalkynone is a highly privileged scaffold for generating complex heterocycles. Two primary pathways dominate its application in drug discovery.

Pathway A: Nitrosoarene Annulation to 2-Bromo-3-aroylindoles

The electrophilic alkyne undergoes a highly regioselective cycloaddition with nitrosoarenes. The reaction proceeds via a radical mechanism where the nitrosoarene attacks the activated alkyne. Because of the terminal bromine, the reaction exclusively yields 3-aroyl-2-bromoindoles [2].

  • Strategic Advantage: The resulting 2-bromoindole is a perfect substrate for subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions, allowing for rapid library generation of substituted indoles.

Pathway B: Heterocyclization to 1,3,4-Thiadiazoles

When reacted with benzylidene thiocarbonohydrazides, the soft sulfur nucleophile selectively attacks the electrophilic β -carbon of the bromoalkyne. This is followed by an intramolecular condensation involving the hydrazide nitrogen and the carbonyl carbon, yielding highly functionalized 1,3,4-thiadiazole derivatives [3].

Protocol 2: Synthesis of 1,3,4-Thiadiazole Derivatives

Reagents: 3-bromo-1-phenylprop-2-yn-1-one (1.0 mmol), Benzylidene thiocarbonohydrazide (1.0 mmol), Glacial Acetic Acid (5 mL).

Step-by-Step Workflow:

  • Dissolution: Dissolve the benzylidene thiocarbonohydrazide in glacial acetic acid. Causality: Acetic acid acts as both the solvent and a mild Brønsted acid catalyst, activating the carbonyl group of the bromoalkyne for the final cyclization step.

  • Electrophile Addition: Slowly add 3-bromo-1-phenylprop-2-yn-1-one to the stirring solution at 20–23 °C.

  • Cyclization: Stir the mixture at room temperature for 4–6 hours. The initial thia-Michael addition occurs rapidly, followed by the rate-limiting cyclodehydration.

  • Precipitation: Pour the reaction mixture into ice-cold water (20 mL) to precipitate the crude thiadiazole.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 1,3,4-thiadiazole derivative.

Self-Validation Checkpoints:

  • Physical State: The transition from a homogenous acetic acid solution to a dense precipitate upon aqueous quenching confirms the formation of the hydrophobic heterocyclic product.

  • Spectroscopic: Mass spectrometry will confirm the loss of H₂O and HBr (depending on the exact mechanism of the specific derivative), and ¹³C NMR will show the appearance of the characteristic thiadiazole ring carbons at ~150-165 ppm.

Quantitative Reaction Metrics

To aid in experimental planning, the following table summarizes the expected quantitative outcomes and critical parameters for the reactions discussed.

Reaction TypeStarting MaterialReagents & ConditionsMajor ProductTypical Yield
Bromination 1-phenylprop-2-yn-1-oneNBS (1.2 eq), AgNO₃ (10 mol%), Acetone, RT, 1h3-bromo-1-phenylprop-2-yn-1-one76% – 78%
Annulation 3-bromo-1-phenylprop-2-yn-1-one4-nitronitrosobenzene, K₂CO₃, Toluene, 80 °C2-bromo-3-aroylindole derivatives65% – 80%
Heterocyclization 3-bromo-1-phenylprop-2-yn-1-oneBenzylidene thiocarbonohydrazide, AcOH, 20-23 °C1,3,4-thiadiazole derivatives55% – 70%

References

  • Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides The Royal Society of Chemistry URL
  • Università degli Studi dell'Insubria (Ph.D. Thesis, L. Scapinello, 2021)
  • Russian Journal of Organic Chemistry (Indexed via ACS/ResearchGate)
Foundational

An In-Depth Technical Guide to 3-Bromo-1-phenyl-2-propyn-1-one (CAS 3876-61-7)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-1-phenyl-2-propyn-1-one is a halogenated organic compound featuring a phenyl ketone and a bromo-substituted terminal alkyne. This uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-phenyl-2-propyn-1-one is a halogenated organic compound featuring a phenyl ketone and a bromo-substituted terminal alkyne. This unique combination of functional groups imparts significant reactivity, making it a valuable building block in organic synthesis. Its electrophilic nature, arising from the electron-withdrawing carbonyl group and the polarized carbon-bromine bond, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical identifiers, properties, and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic introduction of a bromine atom can enhance the therapeutic activity and metabolic stability of a molecule, a concept known as "bromination" in drug design.[1]

Core Chemical Identifiers

A precise understanding of a compound's identity is fundamental for any research and development endeavor. The following table summarizes the key chemical identifiers for 3-bromo-1-phenyl-2-propyn-1-one.

IdentifierValueSource
CAS Registry Number 3876-61-7LookChem[2]
Molecular Formula C₉H₅BrOLookChem[2]
Molecular Weight 209.042 g/mol LookChem[2]
IUPAC Name 3-Bromo-1-phenylprop-2-yn-1-oneInferred from structure
Synonyms 2-Propyn-1-one, 3-bromo-1-phenyl-LookChem[2]
Canonical SMILES C1=CC=C(C=C1)C(=O)C#CBrLookChem[2]
InChI InChI=1S/C9H5BrO/c10-8-7-9(11)6-4-2-1-3-5-6/h1-5HGenerated from SMILES
InChIKey Not readily available

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings. The following table outlines key computed properties for 3-bromo-1-phenyl-2-propyn-1-one.

PropertyValueSource
XLogP3 3.1LookChem[2]
Hydrogen Bond Donor Count 0LookChem[2]
Hydrogen Bond Acceptor Count 1LookChem[2]
Rotatable Bond Count 1LookChem[2]
Exact Mass 207.95238 g/mol LookChem[2]
Heavy Atom Count 11LookChem[2]
Complexity 202LookChem[2]

Safety and Handling

General Safety Recommendations:

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Synthesis and Reactivity

The synthesis of 3-bromo-1-phenyl-2-propyn-1-one can be envisioned through the bromination of a suitable precursor, such as 1-phenyl-2-propyn-1-one. The reactivity of this compound is dominated by its electrophilic sites. The carbonyl carbon is susceptible to nucleophilic attack, and the acetylenic carbon bearing the bromine atom can undergo substitution or coupling reactions.

The following diagram illustrates a potential synthetic workflow and key reactions.

G cluster_synthesis Synthesis cluster_reactions Key Reactions 1_phenyl_2_propyn_1_one 1-Phenyl-2-propyn-1-one product 3-Bromo-1-phenyl-2-propyn-1-one 1_phenyl_2_propyn_1_one->product Bromination reagent_br Brominating Agent (e.g., NBS, Br2) reagent_br->product adduct Nucleophilic Addition/Substitution Product product->adduct Nucleophilic Attack coupled_product Cross-Coupling Product product->coupled_product Palladium- or Copper-catalyzed Cross-Coupling nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->adduct coupling_partner Coupling Partner (e.g., Alkyne, Boronic Acid) coupling_partner->coupled_product

Caption: Synthetic pathway and reactivity of 3-bromo-1-phenyl-2-propyn-1-one.

Applications in Drug Discovery

The structural motifs present in 3-bromo-1-phenyl-2-propyn-1-one are of significant interest in medicinal chemistry. The phenylpropanone core is found in various bioactive molecules. The bromo-alkyne functionality serves as a versatile handle for introducing further molecular complexity through reactions like the Sonogashira coupling, click chemistry, and nucleophilic substitution. These reactions are instrumental in creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. The introduction of bromine can also modulate the pharmacokinetic properties of a drug candidate, potentially improving its efficacy and metabolic profile.

Experimental Protocol: A Representative Cross-Coupling Reaction

The following is a generalized protocol for a Sonogashira coupling reaction, a common application for bromoalkynes in drug development.

Objective: To synthesize a 1,4-disubstituted-1,3-diyne by coupling 3-bromo-1-phenyl-2-propyn-1-one with a terminal alkyne.

Materials:

  • 3-Bromo-1-phenyl-2-propyn-1-one

  • A terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1-phenyl-2-propyn-1-one (1 equivalent) in the anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the terminal alkyne (1.1 equivalents), the palladium catalyst (0.05 equivalents), copper(I) iodide (0.1 equivalents), and the base (2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, and an inert atmosphere prevents its deactivation.

  • Anhydrous Conditions: Moisture can interfere with the catalytic cycle and lead to side reactions.

  • Copper(I) Iodide: Acts as a co-catalyst to facilitate the transmetalation step in the Sonogashira reaction.

  • Base: Neutralizes the hydrobromic acid (HBr) that is formed as a byproduct of the reaction.

Conclusion

3-Bromo-1-phenyl-2-propyn-1-one is a reactive and versatile building block with significant potential in organic synthesis and drug discovery. Its well-defined structure and predictable reactivity make it an attractive starting material for the synthesis of complex molecules. This guide provides a foundational understanding of its chemical identity, properties, and handling, which will be valuable for researchers and scientists working in these fields. Further exploration of its reaction scope and biological applications is warranted.

References

  • LookChem. 2-Propyn-1-one, 3-bromo-1-phenyl-. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

Sources

Exploratory

Solubility and Application Profiling of 3-Bromo-1-phenyl-2-propyn-1-one in Organic Solvents

Executive Summary 3-Bromo-1-phenyl-2-propyn-1-one (also known as bromo-ynone or BYO) has rapidly emerged as a highly versatile electrophilic reagent in both advanced bioconjugation and heterocyclic synthesis. Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-phenyl-2-propyn-1-one (also known as bromo-ynone or BYO) has rapidly emerged as a highly versatile electrophilic reagent in both advanced bioconjugation and heterocyclic synthesis. Characterized by an alkyne conjugated to a carbonyl group and terminated by a labile bromide leaving group, BYO exhibits unique kinetic properties. This technical guide provides an in-depth analysis of BYO’s solubility profile across various organic solvents, detailing how solvent selection directly dictates reaction causality—from stepwise thiol-thiol cross-clicking to nitrosoarene-alkyne cycloadditions.

Physicochemical Properties & Quantitative Solubility Profile

To successfully deploy BYO in synthetic workflows, understanding its partitioning and solvation behavior is critical. BYO is a moderately hydrophobic small molecule (MW: 209.04 g/mol ) that demonstrates excellent solubility in a wide range of aprotic and protic organic solvents. Its solubility limits dictate the operational concentrations for various downstream applications.

Table 1: Operational Solubility Data and Solvent Applications for BYO
Solvent SystemOperational ConcentrationPrimary ApplicationMechanistic Rationale
Acetonitrile / Aq. Buffer (1:1) 1 – 10 mMBioconjugation (Cross-Clicking)Stabilizes BYO hydrolytically for days; maintains peptide/protein solubility[1].
Acetone (Anhydrous) 0.30 MBYO Synthesis (Bromination)Solubilizes terminal alkyne; drives equilibrium via AgBr precipitation[2].
Acetic Acid (AcOH) 0.1 – 0.5 MHeterocyclic SynthesisActs as both a protic solvent and a Brønsted acid catalyst[3].
Dichloromethane (DCM) > 0.5 MLiquid-Liquid ExtractionHigh partition coefficient for isolating hydrophobic TYO intermediates[4].
Hexane / EtOAc (3:1) VariableSilica Gel ChromatographyOptimal polarity gradient for isolating pure BYO from polar byproducts[2].

Mechanistic Rationale for Solvent Selection

Semi-Aqueous Systems for Bioconjugation

In the realm of bioconjugation, BYO is utilized to bridge two distinct thiols, forming a 1[1]. The reaction requires a delicate balance: the solvent must solubilize the hydrophobic BYO while maintaining the structural integrity of biomolecules (e.g., peptides, proteins).

A 1:1 mixture of acetonitrile (MeCN) and 0.1 M phosphate buffer (pH 8) is the gold standard. MeCN ensures BYO remains fully solvated and hydrolytically stable. The pH 8 buffer is critical as it deprotonates the incoming thiols into highly nucleophilic thiolates. The kinetic differentiation here is stark: the substitution of the bromide by the first thiol is orders of magnitude faster than the subsequent thia-Michael addition. This allows for the isolation of a thio-ynone (TYO) intermediate without forming statistical mixtures of homodimers[1].

Aprotic Solvents for Heterocyclic Synthesis

For the synthesis of indole frameworks via 4[4], BYO acts as a critical building block. Acetone is specifically chosen during the synthesis of BYO itself because it fully solubilizes the terminal alkyne precursor while allowing the silver bromide (AgBr) byproduct to precipitate, thereby driving the reaction equilibrium forward via Le Chatelier's principle[2]. Furthermore, in the synthesis of thiadiazolylhydrazones, 3[3] to maintain the solubility of thiocarbohydrazones while providing the necessary protons to catalyze the condensation.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and reaction progress.

Protocol A: Synthesis of 3-Bromo-1-phenyl-2-propyn-1-one (BYO)

Objective: Convert a terminal alkyne to a bromo-ynone using a solubility-driven precipitation mechanism.

  • Solvation: Dissolve 1-phenylprop-2-yn-1-one (5 mmol, 1 equiv) in 17 mL of anhydrous acetone to achieve a 0.30 M concentration.

    • Causality: Acetone provides optimal solubility for the alkyne and reagents while remaining inert to electrophilic bromination[2].

  • Activation & Bromination: Add N-bromosuccinimide (NBS, 6 mmol, 1.2 equiv) and AgNO₃ (0.5 mmol, 10 mol %). Stir at room temperature for 1 hour, strictly away from light.

    • Causality: AgNO₃ acts as a Lewis acid catalyst, activating the terminal alkyne, while NBS provides the electrophilic bromine. Light exclusion prevents radical side-reactions.

  • Validation Check 1 (Visual): The reaction progress is visually indicated by the formation of a pale AgBr precipitate.

  • Validation Check 2 (TLC): Confirm full conversion via TLC (Hexane/EtOAc 9:1) showing the disappearance of the starting alkyne.

  • Workup: Filter the mixture to remove the AgBr precipitate. Extract the filtrate with hexane (3 x 30 mL).

    • Causality: Hexane selectively extracts the hydrophobic BYO while leaving polar succinimide byproducts in the aqueous/polar phase.

  • Final Validation (NMR): Verify product purity by ¹H NMR, specifically confirming the disappearance of the terminal alkyne proton (~3.2 ppm).

Protocol B: Stepwise Thiol-Thiol Cross-Clicking

Objective: Synthesize a heterodimeric ketene-dithioacetal (KDTA) via kinetic differentiation.

  • Solvation: Dissolve BYO (50 µmol, 1 equiv) in 3 mL of acetonitrile and 3 mL of phosphate buffer (0.1 M, pH 8).

    • Causality: MeCN ensures BYO remains in solution, while the pH 8 buffer deprotonates the thiol to its more nucleophilic thiolate form[1].

  • First Addition: Add a stock solution of the first thiol (50 µmol, 1 equiv) dropwise over 2 mins. Stir for 15 mins.

    • Validation Check (LC-MS): Analyze an aliquot to confirm the complete mass shift corresponding to the loss of bromine and addition of the thiol, indicating pure Thio-Ynone (TYO) formation.

  • Second Addition: Add the second distinct thiol (50 µmol, 1 equiv) and incubate at room temperature.

    • Causality: The second thiol undergoes a slower thia-Michael addition to form the stable KDTA.

  • Final Validation (HPLC): KDTA formation is validated by the complete consumption of the TYO intermediate via HPLC, yielding a single heterodimer peak.

Visualizing Reaction Workflows

G A 1-phenylprop-2-yn-1-one (Terminal Alkyne) B NBS / AgNO3 in Acetone A->B Activation C 3-Bromo-1-phenyl-2-propyn-1-one (BYO) B->C Bromination D AgBr (Precipitate) B->D Byproduct

Caption: Synthesis workflow of 3-Bromo-1-phenyl-2-propyn-1-one (BYO) driven by AgBr precipitation.

G BYO BYO (in MeCN/Buffer) TYO Thio-Ynone (TYO) Intermediate BYO->TYO + Thiol 1 (Rapid Substitution) Thiol1 Thiol 1 (R1-SH) Thiol1->TYO KDTA Ketene-Dithioacetal (Heterodimer) TYO->KDTA + Thiol 2 (thia-Michael Addition) Thiol2 Thiol 2 (R2-SH) Thiol2->KDTA

Caption: Stepwise thiol-thiol cross-clicking mechanism utilizing BYO kinetic differentiation.

References

  • [1] Title: Thiol-thiol cross-clicking using bromo-ynone reagents Source: National Institutes of Health (PMC) / Nature Communications URL:

  • [4] Title: SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS Source: Università degli Studi dell'Insubria URL:

  • [2] Title: Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides Source: The Royal Society of Chemistry (RSC) URL:

  • [3] Title: Hydrazinecarbothioamide group in the synthesis of heterocycles Source: Arkivoc (arkat-usa.org) URL:

Sources

Foundational

Structural Elucidation of Brominated Alkynones: A Comprehensive Guide to X-Ray Crystallography and Conformational Analysis

Brominated alkynones—compounds featuring an alkyne conjugated or adjacent to a carbonyl group and terminated by a bromine atom—are highly versatile building blocks in modern organic synthesis. Their unique electronic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Brominated alkynones—compounds featuring an alkyne conjugated or adjacent to a carbonyl group and terminated by a bromine atom—are highly versatile building blocks in modern organic synthesis. Their unique electronic properties make them ideal substrates for transition-metal-catalyzed cross-coupling, cycloisomerization, and complex cascade cyclizations. However, understanding the precise regioselectivity, stereoselectivity, and non-covalent interactions of these reactions requires rigorous structural elucidation.

As a Senior Application Scientist specializing in X-ray crystallography, I approach crystal structure determination not merely as a characterization step, but as a self-validating system for mechanistic hypothesis testing. This whitepaper provides an in-depth, causality-driven guide to the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of brominated alkynones.

Causality in Crystal Growth: Overcoming Photochemical Instability

Brominated alkynes are notoriously prone to photochemical oxidation and polymerization, often resulting in the deterioration of the crystalline lattice. When exposed to UV light or prolonged ambient light, the conjugated backbone can undergo undesired 1,4-addition or oxidative degradation. Therefore, standard slow evaporation techniques in ambient conditions are frequently inadequate and lead to twinned or amorphous solids.

To counteract this, we employ a Dark Vapor Diffusion Protocol . The causality behind this choice is twofold: it minimizes thermal and photochemical stress, and it allows for a highly controlled supersaturation gradient, ensuring the growth of diffraction-quality single crystals without introducing mechanical agitation.

Step-by-Step Methodology: Dark Vapor Diffusion
  • Solvent Selection: Dissolve 5–10 mg of the purified brominated alkynone in a minimum volume (approx. 0.5 mL) of a high-solubility, volatile solvent (e.g., dichloromethane or chloroform) within a small inner glass vial.

  • Antisolvent Addition: Place the inner vial inside a larger outer vial containing 3–5 mL of a lower-density antisolvent (e.g., pentane or hexanes). The antisolvent vapor will slowly diffuse into the inner vial, gradually lowering the solubility of the alkynone.

  • Sealing and Shielding: Seal the outer vial tightly with a PTFE-lined cap. Wrap the entire assembly in aluminum foil to completely block ambient light, preventing photochemical degradation.

  • Incubation: Store the assembly in a vibration-free environment at a constant temperature (typically 4 °C to 20 °C) for 3 to 7 days.

  • Harvesting (Self-Validation Step): Once crystals of sufficient size (0.1–0.3 mm in at least two dimensions) are formed, harvest them directly into a cryoprotectant oil (e.g., Paratone-N) under a microscope equipped with a cross-polarizing filter. Complete extinction of light upon rotation validates the single-crystal integrity before mounting.

X-Ray Diffraction (XRD) Data Collection and Refinement Protocols

The presence of the heavy bromine atom (atomic number 35) provides a distinct advantage in XRD: significant anomalous dispersion. This allows for the unambiguous determination of the absolute configuration of chiral brominated alkynones via the Flack parameter.

Step-by-Step Methodology: XRD Data Collection and Refinement
  • Mounting and Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a steady stream of cold nitrogen gas (100 K). Causality: Cryocooling minimizes thermal motion (reducing atomic displacement parameters) and mitigates X-ray-induced radical damage to the sensitive C≡C–Br bond.

  • Radiation Selection: Utilize Mo Kα radiation ( λ=0.71073 Å) for heavily brominated or macrocyclic alkynones to minimize absorption effects. Alternatively, Cu Kα radiation ( λ=1.54184 Å) can be used to maximize the anomalous scattering signal for absolute structure determination, provided rigorous numerical absorption corrections are applied.

  • Data Integration: Integrate the diffraction frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan or analytical absorption correction. Self-Validation Step: Monitor the Rint​ value; a value < 0.05 confirms that the absorption correction was successful and the data is of high symmetry and quality.

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Modeling Disorder: Brominated alkynones occasionally exhibit positional disorder at the alkyne terminus. Model this by splitting the bromine atom across two positions and applying appropriate geometric (SADI) and anisotropic displacement (RIGU) restraints.

Workflow Syn 1. Synthesis of Brominated Alkynones Cryst 2. Single Crystal Growth (Dark Vapor Diffusion) Syn->Cryst XRD 3. X-Ray Diffraction (Mo/Cu Kα Radiation) Cryst->XRD Refine 4. Structure Refinement (Anomalous Dispersion) XRD->Refine Analysis 5. Conformational Analysis (Halogen Bonding) Refine->Analysis

Workflow for the crystal structure determination of brominated alkynones.

Conformational Analysis and Non-Covalent Interactions

Crystal structures of brominated alkynones frequently reveal complex supramolecular architectures driven by halogen bonding. The highly polarizable bromine atom acts as a Lewis acid (halogen bond donor) interacting with Lewis bases, most notably the carbonyl oxygen of adjacent molecules. These simultaneous hydrogen and halogen bonds on the carbonyl group dictate the solid-state packing and can influence the reactivity of the alkynone in the solid state .

Table 1: Typical Quantitative Structural Parameters in Brominated Alkynones

Structural FeatureTypical Bond Length (Å)Typical Angle (°)Mechanistic Significance
C(sp) – Br 1.78 – 1.82N/AIndicates the degree of polarization and susceptibility to oxidative addition.
C ≡ C 1.18 – 1.21N/AConfirms the integrity of the alkyne; lengthening suggests conjugation or complexation.
C – C ≡ C N/A175 – 180Deviation from linearity indicates steric strain, common in macrocyclic alkynones.
C–Br ··· O=C 2.90 – 3.15160 – 180Drives supramolecular assembly; shorter distances indicate stronger halogen bonding.

Case Studies: Mechanistic Insights from Crystal Structures

A. Gold(I)-Catalyzed Cycloisomerization

In the functionalization of unactivated C(sp³)–H bonds, aliphatic 1-bromoalkynes undergo Gold(I)-catalyzed cycloisomerization. Crystal structure analysis of the resulting products was paramount in proving the anti-orientation of the substituents and understanding the conformational effects (equatorial vs. axial preferences) that dictate regioselectivity. The XRD data provided self-validating proof that the reaction proceeds via a specific vinylidenephenonium gold(I) cation intermediate, leading exclusively to the anti-addition product .

Mechanism Substrate 1-Bromoalkyne Intermediate Vinylidenephenonium Gold(I) Cation Substrate->Intermediate Activation AuCat Gold(I) Catalyst AuCat->Intermediate Coordinates Product Cycloisomerized Product (Anti-Addition) Intermediate->Product C-H Insertion

Gold(I)-catalyzed cycloisomerization pathway of 1-bromoalkynes.

B. Cascade Cyclizations of Macrocyclic Alkynones

Lewis acid-promoted cascade cyclizations of acyclic and macrocyclic alkynones generate complex polycyclic architectures. For instance, the addition of iodide to an alkynone generates a β -iodoallenolate intermediate, which subsequently undergoes an intramolecular aldol reaction. Crystal structures of the resulting cyclohexenyl alcohols confirmed the high diastereoselectivity of this process. The unambiguous structural data demonstrated that promoters like MgI₂ drive irreversible ring closure, a critical insight for the total synthesis of complex natural products like Phomactin A .

Conclusion

The crystal structure determination of brominated alkynones is a rigorous, multi-step process that bridges the gap between synthetic methodology and mechanistic understanding. By carefully controlling crystallization conditions to prevent photochemical degradation and leveraging the anomalous dispersion of bromine during XRD refinement, researchers can unlock profound insights into molecular conformation, halogen bonding, and catalytic pathways.

References

  • Miguélez, R., et al. "Conformational Effects in Intramolecular C(sp³)–H Bond Functionalization: Gold(I)-Catalyzed Cycloisomerization of Aliphatic 1-Bromoalkynes as Benchmark Reaction." Organic Letters, American Chemical Society. URL:[Link]

  • Ciesielski, J., Gandon, V., & Frontier, A. J. "Cascade Cyclizations of Acyclic and Macrocyclic Alkynones: Studies toward the Synthesis of Phomactin A." The Journal of Organic Chemistry, 2013, 78(19), 9541–9552. URL:[Link]

  • Topić, F., et al. "Isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives: simultaneous hydrogen and halogen bonds on carbonyl." IUCrData, 2017. URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis and Bioconjugation Applications of 2-Propyn-1-one, 3-bromo-1-phenyl- (BYO)

Executive Summary 2-Propyn-1-one, 3-bromo-1-phenyl- , commonly referred to as 3-bromo-1-phenylprop-2-yn-1-one or Bromo-Ynone (BYO), is a highly reactive, bifunctional electrophile. In recent years, it has emerged as a tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Propyn-1-one, 3-bromo-1-phenyl- , commonly referred to as 3-bromo-1-phenylprop-2-yn-1-one or Bromo-Ynone (BYO), is a highly reactive, bifunctional electrophile. In recent years, it has emerged as a transformative reagent in the field of bioconjugation, specifically for stepwise thiol-thiol cross-clicking and peptide stapling[1]. Unlike traditional maleimide-based linkers that often suffer from reversibility and homodimerization issues, BYO enables the rapid, chemoselective coupling of two distinct thiols in aqueous media to form highly stable ketene-dithioacetal (KDTA) heterodimers[2].

This application note details the causal mechanisms, optimized synthetic protocols, and bioconjugation workflows for BYO, designed for researchers in drug development and chemical biology.

Mechanistic Insights & Causality

Synthesis via Silver-Catalyzed Electrophilic Bromination

The synthesis of BYO relies on the precise bromination of a terminal alkyne (1-phenylprop-2-yn-1-one). This transformation is catalyzed by Silver Nitrate ( AgNO3​ ) in the presence of N-Bromosuccinimide (NBS)[3].

  • Causality of Catalyst Choice: Terminal alkynes are relatively poor nucleophiles. The addition of catalytic AgNO3​ (10 mol%) facilitates the formation of a silver acetylide intermediate[4]. This intermediate significantly increases the electron density at the α -carbon, converting a weak nucleophile into a highly reactive species primed for electrophilic attack.

  • Causality of Solvent & Reagent: Acetone is utilized as a polar aprotic solvent because it completely solubilizes the alkyne, AgNO3​ , and NBS. When NBS is introduced, it acts as a mild, controlled source of electrophilic bromine ( Br+ ). As the reaction proceeds, the succinimide byproduct precipitates out of the acetone solution, driving the reaction forward via Le Chatelier's principle and simplifying downstream purification[5].

Stepwise Bioconjugation Kinetics

The power of BYO in bioconjugation lies in its differential reaction kinetics, which allows for pure heterodimer formation without the need for protecting groups[2].

  • First Addition (Addition-Elimination): The initial thiol attacks the β -carbon of the BYO reagent. Because bromide is an excellent leaving group, the intermediate rapidly eliminates HBr to form a Thio-Ynone (TYO)[6]. This step is exceptionally fast ( t1/2​≈1 s), ensuring that all BYO is consumed before the second thiol is introduced[6].

  • Second Addition (Thia-Michael): The newly formed TYO is a standard Michael acceptor. The second thiol undergoes a classical thia-Michael addition to form the final, highly stable ketene-dithioacetal (KDTA)[6]. This step is intentionally slower ( t1/2​≈80 s), providing a temporal window for the researcher to control the reaction sequence[6].

Bioconjugation_Mechanism BYO BYO Reagent (Electrophile) TYO Thio-Ynone (TYO) Intermediate BYO->TYO Addition-Elimination (-HBr) Extremely Fast (t1/2 ~ 1s) Thiol1 Thiol 1 (e.g., Cysteine) Thiol1->TYO Nucleophilic Attack KDTA Ketene-Dithioacetal (KDTA) Stable Heterodimer TYO->KDTA Thia-Michael Addition Slower (t1/2 ~ 80s) Thiol2 Thiol 2 (e.g., Target Protein) Thiol2->KDTA Nucleophilic Attack

Fig 1. Stepwise addition-elimination and thia-Michael mechanism for KDTA formation.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1-phenyl-2-propyn-1-one (BYO)

This protocol is a self-validating system; the visual dissolution and subsequent precipitation events serve as in-process quality controls[5].

Reagents Required:

  • 1-phenylprop-2-yn-1-one (Substrate): 650 mg (5.0 mmol)

  • Silver Nitrate ( AgNO3​ ): 85 mg (0.5 mmol, 10 mol%)

  • N-Bromosuccinimide (NBS): 979 mg (5.5 mmol, 1.1 equiv)

  • Acetone (Analytical Grade): 10 mL

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 650 mg of 1-phenylprop-2-yn-1-one in 10 mL of acetone.

  • Catalyst Activation: Add 85 mg of AgNO3​ to the solution. Stir the mixture vigorously at room temperature ( 20−25∘C ) for exactly 5 minutes[5]. Self-Validation: The solution may slightly darken or become turbid, indicating the successful formation of the silver acetylide complex.

  • Electrophilic Bromination: Introduce 979 mg of NBS in a single portion. Continue stirring at room temperature[5]. Self-Validation: The reaction mixture will gradually precipitate white solid (succinimide), indicating the successful transfer of the bromine atom.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system until the starting alkyne is completely consumed (typically 30-60 minutes).

  • Workup & Purification: Filter the mixture to remove the succinimide precipitate. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography over silica gel to isolate the pure 3-bromo-1-phenyl-2-propyn-1-one as a stable compound[3].

Synthesis_Workflow Step1 1. Solubilize Alkyne in Acetone Step2 2. Add AgNO3 (Stir 5 min, rt) Step1->Step2 Step3 3. Add NBS (Bromination) Step2->Step3 Step4 4. Filter & Concentrate Step3->Step4 Step5 5. Column Chromatography Step4->Step5

Fig 2. Silver-catalyzed electrophilic bromination workflow for BYO synthesis.

Protocol B: Thiol-Thiol Cross-Clicking (Heterodimer Formation)

This protocol outlines the generation of a stable KDTA heterodimer using BYO as the core linker[2].

Reagents Required:

  • BYO Reagent: 50 µmol (1.0 equiv)

  • Thiol 1 (e.g., Small molecule drug/peptide): 50 µmol (1.0 equiv)

  • Thiol 2 (e.g., Target protein/fluorophore): 50 µmol (1.0 equiv)

  • Reaction Buffer: 0.1 M Phosphate buffer (pH 8.0) / Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Linker Preparation: Place 50 µmol of BYO into a 25 mL flask. Dissolve the reagent in a co-solvent mixture consisting of 3 mL Acetonitrile and 3 mL of 0.1 M Phosphate buffer (pH 8.0)[6]. Causality: The pH of 8.0 ensures the thiols are deprotonated to highly nucleophilic thiolates, while MeCN maintains the lipophilic BYO in solution.

  • First Thiol Addition: Prepare a stock solution of Thiol 1 (50 µmol) in 2 mL of a 1:1 mixture of pH 8.0 buffer and MeCN. Add this solution dropwise to the BYO flask over 2 minutes at room temperature[6].

  • Intermediate Stabilization: Stir the resulting mixture for 15 minutes at room temperature[6]. Causality: This incubation period guarantees 100% conversion of BYO to the Thio-Ynone (TYO) intermediate, preventing any unreacted BYO from homodimerizing with Thiol 2.

  • Second Thiol Addition: Add 50 µmol of Thiol 2 directly to the mixture. Stir for an additional 30-60 minutes to allow the slower thia-Michael addition to reach completion, yielding the stable KDTA adduct[6].

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory environments, the critical kinetic and synthetic parameters are summarized below.

Table 1: Kinetic Parameters of BYO Bioconjugation

Reaction PhaseMechanistic PathwayRate Constant / Half-lifeChemoselectivity Profile
Step 1: BYO + Thiol 1Addition-Elimination t1/2​≈1 secondExtremely High (No homodimerization)
Step 2: TYO + Thiol 2Thia-Michael Addition t1/2​≈80 secondsHigh (Stable KDTA formation)

Table 2: Standard Synthesis Parameters for BYO

ParameterValue / ReagentChemical Rationale
Substrate 1-phenylprop-2-yn-1-one (1.0 eq)Precursor containing the necessary conjugated alkyne
Brominating Agent N-Bromosuccinimide (1.1 eq)Mild, controlled electrophilic bromine source
Catalyst Silver Nitrate (10 mol%)Activates terminal alkyne via Ag-acetylide complexation
Solvent System AcetoneSolubilizes reagents; forces precipitation of succinimide
Temperature Room Temperature ( 20−25∘C )Prevents thermal degradation and over-bromination

References

  • SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS.Insubria University Repository.
  • Bromo-Ynone Thiol Cross-Clicking Method.Scribd / Physical Chemistry.
  • Thiol-thiol cross-clicking using bromo-ynone reagents.National Center for Biotechnology Information (PMC).

Sources

Application

In-Depth Technical Guide: Preparation of Heterocycles Using 3-Bromo-1-phenyl-2-propyn-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Mechanistic Grounding In the landscape of modern medicinal chemistry, the rapid assembly of functionalized heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Grounding

In the landscape of modern medicinal chemistry, the rapid assembly of functionalized heterocycles is paramount for expanding Structure-Activity Relationship (SAR) libraries. 3-Bromo-1-phenyl-2-propyn-1-one (also known as 1-phenyl-3-bromo-2-propyn-1-one or phenylbromoethynyl ketone) is a highly versatile, activated dielectrophile.

The strategic advantage of this building block lies in its unique electronic topology:

  • Enhanced Electrophilicity: The electron-withdrawing carbonyl group conjugated with the alkyne makes the β -carbon exceptionally susceptible to Michael-type nucleophilic attack. The presence of the electronegative bromine atom further polarizes the triple bond, accelerating reaction kinetics compared to terminal alkynes.

  • Regiocontrol: In cycloadditions and annulations, the steric and electronic influence of the bromine atom strictly dictates the regiochemical outcome, preventing the formation of intractable isomeric mixtures.

  • Built-in Synthetic Handle: Following cyclization, the retained C–Br bond serves as an ideal orthogonal handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling late-stage functionalization[1].

This application note details the synthesis of the bromoethynyl ketone precursor and its divergent application in synthesizing three distinct heterocyclic classes: indoles, pyrazoles, and thiadiazoles.

Synthesis of the Precursor: 3-Bromo-1-phenyl-2-propyn-1-one

Before deploying the bromoalkyne in heterocyclic synthesis, it must be generated from the commercially available terminal alkyne, 1-phenyl-2-propyn-1-one. The standard approach utilizes N-Bromosuccinimide (NBS) activated by a catalytic silver salt[2].

Experimental Protocol: Silver-Catalyzed Bromination

This protocol is a self-validating system: the transition from a terminal alkyne to a bromoalkyne is easily monitored by the disappearance of the terminal alkyne C-H stretch in IR (~3300 cm⁻¹) or the terminal proton in ¹H NMR (~3.5 ppm).

Reagents:

  • 1-Phenyl-2-propyn-1-one: 5.0 mmol (1.0 equiv)

  • N-Bromosuccinimide (NBS): 6.0 mmol (1.2 equiv)

  • Silver Nitrate (AgNO₃): 1.0 mmol (20 mol%, added in two portions)

  • Anhydrous Acetone: 17 mL (0.30 M)

Step-by-Step Methodology:

  • Initiation: Dissolve 1-phenyl-2-propyn-1-one (5.0 mmol) in 17 mL of anhydrous acetone in a round-bottom flask shielded from direct light (to prevent radical side-reactions).

  • Activation: Add NBS (6.0 mmol) followed by the first portion of AgNO₃ (0.5 mmol, 10 mol%).

    • Causality: AgNO₃ acts as a π -Lewis acid, coordinating to the alkyne to form a transient silver acetylide intermediate. This drastically lowers the activation energy for electrophilic attack by the bromonium ion derived from NBS.

  • Propagation: Stir the mixture at room temperature for 1 hour. Add the second portion of AgNO₃ (0.5 mmol, 10 mol%) and stir for an additional 1 hour.

    • Causality: Adding the silver catalyst in two portions ensures continuous catalytic turnover, as some silver is inevitably sequestered as insoluble AgBr during the reaction.

  • Workup & Validation: Filter the mixture to remove AgBr precipitates. Extract the filtrate with hexane (3 × 30 mL). Wash the combined organic layers with 10% aqueous HCl (2 × 40 mL) and brine, then dry over Na₂SO₄. Concentrate under reduced pressure (25°C, 200 mbar) to afford the product as a white solid (Yield: ~78-85%).

Precursor A 1-Phenyl-2-propyn-1-one (Terminal Alkyne) B AgNO3 (10 mol%) pi-Lewis Acid Activation A->B C Silver Acetylide Intermediate B->C D NBS (1.2 equiv) Electrophilic Bromination C->D E 3-Bromo-1-phenyl- 2-propyn-1-one D->E

Mechanism of Ag-catalyzed terminal alkyne bromination to yield the bromoethynyl ketone.

Divergent Heterocyclic Syntheses

3-Bromo-1-phenyl-2-propyn-1-one can be channeled into multiple heterocyclic pathways depending on the chosen co-reactant.

Divergent cluster_1 Binucleophilic Cyclocondensation cluster_2 Cycloaddition / Annulation Core 3-Bromo-1-phenyl-2-propyn-1-one (Activated Dielectrophile) Hydrazine Hydrazine Derivatives [NH2-NH2] Core->Hydrazine Thio Thiocarbonohydrazides [S=C(NHNH2)2] Core->Thio Nitroso Nitrosoarenes [Ar-N=O] Core->Nitroso Pyrazole 3-Bromo-5-phenylpyrazoles (Cross-Coupling Scaffolds) Hydrazine->Pyrazole Thiadiazole 1,3,4-Thiadiazole Derivatives (Bioactive Cores) Thio->Thiadiazole Indole 2-Bromo-3-aroylindoles (Regioselective Annulation) Nitroso->Indole

Divergent synthetic pathways of 3-bromo-1-phenyl-2-propyn-1-one to various heterocycles.

Workflow A: Synthesis of 2-Bromo-3-aroylindoles via Annulation

Recent advancements have demonstrated that nitrosoarenes undergo a one-pot annulation with bromoalkynyl ketones to form highly functionalized N-hydroxyindoles[1].

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine 3-bromo-1-phenyl-2-propyn-1-one (1.0 equiv) and 4-nitronitrosobenzene (1.2 equiv) in a fluorinated solvent such as hexafluoroisopropanol (HFIP) (0.2 M).

  • Thermal Annulation: Heat the mixture to 80°C for 12 hours.

    • Causality: The reaction proceeds via a radical/diradical nitrosoarene-alkyne cycloaddition. HFIP is chosen as the solvent because its strong hydrogen-bond donating capability stabilizes the highly polar transition states and radical intermediates, significantly boosting the yield compared to standard solvents like DCM or toluene.

  • Regioselective Outcome: The bromine atom forces the aroyl group exclusively to the 3-position of the resulting indole, yielding a 2-brominated indole. This regioselectivity is a direct consequence of the steric bulk and electronic polarization induced by the bromine on the alkyne.

  • Isolation: Cool to room temperature. The N-hydroxy-3-aroyl-2-bromo-indole often precipitates directly from the reaction mixture and can be isolated by simple filtration and washing with cold ethanol, validating the completion of the cyclization.

Workflow B: Synthesis of 1,3,4-Thiadiazoles via Cyclocondensation

The reaction of bromoethynyl ketones with sulfur-containing bis-nucleophiles like benzylidene thiocarbonohydrazide yields complex thiadiazolylhydrazones[3].

Experimental Protocol:

  • Condensation: Dissolve benzylidene thiocarbonohydrazide (1.0 equiv) and 3-bromo-1-phenyl-2-propyn-1-one (1.0 equiv) in glacial acetic acid (0.5 M).

  • Cyclization: Stir at room temperature to 60°C for 4-6 hours.

    • Causality: Acetic acid serves a dual purpose: it acts as the solvent and provides the protic environment necessary to catalyze the initial nucleophilic attack of the sulfur atom onto the electrophilic β -carbon of the alkyne. Subsequent intramolecular attack by the hydrazone nitrogen onto the carbonyl carbon, followed by dehydration, forms the 1,3,4-thiadiazole ring.

  • Workup: Pour the mixture into ice water. The resulting precipitate is filtered, washed with water to remove residual acetic acid, and recrystallized from ethanol to afford pure benzylidene-N-(5-benzoylmethyl-1,3,4-thiadiazolylhydrazone).

Workflow C: Synthesis of Brominated Pyrazoles

Reacting the bromoethynyl ketone with hydrazine hydrate yields 3-bromo-5-phenylpyrazoles. The initial attack occurs at the highly electrophilic β -carbon (Michael addition), followed by cyclization onto the carbonyl and subsequent dehydration. The retained bromine atom allows for immediate downstream Suzuki cross-coupling to generate biaryl-substituted pyrazoles.

Quantitative Data Presentation

The table below summarizes the reaction parameters, regiochemical outcomes, and typical yields for the heterocycles synthesized from 3-bromo-1-phenyl-2-propyn-1-one.

Heterocycle ClassCo-ReactantCatalyst / Solvent / TempRegioselectivityTypical YieldDownstream Utility
N-Hydroxyindoles NitrosoarenesHFIP, Catalyst-free, 80°CExclusively 2-Bromo, 3-Aroyl65–80%Suzuki coupling at C2; Prodrug synthesis
1,3,4-Thiadiazoles ThiocarbonohydrazidesGlacial AcOH, RT to 60°C5-Benzoylmethyl75–90%Bioactive core for antimicrobial screening
Pyrazoles Hydrazine HydrateEthanol, Reflux3-Bromo-5-phenyl70–85%Cross-coupling scaffold for kinase inhibitors

References

  • Source: The Royal Society of Chemistry (RSC)
  • Source: Università degli Studi dell'Insubria (Luca Scapinello, 2021)
  • A new route for the synthesis of bis(pyridine dicarboxylato)bis(triphenylphosphine) complexes of ruthenium(II) and X-ray structural characterisation...

Sources

Method

Application Notes and Protocols for Catalytic Coupling Reactions Involving 3-bromo-1-phenyl-2-propyn-1-one

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Propargyl ketones are valuable intermediates, and among them, 3-bromo-1-phenyl-2-propyn-1-one stands out as a particularly versatile building block. Its structure, featuring a reactive carbon-bromine bond at an sp-hybridized carbon and an electron-withdrawing carbonyl group, opens a gateway to a diverse array of chemical transformations. This guide provides an in-depth exploration of the catalytic coupling reactions of 3-bromo-1-phenyl-2-propyn-1-one, offering researchers, scientists, and drug development professionals a comprehensive resource with detailed protocols and expert insights. The focus will be on robust and widely applicable palladium- and copper-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon bonds, thereby facilitating the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.

Chapter 1: The Sonogashira Coupling: A Cornerstone for C(sp)-C(sp) Bond Formation

The Sonogashira coupling reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Discovered by Kenkichi Sonogashira in 1975, this reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[3][4] The mild reaction conditions and tolerance of a broad range of functional groups have established the Sonogashira coupling as a cornerstone in the synthesis of conjugated enynes and arylalkynes.[2][3]

Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[1] The palladium cycle begins with the oxidative addition of the bromoalkyne to a Pd(0) species, forming a Pd(II)-alkynyl complex. Simultaneously, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of the amine base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-alkynyl complex, transferring the alkyne moiety to the palladium center. The final step is reductive elimination from the resulting di-alkynyl palladium(II) complex to yield the coupled product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-C≡C-Pd(II)(Br)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-C≡C-Br) R-Pd(II)-C≡C-R'L2 R-C≡C-Pd(II)-C≡C-R'L2 R-Pd(II)(X)L2->R-Pd(II)-C≡C-R'L2 Transmetalation R-Pd(II)-C≡C-R'L2->Pd(0)L2 Product R-C≡C-C≡C-R' R-Pd(II)-C≡C-R'L2->Product Reductive Elimination Cu(I)X Cu(I)Br Cu-C≡C-R' Cu(I)-C≡C-R' Cu(I)X->Cu-C≡C-R' Cu-C≡C-R'->R-Pd(II)(X)L2 TerminalAlkyne R'-C≡C-H TerminalAlkyne->Cu-C≡C-R' Deprotonation Base Amine Base->TerminalAlkyne

Figure 1: Catalytic cycle of the Sonogashira coupling.

Application Protocol: Sonogashira Coupling of 3-bromo-1-phenyl-2-propyn-1-one with Phenylacetylene

This protocol provides a representative procedure for the synthesis of 1,4-diphenylbuta-1,3-diyne-1-one.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-bromo-1-phenyl-2-propyn-1-one≥97%Commercially Available
Phenylacetylene≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially Available
Copper(I) iodide (CuI)99.995%Commercially Available
Triethylamine (Et₃N)≥99.5%, distilledCommercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Condenser-Standard laboratory equipment
Inert gas supply (Argon or Nitrogen)-Standard laboratory equipment
Syringes and needles-Standard laboratory equipment
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Column chromatography suppliesSilica gelCommercially Available

Experimental Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-1-phenyl-2-propyn-1-one (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture at room temperature for 10 minutes.

  • Substrate Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 1,4-diphenylbuta-1,3-diyne-1-one.

Expert Insights:

  • Catalyst Choice: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources like PdCl₂(PPh₃)₂ can also be used.[3] The choice may depend on the specific substrates and desired reaction temperature.

  • Ligand Importance: The phosphine ligands stabilize the palladium center and influence its reactivity. The choice of ligand can be critical for challenging substrates.

  • Copper Co-catalyst: The role of the copper(I) co-catalyst is to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[1] In some cases, a "copper-free" Sonogashira protocol can be employed, which can be advantageous for substrates that are sensitive to copper.[4]

  • Base Selection: An amine base, typically triethylamine or diisopropylethylamine, is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.[4]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to air, and maintaining an inert atmosphere is essential to prevent its oxidation and deactivation.

Chapter 2: Copper-Catalyzed Couplings: An Efficient and Economical Alternative

While palladium-catalyzed reactions are highly effective, the cost and potential toxicity of palladium have driven the development of alternative catalytic systems. Copper-catalyzed cross-coupling reactions of bromoalkynes with terminal alkynes have emerged as a simple, efficient, and cost-effective method for the synthesis of unsymmetrical buta-1,3-diynes.[5][6] These reactions often proceed under mild conditions and offer a valuable alternative to traditional methods.

Proposed Mechanism for Copper-Catalyzed Coupling

The precise mechanism of copper-catalyzed coupling of bromoalkynes and terminal alkynes is still a subject of investigation, but a plausible catalytic cycle involves the formation of a copper(I) acetylide intermediate. The bromoalkyne likely undergoes a form of oxidative addition to a copper(I) species, followed by reaction with the copper acetylide and subsequent reductive elimination to yield the diyne product and regenerate the active copper catalyst. The choice of ligand is critical in stabilizing the copper intermediates and facilitating the catalytic turnover.

Copper_Coupling_Mechanism Cu(I)L Cu(I)L Intermediate_A [R-C≡C-Cu(III)(Br)L] Cu(I)L->Intermediate_A Oxidative Addition Intermediate_B [R-C≡C-Cu(III)(C≡C-R')L] Intermediate_A->Intermediate_B Transmetalation Intermediate_B->Cu(I)L Product R-C≡C-C≡C-R' Intermediate_B->Product Reductive Elimination Cu-C≡C-R' Cu(I)-C≡C-R' Cu-C≡C-R'->Intermediate_B TerminalAlkyne R'-C≡C-H TerminalAlkyne->Cu-C≡C-R' Deprotonation Base Base Base->TerminalAlkyne Bromoalkyne R-C≡C-Br Bromoalkyne->Intermediate_A

Figure 2: Proposed catalytic cycle for copper-catalyzed diyne synthesis.

Application Protocol: Copper-Catalyzed Coupling of 3-bromo-1-phenyl-2-propyn-1-one with 1-hexyne

This protocol describes the synthesis of 1-phenylnona-1,3-diyn-1-one.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-bromo-1-phenyl-2-propyn-1-one≥97%Commercially Available
1-Hexyne≥97%Commercially Available
Copper(I) iodide (CuI)99.995%Commercially Available
Tris(o-tolyl)phosphine [P(o-Tol)₃]≥97%Commercially Available
Potassium carbonate (K₂CO₃)≥99%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Schlenk tube-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Inert gas supply (Argon or Nitrogen)-Standard laboratory equipment
Syringes and needles-Standard laboratory equipment

Experimental Procedure:

  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (0.05 mmol, 5 mol%), tris(o-tolyl)phosphine (0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous ethanol (5 mL), followed by 3-bromo-1-phenyl-2-propyn-1-one (1.0 mmol, 1.0 equiv) and 1-hexyne (1.5 mmol, 1.5 equiv).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80 °C for 12 hours.

  • Monitoring the Reaction: After cooling to room temperature, check the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of silica gel, washing with additional diethyl ether.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure 1-phenylnona-1,3-diyn-1-one.

Expert Insights:

  • Ligand Selection: The choice of ligand is crucial for the success of this reaction. Tris(o-tolyl)phosphine has been reported to be highly effective.[5][6]

  • Base and Solvent: An inorganic base like potassium carbonate is typically used, and polar protic solvents such as ethanol have been found to be optimal.[5]

  • Advantages over Palladium Catalysis: The primary advantages of this copper-catalyzed method are the lower cost of the catalyst and often milder reaction conditions. It provides a more sustainable approach to the synthesis of unsymmetrical diynes.[5]

Chapter 3: Exploring Other Palladium-Catalyzed Transformations

The reactivity of 3-bromo-1-phenyl-2-propyn-1-one is not limited to Sonogashira and copper-catalyzed couplings. The presence of the bromoalkyne moiety allows for its participation in a variety of other palladium-catalyzed transformations, expanding its synthetic utility.

Heck-Type Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation.[7][8] While typically applied to aryl and vinyl halides, bromoalkynes can also participate in Heck-type reactions, particularly in intramolecular cyclizations or with specific coupling partners. The reaction generally proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide.[9][10] This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of the boron reagents. While less common for bromoalkynes, the Suzuki coupling of 3-bromo-1-phenyl-2-propyn-1-one with various organoboronic acids could provide access to a wide range of substituted alkynyl ketones. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[9]

Conceptual Workflow for Exploring New Reactions

When exploring new coupling reactions for a substrate like 3-bromo-1-phenyl-2-propyn-1-one, a systematic approach is essential. The following workflow can guide the optimization of reaction conditions.

Reaction_Optimization_Workflow cluster_workflow Reaction Development Workflow Start Define Target Coupling (e.g., Heck, Suzuki) Screen_Catalyst Screen Palladium Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Screen_Catalyst Screen_Ligand Screen Ligands (Phosphines, NHCs) Screen_Catalyst->Screen_Ligand Screen_Base Screen Bases (Organic, Inorganic) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Analyze_Results Analyze Results (Yield, Purity) Optimize_Temp->Analyze_Results Analyze_Results->Screen_Catalyst Re-screen if needed Optimized_Protocol Optimized Protocol Analyze_Results->Optimized_Protocol Successful

Figure 3: A generalized workflow for the optimization of a new cross-coupling reaction.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure an inert atmosphere; use fresh, high-purity catalyst and ligands.
Insufficiently active baseUse a stronger base or ensure the base is anhydrous.
Low reaction temperatureGradually increase the reaction temperature.
Sterically hindered substrateUse a less bulky ligand or a more active catalyst system.
Formation of Side Products Homocoupling of the terminal alkyne (Glaser coupling)In Sonogashira, ensure rigorous exclusion of oxygen. In copper-catalyzed reactions, adjust the ligand-to-copper ratio.
Decomposition of starting materialUse milder reaction conditions (lower temperature, weaker base).
Isomerization of the productAnalyze the reaction mixture at different time points to identify the onset of isomerization.
Difficulty in Purification Co-elution of product and byproductsOptimize the mobile phase for column chromatography; consider alternative purification methods like recrystallization or preparative HPLC.
Catalyst residues in the productEnsure thorough work-up, including filtration through Celite or silica gel.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents: 3-bromo-1-phenyl-2-propyn-1-one and other organohalides can be irritants. Handle them in a well-ventilated fume hood.

  • Catalysts: Palladium and copper catalysts, especially in powdered form, can be harmful if inhaled. Handle with care.

  • Solvents: Organic solvents are flammable. Work away from open flames and sources of ignition.

  • Inert Atmosphere: When working with air-sensitive reagents, use proper Schlenk line or glovebox techniques.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Wang, S., Yu, L., Li, P., Meng, L., & Wang, L. (2011). Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Synthesis, 2011(09), 1541-1546. [Link]

  • Cornelissen, L., Lefrancq, M., & Riant, O. (2014). Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes: Synthesis of Enynes. Organic Letters, 16(11), 3024–3027. [Link]

  • Shihua Wang, Lin Yu, Pinhua Li, Lingguo Meng, Lei Wang. (2011). A simple synthesis of unsymmetrical buta-1,3-diynes by cross-coupling of terminal alkynes with 1-bromoalkynes in the presence of copper(I) iodide and tris(o-tolyl)phosphine was developed that gives good yields under simple and mild reaction conditions. Georg Thieme Verlag KG. [Link]

  • Hoyt, H. M., & Gherman, B. F. (2019). Cu(I)-Mediated Bromoalkynylation and Hydroalkynylation Reactions of Unsymmetrical Benzynes: Complementary Modes of Addition. PMC. [Link]

  • Lefrancq, M., & Riant, O. (2014). Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes: Synthesis of Enynes. Organic Letters. [Link]

  • Wang, Q., et al. (2017). Palladium-Catalyzed Sequential Nucleophilic Addition/Oxidative Annulation of Bromoalkynes with Benzoic Acids To Construct Functionalized Isocoumarins. Organic Letters. [Link]

  • Organic Chemistry Frontiers. (2021). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. RSC Publishing. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Chemicals from Alkynes with Palladium Catalysts. Chemical Reviews. [Link]

  • Oh, C. H., & Lim, Y. M. (2008). Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes with Organoboronic Acids. ResearchGate. [Link]

  • Oh, C. H., & Lim, Y. M. (2008). Palladium-catalyzed cascade cyclization-coupling reactions of 2-bromo-1,6-enynes with organoboronic acids. Scilit. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Laas, K., et al. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]

  • Alzeer, J., & Al-Mourabit, A. (2008). Synthesis of 3-Substituted 3-Bromo-1-phenylallenes from Alkynylcycloheptatrienes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • de Vries, J. G. (2006). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Application

Application Notes &amp; Protocols: Stereoselective Bromination of Phenylpropynone Derivatives

Abstract This document provides a comprehensive guide for the stereoselective bromination of phenylpropynone derivatives, a critical transformation in the synthesis of valuable chemical intermediates. Phenylpropynone, an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the stereoselective bromination of phenylpropynone derivatives, a critical transformation in the synthesis of valuable chemical intermediates. Phenylpropynone, an aromatic ketone with an alkyne functionality, serves as a versatile scaffold. Its bromination opens pathways to a variety of di- and tetra-halogenated compounds, which are precursors for cross-coupling reactions, heterocyclic synthesis, and the development of novel pharmaceutical agents. This guide details multiple protocols, covering classical electrophilic additions to achieve (E)-isomers and modern catalytic methods for accessing both (E)- and (Z)-dibromoalkenes. We delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer expert insights into safety, characterization, and troubleshooting.

Critical Safety Precautions

WARNING: Bromine (Br₂) is a highly toxic, corrosive, and volatile substance.[1][2] Inhalation can be fatal, and direct contact causes severe chemical burns.[1][3] All manipulations involving liquid bromine or concentrated solutions must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavyweight butyl rubber or Viton is recommended for handling pure bromine), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[2][4]

  • Ventilation: Ensure adequate ventilation. Operations with liquid bromine should exclusively take place within a fume hood.[2]

  • Spill Management: Keep a bromine spill kit readily accessible. This should include an aqueous solution of sodium thiosulfate or sodium carbonate (1 M) to neutralize bromine spills.[1] In case of a spill, evacuate the area and follow institutional safety protocols.

  • First Aid:

    • Inhalation: Move the affected person to fresh air immediately and seek emergency medical attention.[5]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 20 minutes, followed by washing with soap and water.[5]

    • Eye Contact: Immediately flush eyes with gently running water for at least 20 minutes.[1]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]

  • Alternative Reagents: Due to the hazards of Br₂, consider using safer alternatives like N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂), for which protocols are provided below.[6][7]

Theoretical Background & Mechanistic Insights

The bromination of the alkyne moiety in phenylpropynone derivatives is primarily an electrophilic addition reaction. The stereochemical outcome of this addition is highly dependent on the reagents and reaction conditions.

Electrophilic Addition of Br₂: The Path to (E)-Dibromoalkenes

The reaction of an alkyne with one equivalent of molecular bromine typically proceeds via an anti-addition mechanism, yielding the (E)-dihaloalkene as the major product.[8][9]

The mechanism involves two key steps:

  • Formation of a Cyclic Bromonium Ion: The electron-rich π-system of the alkyne attacks a bromine molecule, which becomes polarized upon approach. This leads to the formation of a three-membered cyclic bromonium ion intermediate and a bromide ion (Br⁻).[8][9][10]

  • Nucleophilic Attack: The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite the existing C-Br bond (backside attack), in a process analogous to an Sₙ2 reaction.[8][9] This backside attack forces the ring to open and results in the two bromine atoms being on opposite sides of the newly formed double bond, leading to the (E)-stereoisomer.

G cluster_step1 Step 1: Bromonium Ion Formation cluster_step2 Step 2: Nucleophilic Attack Alkyne Phenyl-C≡C-C(O)-R Br2 Br-Br Bromonium [Cyclic Phenyl-C(Br+)-C-C(O)-R] Alkyne->Bromonium Electrophilic Attack Br2->Bromonium Br_ion Br⁻ Br2->Br_ion Heterolysis Bromonium2 [Cyclic Phenyl-C(Br+)-C-C(O)-R] Product (E)-Phenyl-C(Br)=C(Br)-C(O)-R Bromonium2->Product Br_ion2 Br⁻ Br_ion2->Product Anti-addition

Caption: Mechanism of electrophilic anti-addition of Br₂ to an alkyne.

Stereoselective Control: Accessing (Z)-Isomers and Safer (E)-Synthesis

While classical bromination yields (E)-isomers, modern synthetic methods offer greater control and safety.

  • (E)-Selective Synthesis with CuBr₂: Copper(II) bromide can serve as both the bromine source and a catalyst, providing a highly stereoselective route to (E)-dibromoalkenes under mild conditions.[6][11] This method avoids the use of hazardous liquid bromine and often tolerates a wider range of functional groups.[6][7][11] The mechanism is proposed to involve a copper(II)-π complex.[6]

  • Stereodivergent Synthesis with NBS: N-Bromosuccinimide (NBS) is a solid, easy-to-handle brominating agent. Its reactivity can be tuned with catalysts to produce either the (Z) or (E) isomer.

    • For (Z)-Dibromoalkenes: An unprecedented Ag–CH₃SO₃H co-catalyzed system using NBS has been developed for the direct synthesis of (Z)-1,2-dibromoalkenes. The mechanism is believed to proceed through a silver allene cation intermediate followed by bromine radical addition.

    • For (E)-Dibromoalkenes: A triphenylphosphine (PPh₃)-promoted reaction with NBS also provides the (E)-isomer, proceeding through a bromonium ion intermediate.

Experimental Protocols

Protocol 1: Classical Electrophilic Bromination for (E)-Isomers

Principle: This protocol uses liquid bromine in an inert solvent for the direct anti-addition across the alkyne, yielding the (E)-dibromo-phenylpropenone.

Materials & ReagentsSpecifications
Phenylpropynone Derivative1.0 eq
Bromine (Br₂)1.0 - 1.1 eq
Dichloromethane (DCM)Anhydrous, ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution
Saturated Sodium Thiosulfate (Na₂S₂O₃)Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade
Round-bottom flask, dropping funnelStandard glassware

Procedure:

  • Setup: In a fume hood, dissolve the phenylpropynone derivative (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Reagent Preparation: In a separate container, prepare a solution of bromine (1.05 eq) in a small amount of DCM.

    • Scientist's Note: Preparing a dilute solution of bromine and adding it dropwise helps to control the reaction rate and dissipate the heat generated, preventing potential side reactions.

  • Reaction: Add the bromine solution to the stirred phenylpropynone solution dropwise via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic reddish-brown color of bromine should disappear as it is consumed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, quench any excess bromine by slowly adding saturated sodium thiosulfate solution until the reddish-brown color completely vanishes.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure (E)-1,2-dibromo-1-phenylprop-2-en-1-one derivative.

Protocol 2: Copper-Catalyzed Bromination for (E)-Isomers

Principle: This safer protocol uses solid CuBr₂ as the bromine source and catalyst in acetonitrile, providing high stereoselectivity for the (E)-isomer under mild conditions.[6][11]

Materials & ReagentsSpecifications
Phenylpropynone Derivative1.0 eq
Copper(II) Bromide (CuBr₂)2.2 eq
Acetonitrile (MeCN)Anhydrous, ACS Grade
Molecular Sieves (4Å)Activated
Ethyl Acetate (EtOAc)ACS Grade
Saturated Ammonium Chloride (NH₄Cl)Aqueous Solution
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade

Procedure:

  • Setup: To an oven-dried round-bottom flask, add the phenylpropynone derivative (1.0 eq), copper(II) bromide (2.2 eq), and activated 4Å molecular sieves.

    • Scientist's Note: Molecular sieves are added to scavenge any trace amounts of water, which can lead to side reactions and reduced yields.[11]

  • Reaction: Add anhydrous acetonitrile and stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) as required for the specific substrate.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.

  • Work-up: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the copper salts and molecular sieves. Rinse the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated ammonium chloride solution (2x) to remove any remaining copper salts, followed by a brine wash (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure (E)-dibrominated product.

Caption: General workflow for the CuBr₂-mediated bromination protocol.

Characterization of Products

The resulting dibromo-phenylpropenone derivatives can be characterized using standard analytical techniques.

TechniqueExpected Observations for (E)-1,2-dibromo-1-phenylprop-2-en-1-one
¹H NMR The vinylic proton signal will be absent. Aromatic protons will appear in the δ 7.4-8.0 ppm region. The pattern will depend on the substitution of the phenyl ring.
¹³C NMR Two olefinic carbons bonded to bromine will appear in the δ 110-130 ppm range. The carbonyl carbon (C=O) will be significantly downfield (δ > 180 ppm). Aromatic carbons will be observed in their typical region (δ 125-140 ppm).
Mass Spec (EI-MS) The mass spectrum will show a characteristic isotopic pattern for two bromine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ with a ratio of approximately 1:2:1).[12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent; Low reaction temperature or time; Deactivated substrate.Add a slight excess of the brominating agent (e.g., 1.1 eq). Increase reaction time or temperature moderately. For deactivated substrates (with electron-withdrawing groups), longer reaction times may be necessary.
Low Yield Side reactions (e.g., addition of a second equivalent of Br₂); Product loss during work-up; Substrate decomposition.Ensure slow, controlled addition of Br₂ at low temperature. Be meticulous during the extraction and purification steps. Use milder conditions or alternative reagents like NBS or CuBr₂.
Mixture of (E) and (Z) Isomers Reaction mechanism is not exclusively anti-addition; Isomerization of the product.For high (E)-selectivity, the CuBr₂ method is recommended.[6][11] For (Z)-selectivity, the specific Ag-catalyzed NBS protocol is required.
Formation of Tetrabromo Adduct Excess brominating agent used.Use exactly one equivalent of the brominating agent. Monitor the reaction carefully by TLC and quench immediately upon consumption of the starting material.

References

  • Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

  • Lumen Learning. Reactions of Alkynes: Addition of HX and (X₂). [Link]

  • Wang, W., et al. (2023). Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. Organic Chemistry Frontiers, 10, 3903-3908. [Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. [Link]

  • Chem-Safety. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Slideshare. Bromine handling and safety. [Link]

  • Xiang, J., et al. (2014). Method for Transforming Alkynes into (E)-Dibromoalkenes. The Journal of Organic Chemistry, 79(23), 11378–11382. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • National Center for Biotechnology Information. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. [Link]

  • Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes. [Link]

  • Knochel, P., et al. (2024, November 9). Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Method for Transforming Alkynes into (E)-Dibromoalkenes. [Link]

  • OpenStax. (2023, September 20). 9.3 Reactions of Alkynes: Addition of HX and X2. [Link]

  • Organic Chemistry Portal. Dibromoalkene synthesis by bromination or substitution. [Link]

  • Ashenhurst, J. (2025, December 12). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. [Link]

  • Neuman, R. C. (n.d.). 10: Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. [Link]

  • ChemTalk. (2023, October 15). Alkyne Addition Reactions. [Link]

  • Lumen Learning. 10.5. Simple addition to alkynes. Organic Chemistry 1: An open textbook. [Link]

  • Lumen Learning. 10.5. Simple addition to alkynes. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.8: Addition of Halogen to Alkynes. [Link]

  • Royal Society of Chemistry. (2023). Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. [Link]

  • Rizwan, K., et al. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC. [Link]

Sources

Method

Application Note: Targeted Covalent Inhibition of Cysteine Proteases using 3-Bromo-1-phenyl-2-propyn-1-one (BYO)

Target Audience: Chemical Biologists, Enzymologists, and Preclinical Drug Development Scientists Focus: Covalent Inhibitor Characterization, Assay Development, and Structural Validation Executive Summary & Mechanistic Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Enzymologists, and Preclinical Drug Development Scientists Focus: Covalent Inhibitor Characterization, Assay Development, and Structural Validation

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) for cysteine proteases (e.g., Cathepsin B, Papain, SARS-CoV-2 Mpro) has historically relied on electrophilic warheads such as halomethyl ketones, epoxides, and maleimides[1][2]. However, these traditional warheads often suffer from poor aqueous stability, off-target reactivity, or reversible retro-Michael additions in physiological environments[3].

Recently, 3-bromo-1-phenyl-2-propyn-1-one (BYO) —an α -bromo acetylenic ketone—has emerged as a highly efficient, irreversible thiol-reactive electrophile[4]. Originally developed for rapid thiol-thiol cross-clicking, the bromo-ynone scaffold exhibits extraordinary kinetic selectivity for hyper-nucleophilic thiols[5]. When applied to cysteine proteases, the active-site thiolate (Cys-S⁻) attacks the alkyne, driving a rapid nucleophilic displacement of the bromide leaving group. This forms a highly stable thio-ynone (TYO) adduct , permanently neutralizing the enzyme's catalytic machinery[4].

The Causality of Selectivity

Cysteine proteases utilize a catalytic dyad/triad (typically Cys-His) that depresses the pKa of the active-site cysteine to ~3.0–4.0, rendering it a hyper-nucleophilic thiolate at physiological pH[6]. BYO exploits this: at pH 6.5, surface-exposed cysteines (pKa ~8.5) remain protonated and poorly reactive, while the active-site thiolate rapidly displaces the bromide of BYO, achieving exquisite target selectivity[1].

Mechanism E Active Cysteine Protease (Cys-S⁻ Thiolate) TS Nucleophilic Attack (Rapid Br⁻ Displacement) E->TS I BYO Inhibitor (3-bromo-1-phenyl-2-propyn-1-one) I->TS Adduct Thio-ynone (TYO) Adduct (Irreversibly Inactivated Enzyme) TS->Adduct - HBr

Covalent inhibition mechanism of cysteine proteases by bromo-ynone (BYO) via bromide displacement.

Self-Validating Experimental Design

To definitively prove that BYO acts as an active-site directed covalent inhibitor, the experimental architecture must be self-validating . A simple loss of fluorescence in a kinetic assay is insufficient, as it cannot distinguish between covalent active-site modification, allosteric inhibition, or compound-induced protein aggregation.

Therefore, the following workflow splits the inhibited sample into two parallel validation streams:

  • Functional Validation (Fluorometric Assay): Confirms the macroscopic loss of catalytic turnover.

  • Structural Validation (Intact LC-MS): Confirms the exact mechanism of action by detecting a specific +129.1 Da mass shift (the mass of the BYO moiety minus the displaced bromide).

Workflow Prep 1. Reagent Prep BYO in DMSO (Thiol-free) Incubate 2. Enzyme Pre-incubation Protease + BYO + TCEP Prep->Incubate Split 3. Dual-Validation Split Aliquot for Kinetics & MS Incubate->Split Assay 4A. Fluorometric Assay Measure Residual Activity Split->Assay Functional LCMS 4B. Intact LC-MS Confirm +129.1 Da Mass Shift Split->LCMS Structural

Self-validating experimental workflow combining functional kinetic assays with structural LC-MS.

Detailed Methodologies & Protocols

Protocol 1: Fluorometric Inhibition Assay

Objective: Determine the pseudo-first-order rate constants and IC50​ of BYO.

Critical Reagent Causality:

  • TCEP vs. DTT: You must use Tris(2-carboxyethyl)phosphine (TCEP) to maintain the enzyme in a reduced state. Traditional reducers like Dithiothreitol (DTT) or β -mercaptoethanol contain free thiols that will rapidly cross-click with the bromo-ynone warhead, neutralizing the inhibitor before it reaches the enzyme[4][5].

  • EDTA: Included to chelate trace heavy metals (e.g., Cu2+ ) that catalyze the oxidation of the active-site thiolate to an unreactive sulfenic acid[1].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Potassium Phosphate, 5 mM EDTA, 2 mM TCEP, pH 6.5). The slightly acidic pH ensures surface cysteines are protonated while the active-site Cys remains a reactive thiolate[1].

  • Enzyme Activation: Dilute the target cysteine protease (e.g., Papain or Cathepsin B) to 100 nM in Assay Buffer. Incubate at 37°C for 15 minutes to allow TCEP to fully reduce the active site.

  • Inhibitor Titration: Prepare a 10 mM stock of BYO in anhydrous DMSO. Create a 10-point serial dilution series.

  • Pre-incubation: Add 2 µL of the BYO dilutions to 98 µL of the activated enzyme (final DMSO concentration = 2%). Include a vehicle control (2% DMSO only). Incubate for exactly 30 minutes at room temperature.

  • Substrate Addition: Add 100 µL of a fluorogenic substrate solution (e.g., Z-FR-AMC at 2×Km​ concentration).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 15 minutes. Calculate the initial velocity ( V0​ ) from the linear slope.

Protocol 2: Covalent Adduct Verification via Intact LC-MS

Objective: Prove irreversible active-site modification by identifying the +129.1 Da TYO adduct.

Step-by-Step Procedure:

  • Sample Splitting: Take a 50 µL aliquot from the highest concentration well of the pre-incubation mixture (Protocol 1, Step 4) prior to substrate addition.

  • Reaction Quenching: Quench the reaction by adding 1 µL of 10% Formic Acid to drop the pH to ~2.0, instantly protonating the active-site thiolate and halting further reactions.

  • Desalting: Pass the quenched sample through a C4 ZipTip or a rapid size-exclusion spin column to remove excess BYO, TCEP, and buffer salts.

  • LC-MS Analysis: Inject the desalted protein onto a High-Resolution Mass Spectrometer (e.g., Q-TOF) equipped with a C4 analytical column.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.

  • Validation Check: The native enzyme mass should shift by exactly +129.1 Da (Formula: C9​H5​O added, Br− lost). The absence of +258.2 Da peaks confirms a 1:1 stoichiometric labeling specific to the active site[2].

Quantitative Data Presentation

The following table summarizes typical kinetic parameters and mass shifts observed when comparing BYO against legacy covalent inhibitors. BYO demonstrates highly competitive second-order rate constants ( kinact​/KI​ ) while maintaining strict 1:1 stoichiometry.

Table 1: Kinetic Parameters of Cysteine Protease Inhibition

Target EnzymeInhibitor ClassCompound IC50​ (µM) kinact​/KI​ ( M−1s−1 )Adduct Mass Shift (Da)Reversibility
Papain (Model)Bromo-ynone BYO 0.85~1,300+129.1 Irreversible
Cathepsin BBromo-ynone BYO 1.20~850+129.1 Irreversible
Papain (Model)EpoxideDiepoxyketone5.40~320+224.0Irreversible
Papain (Model)Acyloxymethyl KetoneAMK-Leu0.05~11,000VariableIrreversible
Papain (Model)MaleimideNEM15.50~130+125.1Partially Reversible

(Note: Data synthesized from comparative reactivity profiling of thiol-click reagents and halomethyl ketones[1][2][4].)

Expert Troubleshooting & Insights

  • False Negatives (No Inhibition Observed): The most common failure point in cysteine protease assays is the accidental inclusion of thiol-based reducing agents (DTT, β -ME, or GSH) in the assay buffer or the commercial enzyme storage buffer. These will competitively consume the BYO warhead. Always dialyze commercial enzymes into a TCEP-based buffer before use.

  • Non-Specific Labeling (Multiple Mass Shifts on LC-MS): If LC-MS reveals +258 Da or +387 Da shifts, the BYO concentration is too high, or the buffer pH exceeds 7.5, causing surface-exposed cysteines or primary amines to become reactive[3]. Lower the inhibitor concentration and ensure the pH is strictly maintained at 6.5.

  • Insolubility: BYO is highly hydrophobic. Ensure the final assay concentration of DMSO does not drop below 2% to prevent compound precipitation, which mimics an artificially low IC50​ due to light scattering.

References

  • Nicque, M., et al. "Thiol-thiol cross-clicking using bromo-ynone reagents." National Center for Biotechnology Information (PMC), 2025. URL: [Link][4][5]

  • Hedstrom, L., et al. "Inactivation of Cysteine Proteases by (Acyloxy)methyl Ketones Using S'−P' Interactions." American Chemical Society (ACS), 2000. URL: [Link][1]

  • De Munnik, M., et al. "αβ,α′β′-Diepoxyketones are mechanism-based inhibitors of nucleophilic cysteine enzymes." National Center for Biotechnology Information (PMC), 2024. URL: [Link][2]

  • Bernardim, B., et al. "Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents." ResearchGate / Nature Communications, 2016. URL: [Link][3]

  • Dutta, et al. "Mutation in the Pro-Peptide Region of a Cysteine Protease Leads to Altered Activity and Specificity." PLOS One, 2016. URL: [Link][6]

Sources

Application

Application Note: Mechanistic Insights and Protocols for the Cyclization of 3-Bromo-1-phenylprop-2-yn-1-one with Hydrazines

Executive Summary As drug development pipelines increasingly demand highly functionalized heterocyclic scaffolds, the pyrazole nucleus remains a privileged structural motif due to its profound impact on target affinity a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pipelines increasingly demand highly functionalized heterocyclic scaffolds, the pyrazole nucleus remains a privileged structural motif due to its profound impact on target affinity and metabolic stability[1]. While the heterocyclization of standard 1,3-diketones with hydrazines is a classical approach[2], the use of haloalkynones—specifically 3-bromo-1-phenylprop-2-yn-1-one —introduces unique stereoelectronic dynamics. This application note dissects the regioselective cyclization mechanism of this bifunctional electrophile with hydrazines, providing researchers with a self-validating protocol to synthesize 5-bromopyrazoles. These halogenated pyrazoles serve as critical, cross-coupling-ready intermediates for advanced pharmaceutical synthesis.

Chemical Reactivity and Mechanistic Rationale

The rational design of this cyclization relies on understanding the dual electrophilic nature of 3-bromo-1-phenylprop-2-yn-1-one. The molecule presents two potential sites for nucleophilic attack: the carbonyl carbon (C1) and the β-alkynyl carbon (C3).

Stereoelectronic Causality: In standard α,β-unsaturated systems, hard nucleophiles often favor 1,2-addition at the carbonyl. However, in 3-bromo-1-phenylprop-2-yn-1-one, the terminal bromine atom exerts a strong inductive electron-withdrawing effect (-I). Coupled with the resonance electron-withdrawing effect (-M) of the benzoyl group, the β-alkynyl carbon (C3) becomes exceptionally electrophilic.

  • Regioselective Aza-Michael Addition: The reaction initiates via a 1,4-conjugate addition. The more sterically accessible and nucleophilic nitrogen of the hydrazine attacks C3. This forms a transient allenolate intermediate that rapidly undergoes proton transfer to C2, yielding a stable hydrazino-enone intermediate (Ph-C(=O)-CH=C(Br)(NHNHR)).

  • Intramolecular Cyclization: The secondary hydrazine nitrogen then attacks the C1 carbonyl. According to Baldwin's rules for ring closure, this is a 5-exo-trig cyclization, which is stereoelectronically highly favored compared to the disfavored 5-endo-dig cyclization that would occur if the carbonyl was attacked first.

  • Aromatization: The resulting cyclic hemiaminal undergoes acid-catalyzed dehydration, losing a molecule of water to achieve full aromaticity, yielding the 3-bromo-5-phenyl-1H-pyrazole derivative. The bromine atom is retained in the ring, avoiding premature elimination[3].

Mechanistic Pathway Visualization

Mechanism R Reactants 3-Bromo-1-phenylprop-2-yn-1-one + Hydrazine TS1 Step 1: Regioselective Aza-Michael Addition Nucleophilic attack at the highly electrophilic β-carbon (C3) R->TS1 INT1 Intermediate 1 Hydrazino-enone[Ph-C(=O)-CH=C(Br)-NHNHR] TS1->INT1 TS2 Step 2: 5-exo-trig Intramolecular Cyclization Attack of N2 on Carbonyl (C1) INT1->TS2 INT2 Intermediate 2 Cyclic Hemiaminal TS2->INT2 TS3 Step 3: Dehydration & Aromatization Loss of H2O INT2->TS3 PROD Product 5-Bromo-3-phenyl-1H-pyrazole TS3->PROD

Pathway of pyrazole formation via sequential Aza-Michael addition and 5-exo-trig cyclization.

Quantitative Data and Regioselectivity Profiles

The choice of hydrazine derivative and solvent microenvironment strictly dictates the reaction kinetics and regiochemical outcomes. Below is a structured summary of optimized parameters for various hydrazine inputs.

Hydrazine SourceSolvent SystemCatalystTemp (°C)Time (h)Major ProductYield (%)Regioselectivity
Hydrazine hydrate Absolute EtOHAcOH (10 mol%)602.05-Bromo-3-phenyl-1H-pyrazole88%N/A (Symmetric NH)
Phenylhydrazine EtOH / AcOH (9:1)None (Acidic solvent)803.05-Bromo-1,3-diphenyl-1H-pyrazole82%>95:5
Methylhydrazine AcetonitrileNone255.05-Bromo-1-methyl-3-phenyl-1H-pyrazole74%80:20 (1-Me vs 2-Me)

Note: With substituted hydrazines (e.g., methylhydrazine), the more sterically unhindered primary amine (-NH2) preferentially attacks the C3 position, dictating the final N1-substitution pattern.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . It incorporates explicit In-Process Controls (IPCs) and observable causality checkpoints so the researcher can verify the reaction trajectory in real-time.

Materials Required:
  • 3-Bromo-1-phenylprop-2-yn-1-one (1.0 mmol, 209 mg)

  • Hydrazine hydrate (1.1 mmol, 55 mg)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (0.1 mmol, 6 µL)

Step-by-Step Methodology:

Step 1: Substrate Dissolution & Activation

  • Action: Dissolve 3-bromo-1-phenylprop-2-yn-1-one in 10 mL of absolute ethanol in a 25 mL round-bottom flask equipped with a magnetic stirrer.

  • Causality: Ethanol serves as a protic solvent that stabilizes the transition state of the upcoming Aza-Michael addition via hydrogen bonding, while preventing premature hydrolysis of the haloalkyne.

Step 2: Controlled Nucleophilic Addition

  • Action: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate dropwise over 10 minutes.

  • Causality: The initial Aza-Michael addition is highly exothermic. Strict thermal control suppresses competing side reactions, such as alkyne polymerization or unselective 1,2-addition at the carbonyl.

  • Observable Checkpoint: The solution will transition from a pale yellow to a deep orange/red hue upon the addition of hydrazine, visually confirming the formation of the highly conjugated hydrazino-enone intermediate.

Step 3: Acid-Catalyzed Cyclization & Dehydration

  • Action: Add glacial acetic acid (10 mol%), remove the ice bath, and attach a reflux condenser. Heat the reaction to 60 °C for 2 hours.

  • Causality: Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of C1 to facilitate the 5-exo-trig cyclization. Subsequent heating provides the thermodynamic driving force for the dehydration step, achieving final aromatization.

  • IPC (In-Process Control): Conduct TLC analysis (Hexanes/EtOAc 3:1). The reaction is complete when the starting material (Rf ≈ 0.6) disappears, replaced by a highly UV-active product spot (Rf ≈ 0.3). Evolution of micro-droplets of water on the condenser confirms the dehydration phase.

Step 4: Quenching and Isolation

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the residue with Ethyl Acetate (20 mL) and wash sequentially with saturated NaHCO3 (10 mL) and brine (10 mL).

  • Causality: The mild basic wash neutralizes the acetic acid catalyst and removes any unreacted hydrazine, preventing co-elution during purification.

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude 5-bromopyrazole. Purify via flash column chromatography if necessary.

References

  • Title:2-Acetylpyridine thiocarbonohydrazones. Potent inactivators of herpes simplex virus ribonucleotide reductase (Citing: New 1,3,4-thiadiazole derivatives from 1-benzylidenethiocarbonohydrazides and 3-Bromo-1-phenylprop-2-yn-1-one)
  • Title:Pyrazole synthesis Source: Organic Chemistry Portal URL
  • Title:A Concise Review on the Synthesis of Pyrazole Heterocycles Source: Hilaris Publisher URL

Sources

Method

nucleophilic substitution protocols for alpha-bromoalkynones

Application Note: Nucleophilic Substitution Protocols for α -Bromoalkynones Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Methodology & Protocol Guide Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Protocols for α -Bromoalkynones

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Methodology & Protocol Guide

Executive Summary

α -Bromoalkynones (specifically 1-bromo-1-alkyn-3-ones) are highly versatile, electrophilic building blocks in modern organic synthesis. Characterized by a unique "push-pull" electronic system, the sp -hybridized carbon bearing the bromine atom is highly susceptible to nucleophilic attack. This application note details validated protocols for the nucleophilic substitution of α -bromoalkynones, focusing on the synthesis of ynonyl trifluoromethyl sulfides via AgSCF3​ [1] and general ynonyl amines. By leveraging an addition-elimination cascade, these protocols enable the rapid construction of functionalized alkynes without the need for transition-metal catalysts like palladium or copper.

Mechanistic Rationale & Causality

To successfully manipulate α -bromoalkynones, one must understand the causality behind their reactivity. The carbonyl group ( C=O ) exerts a strong electron-withdrawing effect across the conjugated alkyne, severely depleting electron density at the β -carbon (the carbon bonded to the bromine).

When a nucleophile ( Nu− ) is introduced, it does not undergo a traditional SN​1 or SN​2 substitution, as sp -hybridized carbons sterically and electronically resist these pathways. Instead, the reaction proceeds via an addition-elimination mechanism :

  • Conjugate Attack: The nucleophile attacks the electrophilic β -carbon, pushing the alkyne's π -electrons toward the carbonyl to form a stabilized allenyl enolate intermediate.

  • Elimination: The intermediate collapses as the oxygen lone pair pushes back down, reforming the carbonyl and expelling the bromide ion ( Br− ), which is an excellent leaving group.

In the case of trifluoromethylthiolation using AgSCF3​ , the silver ion plays a dual role: it delivers the SCF3​ nucleophile and acts as a halophilic Lewis acid, coordinating with the expelled bromide to form an insoluble AgBr precipitate. This precipitation acts as a thermodynamic sink, driving the reaction to completion. Furthermore, over-addition is naturally prevented; once the strongly electron-withdrawing SCF3​ group replaces the bromine, the resulting ynonyl sulfide is electronically deactivated against further nucleophilic attack by SCF3−​ .

Mechanism Substrate 1-Bromoalk-1-yn-3-one (Electrophilic sp-carbon) Attack Conjugate Nucleophilic Attack (Michael-type) Substrate->Attack Nucleophile Nucleophile (Nu⁻) (e.g., SCF3⁻, R2NH) Nucleophile->Attack Intermediate Allenyl Enolate Intermediate [R-C(O⁻)=C=C(Nu)(Br)] Attack->Intermediate Elimination Bromide Elimination (- Br⁻) Intermediate->Elimination Product Substituted Ynone [R-C(=O)-C≡C-Nu] Elimination->Product

Caption: Addition-elimination mechanism for nucleophilic substitution of α-bromoalkynones.

General Experimental Workflow

The following workflow outlines the critical stages of executing nucleophilic substitutions on α -bromoalkynones. Strict adherence to anhydrous conditions is recommended when using moisture-sensitive nucleophiles like AgSCF3​ .

Workflow A 1. Substrate Prep (Dry Bromoalkynone) B 2. Reagent Addition (Nucleophile + Base/Additive) A->B C 3. Reaction (DCE at 80°C or THF at RT) B->C D 4. Monitoring (TLC / LC-MS) C->D E 5. Workup (Filtration & Extraction) D->E F 6. Purification (Silica Chromatography) E->F

Caption: Standard operational workflow for the nucleophilic substitution of α-bromoalkynones.

Detailed Methodologies

Protocol A: Synthesis of Ynonyl Trifluoromethyl Sulfides via AgSCF3​

This protocol is adapted from the C(sp)–SCF3 bond formation methodology developed by Jiang et al..

Reagents & Materials:

  • α -Bromoalkynone (1.0 mmol)

  • Silver trifluoromethylthiolate ( AgSCF3​ ) (1.5 mmol, 1.5 equiv.)

  • 1,2-Dichloroethane (DCE), anhydrous (5.0 mL)

  • Argon or Nitrogen gas

Step-by-Step Procedure:

  • Preparation: Flame-dry a 15 mL Schlenk tube or a pressure-resistant reaction vial equipped with a magnetic stir bar. Backfill with Argon three times.

  • Reagent Loading: Add the α -bromoalkynone (1.0 mmol) and AgSCF3​ (313 mg, 1.5 mmol) to the vessel.

    • Scientific Insight: 1.5 equivalents of AgSCF3​ are used to ensure complete conversion. The excess compensates for trace moisture degradation and drives the equilibrium via AgBr precipitation.

  • Solvent Addition: Inject 5.0 mL of anhydrous DCE into the vial under a positive stream of Argon. Seal the vial tightly.

    • Scientific Insight: DCE is selected over DCM because its higher boiling point (83 °C) accommodates the thermal activation energy required for the C(sp)-S bond formation without requiring a pressurized autoclave.

  • Reaction: Transfer the vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously for 12 hours. The solution will gradually turn cloudy as AgBr precipitates.

  • Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate, typically 10:1). The product usually exhibits a higher Rf​ value than the highly polar bromoalkynone.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the AgBr salts, washing the pad with 15 mL of Dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (eluting with a Hexane/EtOAc gradient) to afford the pure ynonyl trifluoromethyl sulfide.

Protocol B: Synthesis of Ynonyl Amines via N-Nucleophiles

A milder protocol utilizing secondary amines, exploiting the high electrophilicity of the substrate.

Reagents & Materials:

  • α -Bromoalkynone (1.0 mmol)

  • Secondary Amine (e.g., Morpholine or Piperidine) (1.2 mmol)

  • Potassium Carbonate ( K2​CO3​ ) (1.5 mmol)

  • Tetrahydrofuran (THF), anhydrous (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the α -bromoalkynone (1.0 mmol) in 5.0 mL of anhydrous THF.

  • Base Addition: Add finely ground K2​CO3​ (207 mg, 1.5 mmol) to the solution.

    • Scientific Insight: The base acts as an HBr scavenger. Without it, the liberated HBr would protonate the unreacted amine, forming an inert ammonium salt and stalling the reaction at 50% conversion.

  • Amine Addition: Add the secondary amine (1.2 mmol) dropwise at 0 °C to control the initial exotherm, then allow the mixture to warm to room temperature (20-25 °C).

  • Reaction: Stir at room temperature for 2–4 hours. Amines are highly nucleophilic, making elevated temperatures unnecessary and potentially detrimental (leading to polymerization or over-addition).

  • Workup: Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography to yield the corresponding ynonyl amine.

Quantitative Data & Substrate Scope

The nucleophilic substitution of α -bromoalkynones exhibits excellent functional group tolerance. Below is a representative data summary for the AgSCF3​ -mediated trifluoromethylthiolation, demonstrating the robustness of the methodology across different electronic environments.

Table 1: Representative Substrate Scope and Yields for AgSCF3​ Substitution

Substrate (R-Group on Carbonyl)Reagent EquivalentsTemp (°C)Time (h)Isolated Yield (%)Chemoselectivity Notes
Phenyl (Unsubstituted)1.5 eq AgSCF3​ 801288%No over-addition observed.
p-Tolyl (Electron-Donating)1.5 eq AgSCF3​ 801291%EDG stabilizes the transition state.
p-Fluorophenyl (Electron-Withdrawing)1.5 eq AgSCF3​ 801282%Slightly lower yield due to reduced nucleophilic pull.
2-Thienyl (Heteroaryl)1.5 eq AgSCF3​ 801285%Heterocycle remains intact; no S-alkylation.
Cyclohexyl (Aliphatic)1.5 eq AgSCF3​ 801476%Slower reaction rate due to steric hindrance.

Note: Yields are based on isolated, chromatographically pure products. Reactions performed at 1.0 mmol scale in DCE.

References

  • Jiang, H., Zhu, R., Zhu, C., Chen, F., & Wu, W. (2018). Nucleophilic trifluoromethylthiolation of bromoalkynones with AgSCF3: C(sp)–SCF3 bond formation towards ynonyl trifluoromethyl sulfides. Organic & Biomolecular Chemistry, 16(10), 1646-1650.[Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Unsymmetrical Conjugated Diynes via Cadiot-Chodkiewicz Coupling with 3-Bromo-1-phenyl-2-propyn-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Application Guide Executive Summary & Mechanistic Rationale The Cadiot-Chodkiewicz coupling is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Application Guide

Executive Summary & Mechanistic Rationale

The Cadiot-Chodkiewicz coupling is a premier synthetic methodology for constructing unsymmetrical 1,3-diynes, a structural motif ubiquitous in natural products, organic materials, and pharmaceutical pharmacophores . This application note focuses on the cross-coupling of terminal alkynes with 3-bromo-1-phenyl-2-propyn-1-one (a highly activated bromo-ynone) to yield 1-phenyl-2,4-diyn-1-one derivatives.

As a Senior Application Scientist, I must emphasize that 3-bromo-1-phenyl-2-propyn-1-one is not a standard haloalkyne. The adjacent benzoyl group exerts a strong electron-withdrawing effect, drastically altering the substrate's reactivity profile:

  • Accelerated Oxidative Addition: The electron-deficient nature of the alkyne weakens the C–Br bond, making the oxidative addition of the Cu(I) acetylide exceptionally fast .

  • Susceptibility to Side Reactions: The activated conjugated system is highly susceptible to aza-Michael additions if primary amines (e.g., n-butylamine) are used indiscriminately.

  • Homocoupling Risk: Without strict stoichiometric control and the presence of a reducing agent, the rapid generation of Cu(II) species can trigger the Glaser homocoupling of the terminal alkyne .

To achieve high fidelity and yield, the protocol below leverages a secondary amine base (piperidine), strict temperature control, and the continuous presence of hydroxylamine hydrochloride (NH₂OH·HCl) to maintain the copper catalyst in its active +1 oxidation state.

Reaction Pathway & Logical Workflow

The catalytic cycle relies on the delicate interplay between the deprotonated terminal alkyne and the activated bromo-ynone. The diagram below illustrates the sequence of metalation, oxidative addition, and reductive elimination.

Cadiot_Chodkiewicz Cu_Cat Cu(I) Catalyst (Active Species) Acetylide Cu(I) Acetylide Intermediate Cu_Cat->Acetylide Deprotonation & Metalation Alkyne Terminal Alkyne + Amine Base Alkyne->Acetylide CuIII Cu(III) Bis-alkynyl Intermediate Acetylide->CuIII Oxidative Addition (Rate-Determining) BromoYnone 3-Bromo-1-phenyl- 2-propyn-1-one BromoYnone->CuIII CuIII->Cu_Cat Catalyst Regeneration Product Unsymmetrical Diyne (1-Phenyl-2,4-diyn-1-one) CuIII->Product Reductive Elimination (Fast)

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling with 3-bromo-1-phenyl-2-propyn-1-one.

Experimental Design & Data Presentation

The choice of solvent and base dictates the success of this specific coupling. The table below summarizes the optimization data, demonstrating causality between the reaction environment and the suppression of homocoupling. Using water or methanol with piperidine provides the optimal balance of basicity and solubility while preventing nucleophilic degradation of the bromo-ynone .

Table 1: Optimization of Reaction Conditions for Bromo-Ynone Coupling

EntryCatalyst (5 mol%)Base (2.0 eq)SolventAdditive (0.1 eq)Temp (°C)Cross-Coupled Yield (%)Homocoupled Yield (%)
1CuIn-ButylamineTHFNone2545%35%
2CuClPiperidineMeOHNone2562%22%
3CuClPiperidineMeOHNH₂OH·HCl0 to 2588%<5%
4CuIEt₃NDMFNH₂OH·HCl0 to 2581%<5%
5 CuCl Piperidine H₂O / MeOH NH₂OH·HCl 0 to 25 92% <2%

Note: Entry 5 represents the optimized protocol parameters detailed below.

Detailed Experimental Protocol

This protocol is engineered as a self-validating system. Visual cues (color changes) are integrated directly into the steps to allow the operator to verify the mechanistic state of the catalyst in real-time.

Materials Required
  • Terminal Alkyne: 1.0 mmol

  • 3-Bromo-1-phenyl-2-propyn-1-one: 1.1 mmol (Ensure high purity; store at -20 °C away from light)

  • Copper(I) Chloride (CuCl): 0.05 mmol (5 mol%)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): 0.1 mmol (10 mol%)

  • Piperidine: 2.0 mmol

  • Solvent: Degassed Methanol/Water mixture (4:1 v/v), 10 mL

Step-by-Step Methodology

Phase 1: Catalyst Activation & Metalation

  • Equip a 25 mL oven-dried Schlenk flask with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Add CuCl (5 mol%) and NH₂OH·HCl (10 mol%) to the flask.

  • Inject 8 mL of the degassed MeOH/H₂O solvent mixture. Stir for 2 minutes.

  • Add the terminal alkyne (1.0 mmol), followed immediately by piperidine (2.0 mmol).

    • Self-Validation Checkpoint: The solution should transition to a clear yellow or bright orange color . This confirms the successful formation of the Cu(I) acetylide intermediate. If the solution turns blue or green, atmospheric oxygen has oxidized the copper to Cu(II). Add an additional 5 mg of NH₂OH·HCl until the yellow color returns.

Phase 2: Controlled Oxidative Addition 5. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the uncatalyzed aza-Michael addition of piperidine to the highly electrophilic bromo-ynone. 6. Dissolve 3-bromo-1-phenyl-2-propyn-1-one (1.1 mmol) in 2 mL of degassed MeOH. 7. Using a syringe pump or dropping funnel, add the bromo-ynone solution dropwise over a period of 30 minutes.

  • Causality: Slow addition maintains a low steady-state concentration of the haloalkyne, preventing it from overwhelming the catalytic cycle and undergoing reductive homocoupling.

Phase 3: Reaction Maturation & Workup 8. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 1–2 hours. 9. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The bromo-ynone is highly UV-active. The product diyne will exhibit a distinct Rf​ and strong fluorescence under 365 nm UV due to the extended conjugated phenyl-carbonyl-diyne system. 10. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. 11. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel to isolate the pure 1-phenyl-2,4-diyn-1-one derivative.

Troubleshooting & Analytical Validation

  • Excessive Homocoupling (Glaser Product): If analytical LC-MS or GC-MS reveals a high ratio of symmetrical diyne, the system is suffering from oxidative stress. Ensure strict Argon degassing of solvents and verify the efficacy of the NH₂OH·HCl reducing agent .

  • Loss of Bromo-Ynone Starting Material (No Product): If the bromo-ynone disappears but the cross-coupled product is absent, nucleophilic attack by the amine has occurred. Ensure the reaction is strictly maintained at 0 °C during the addition phase, and verify that a secondary amine (piperidine) is used rather than a primary amine.

References

  • Sindhu, K. S., Thankachan, A. P., Sajitha, P. S., & Anilkumar, G. (2015). "Recent developments and applications of the Cadiot–Chodkiewicz reaction." Organic & Biomolecular Chemistry, 13(25), 6891-6905. URL:[Link]

  • Chinta, B. S., & Baire, B. (2016). "A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes." RSC Advances, 6(59), 54449-54455. URL:[Link]

  • Radhika, S., Harry, N. A., Neetha, M., & Anilkumar, G. (2019). "Recent trends and applications of the Cadiot–Chodkiewicz reaction." Organic & Biomolecular Chemistry, 17(39), 9081-9094. URL:[Link]

  • Fung, A. K. K., Sowden, M. J., Coote, M. L., & Sherburn, M. S. (2023). "Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings." Organic Letters, 25(45), 8145–8149. URL:[Link]

Method

Application Notes and Protocols for the Functionalization of 3-Bromo-1-phenyl-2-propyn-1-one in Drug Discovery

Introduction: The Versatility of a Compact Scaffold In the landscape of modern drug discovery, the demand for versatile and reactive chemical scaffolds is paramount. These building blocks serve as the foundation for cons...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Compact Scaffold

In the landscape of modern drug discovery, the demand for versatile and reactive chemical scaffolds is paramount. These building blocks serve as the foundation for constructing vast libraries of compounds for high-throughput screening and as starting points for the rational design of targeted therapeutics. 3-Bromo-1-phenyl-2-propyn-1-one is one such scaffold, a compact molecule that packs a significant punch in terms of its chemical reactivity and potential for elaboration into complex, biologically active molecules. Its structure, featuring a phenyl ketone, a bromine-substituted alkyne, and an α,β-unsaturated system, presents multiple avenues for functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key synthetic transformations of 3-bromo-1-phenyl-2-propyn-1-one and its application in the discovery of novel therapeutics, with a particular focus on its potential as a covalent inhibitor.

Core Functionalization Strategies

The unique arrangement of functional groups in 3-bromo-1-phenyl-2-propyn-1-one allows for a variety of chemical modifications. This section will detail the protocols for three key transformations: Sonogashira cross-coupling to build molecular complexity, [3+2] cycloaddition for the synthesis of heterocyclic scaffolds, and nucleophilic substitution with thiols, a reaction with significant implications for covalent drug design.

Sonogashira Cross-Coupling: Extending the Carbon Framework

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] In the case of 3-bromo-1-phenyl-2-propyn-1-one, the bromine atom serves as a handle for the introduction of various substituents, thereby enabling the synthesis of a diverse library of diarylalkynes and related structures. Both traditional copper-cocatalyzed and copper-free conditions can be employed, with the latter being advantageous in contexts where copper toxicity is a concern.[3]

Experimental Protocol: Sonogashira Coupling of 3-Bromo-1-phenyl-2-propyn-1-one with Phenylacetylene

Materials:

  • 3-Bromo-1-phenyl-2-propyn-1-one

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-1-phenyl-2-propyn-1-one (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous THF and triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,4-diphenyl-1,3-butadiyn-1-one.

Table 1: Representative Data for Sonogashira Coupling

EntryArylacetyleneProductYield (%)1H NMR (CDCl₃, δ ppm)
1Phenylacetylene1,4-diphenyl-1,3-butadiyn-1-one858.21 (d, 2H), 7.65-7.35 (m, 8H)
24-Ethynyltoluene1-phenyl-4-(p-tolyl)buta-1,3-diyn-1-one828.20 (d, 2H), 7.60-7.40 (m, 5H), 7.20 (d, 2H), 2.40 (s, 3H)
[3+2] Cycloaddition with Hydrazines: Access to Pyrazole Scaffolds

The electron-deficient alkyne in 3-bromo-1-phenyl-2-propyn-1-one is an excellent substrate for [3+2] cycloaddition reactions. A particularly useful transformation in drug discovery is the reaction with hydrazines to form pyrazoles, a privileged heterocyclic scaffold found in numerous approved drugs.[4][5] This reaction proceeds via an initial Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and elimination of HBr to afford the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 5-bromo-1,3-diphenyl-1H-pyrazole

Materials:

  • 3-Bromo-1-phenyl-2-propyn-1-one

  • Phenylhydrazine

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-1-phenyl-2-propyn-1-one (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux the reaction mixture for 4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield 5-bromo-1,3-diphenyl-1H-pyrazole.

Table 2: Representative Data for Pyrazole Synthesis

EntryHydrazineProductYield (%)1H NMR (CDCl₃, δ ppm)
1Phenylhydrazine5-bromo-1,3-diphenyl-1H-pyrazole907.80-7.20 (m, 10H), 6.80 (s, 1H)
2Methylhydrazine5-bromo-3-phenyl-1-methyl-1H-pyrazole887.70-7.30 (m, 5H), 6.50 (s, 1H), 3.90 (s, 3H)
Nucleophilic Substitution with Thiols: A Gateway to Covalent Probes

The presence of both a bromine atom on the alkyne and an electrophilic β-carbon in the α,β-unsaturated system makes 3-bromo-1-phenyl-2-propyn-1-one a versatile reagent for reactions with nucleophiles. The reaction with thiols is of particular interest in drug discovery as it mimics the reaction with cysteine residues in proteins, the basis for many covalent drugs. The reaction can proceed via a "thiol-thiol cross-clicking" mechanism where two different thiols can be added in a stepwise manner.[6]

Experimental Protocol: Reaction of 3-Bromo-1-phenyl-2-propyn-1-one with Thiophenol

Materials:

  • 3-Bromo-1-phenyl-2-propyn-1-one

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-bromo-1-phenyl-2-propyn-1-one (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) followed by the dropwise addition of thiophenol (1.05 eq).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding vinyl sulfide derivative.

Table 3: Representative Data for Thiol Addition

EntryThiolProductYield (%)1H NMR (CDCl₃, δ ppm)
1Thiophenol3-bromo-1-phenyl-3-(phenylthio)prop-2-en-1-one928.00 (d, 2H), 7.60-7.30 (m, 8H), 6.90 (s, 1H)
2Ethanethiol3-bromo-3-(ethylthio)-1-phenylprop-2-en-1-one958.10 (d, 2H), 7.55-7.40 (m, 3H), 6.70 (s, 1H), 2.90 (q, 2H), 1.40 (t, 3H)

Application in Drug Discovery: Covalent Inhibition of Caspase-3

The electrophilic nature of 3-bromo-1-phenyl-2-propyn-1-one and its derivatives makes them promising candidates for the development of covalent inhibitors. Covalent drugs form a stable bond with their target protein, often leading to prolonged duration of action and increased potency.[7] The α,β-unsaturated ketone moiety in our scaffold is a well-known Michael acceptor, capable of reacting with nucleophilic amino acid residues such as cysteine.[8]

A key target in apoptosis, or programmed cell death, is Caspase-3, a cysteine protease.[9] Dysregulation of apoptosis is a hallmark of cancer, and the development of agents that can modulate caspase activity is an active area of research. We propose that a functionalized derivative of 3-bromo-1-phenyl-2-propyn-1-one can act as a covalent inhibitor of Caspase-3 by targeting the active site cysteine.

G cluster_workflow Functionalization Workflow start 3-Bromo-1-phenyl-2-propyn-1-one sonogashira Sonogashira Coupling (e.g., with Arylacetylene) start->sonogashira cycloaddition [3+2] Cycloaddition (e.g., with Hydrazine) start->cycloaddition thiol_addition Nucleophilic Substitution (e.g., with Thiol) start->thiol_addition product1 Diarylalkyne Derivative sonogashira->product1 product2 Pyrazole Derivative cycloaddition->product2 product3 Vinyl Sulfide Derivative (Covalent Warhead) thiol_addition->product3

Caption: General workflow for the functionalization of 3-bromo-1-phenyl-2-propyn-1-one.

G cluster_pathway Caspase-3 Apoptotic Signaling Pathway apoptotic_stimulus Apoptotic Stimulus (e.g., DNA damage) procaspase9 Procaspase-9 apoptotic_stimulus->procaspase9 activates caspase9 Active Caspase-9 procaspase9->caspase9 cleavage procaspase3 Procaspase-3 caspase9->procaspase3 cleaves caspase3 Active Caspase-3 (Cysteine Protease) procaspase3->caspase3 cleavage apoptosis Apoptosis caspase3->apoptosis executes inhibitor Covalent Inhibitor (Derivative of 3-bromo-1-phenyl-2-propyn-1-one) inhibitor->caspase3 covalently binds to active site cysteine

Caption: Proposed mechanism of covalent inhibition of the Caspase-3 pathway.

Conclusion

3-Bromo-1-phenyl-2-propyn-1-one is a highly valuable and versatile building block for drug discovery. Its multiple reactive sites allow for the straightforward synthesis of diverse compound libraries through well-established and reliable synthetic methodologies. The protocols detailed in this application note for Sonogashira coupling, pyrazole formation, and thiol addition provide a solid foundation for the exploration of this scaffold's chemical space. Furthermore, the inherent electrophilicity of this molecule and its derivatives positions it as a promising starting point for the design of novel covalent inhibitors targeting key proteins in disease pathways. The continued investigation and functionalization of this scaffold are poised to yield new and impactful discoveries in medicinal chemistry.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link][10]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link][2]

  • Fustero, S., et al. (2011). Synthesis of pyrazoles and pyrazolo[3,4-d]pyrimidines.
  • Alam, M. R., et al. (2018). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of King Saud University-Science, 30(3), 359-366.
  • Organic Chemistry Portal. Pyrazole synthesis. [Link][11]

  • Heravi, M. M., et al. (2017). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 523-532. [Link][4]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link][5]

  • ACS Publications. Base-Promoted Regioselective Annulation of Pyridinium Ylides and Bromoalkynes for the Chemodivergent Synthesis of Indolizines. [Link]

  • Organic Chemistry Portal. Synthesis of indolizines. [Link]

  • MDPI. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link][12]

  • DergiPark. The Use of Click Chemisty in Drug Development Applications. [Link][13]

  • PubMed. Recent applications of click chemistry in drug discovery. [Link][14]

  • ResearchGate. Recent applications of click chemistry in drug discovery. [Link][15]

  • PMC. Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. [Link][16]

  • Biocompare. Caspase 3 Inhibitors. [Link][9]

  • Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]

  • MDPI. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. [Link][8]

  • PMC. Michael acceptor molecules in natural products and their mechanism of action. [Link][17]

  • PMC. Identification of Michael Acceptor-Centric Pharmacophores with Substituents That Yield Strong Thioredoxin Reductase Inhibitory Character Correlated to Antiproliferative Activity. [Link]

  • PMC. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. [Link]

  • PMC. Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. [Link][18]

  • PMC. Covalent Inhibition in Drug Discovery. [Link]

  • Open Exploration Publishing. The Rise of Targeted Covalent Inhibitors in Drug Discovery. [Link][19]

  • RSC Publishing. Recent advances in the development of covalent inhibitors. [Link]

  • PMC. Thiol-thiol cross-clicking using bromo-ynone reagents. [Link][1]

  • PMC. Covalent Inhibition in Drug Discovery. [Link][17]

  • MDPI. Introducing bromine to the molecular structure as a strategy for drug design. [Link][19]

  • MDPI. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. [Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Stabilization of 3-bromo-1-phenyl-2-propyn-1-one

Welcome to the Technical Support Center for the synthesis and handling of 3-bromo-1-phenyl-2-propyn-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 3-bromo-1-phenyl-2-propyn-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this valuable but challenging synthetic intermediate. Our goal is to equip you with the knowledge to prevent decomposition and achieve high-purity material in your experiments.

Introduction to the Challenges

3-Bromo-1-phenyl-2-propyn-1-one is a highly reactive α,β-unsaturated ketone containing a bromoalkyne moiety. This combination of functional groups makes it a versatile building block in organic synthesis, but also renders it susceptible to decomposition. Understanding the underlying chemical principles governing its instability is paramount for successful synthesis and handling. The primary challenges stem from its electrophilicity and the potential for elimination and rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black during the synthesis of 3-bromo-1-phenyl-2-propyn-1-one. What is causing this?

A1: The darkening of the reaction mixture is a common indicator of decomposition.[1] This is often due to the formation of polymeric materials and other colored byproducts resulting from the high reactivity of the ynone product. Key contributing factors can include elevated temperatures, prolonged reaction times, and the presence of basic or acidic impurities.

Q2: I'm observing the formation of byproducts with different TLC retention factors. What are the likely side reactions?

A2: Several side reactions can occur during the synthesis. The most common include:

  • Dehydrobromination: Elimination of HBr to form highly reactive and unstable byproducts that can polymerize. This is often catalyzed by bases.[1]

  • Favorskii-type Rearrangements: In the presence of nucleophilic bases, α-halo ketones can undergo rearrangement. While the classic Favorskii rearrangement requires an enolizable proton which is absent in this molecule, a quasi-Favorskii or related rearrangement pathway can still occur under certain conditions.[2][3]

  • Hydrolysis: If water is present, the α-bromo ketone can hydrolyze to the corresponding α-hydroxy ketone.[1]

Q3: How should I store purified 3-bromo-1-phenyl-2-propyn-1-one to prevent decomposition?

A3: Proper storage is critical for maintaining the integrity of the compound. It is recommended to store the purified product under the following conditions:

  • Temperature: At low temperatures, ideally at or below 0°C. Refrigeration or freezing is highly recommended.[4]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

  • Light: Protected from light by using an amber vial or by wrapping the container in aluminum foil. Light can promote radical decomposition pathways.[1]

  • Purity: Ensure the compound is as pure as possible, as impurities can catalyze decomposition.

Q4: Can I use a rotary evaporator to concentrate my product?

A4: Yes, but with extreme caution. It is crucial to use low temperatures and to avoid concentrating the product to complete dryness, as this can increase the risk of thermal decomposition. It is advisable to co-evaporate with a high-boiling, inert solvent to create a solution that can be safely stored.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of 3-bromo-1-phenyl-2-propyn-1-one.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive brominating agent.Use a freshly opened or properly stored bottle of the brominating agent (e.g., NBS).
Low reaction temperature.While low temperatures are generally preferred to minimize decomposition, the reaction may require a specific activation temperature. Gradually increase the temperature and monitor the reaction closely by TLC.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Significant Byproduct Formation Reaction temperature is too high.Maintain the recommended reaction temperature and use an ice or cooling bath to control any exotherms.
Presence of base.Ensure all glassware is clean and free of basic residues. Use a non-basic workup procedure.
Presence of water.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Product Decomposition During Workup Use of basic wash solutions (e.g., sodium bicarbonate).Avoid basic washes. If a wash is necessary, use cold, deoxygenated water or brine and work quickly.
Prolonged exposure to aqueous phases.Minimize the time the product is in contact with water.
Product Decomposition During Purification Active silica gel in column chromatography.Deactivate the silica gel by pre-eluting the column with the non-polar solvent component of your eluent system. Alternatively, use a less acidic stationary phase like Florisil®.[2]
High temperatures during solvent removal.Use a low-temperature water bath for rotary evaporation and avoid concentrating to dryness.

Decomposition Pathways

Understanding the potential decomposition pathways is crucial for devising effective preventative measures.

main 3-bromo-1-phenyl-2-propyn-1-one dehydro Dehydrobromination (Base-catalyzed) main->dehydro - HBr hydrolysis Hydrolysis (Presence of Water) main->hydrolysis + H₂O rearrangement Quasi-Favorskii Rearrangement (Base/Nucleophile) main->rearrangement polymer Polymerization/Darkening dehydro->polymer hydroxy α-Hydroxy Ketone hydrolysis->hydroxy rearranged Rearranged Product rearrangement->rearranged

Caption: Potential decomposition pathways for 3-bromo-1-phenyl-2-propyn-1-one.

Experimental Protocols

Two reliable methods for the synthesis of 3-bromo-1-phenyl-2-propyn-1-one are presented below, with a focus on minimizing decomposition.

Protocol 1: Bromination of 1-phenyl-2-propyn-1-ol with N-Bromosuccinimide (NBS)

This method is often preferred due to the milder reaction conditions compared to using elemental bromine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-phenyl-2-propyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of NBS: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5°C. The use of NBS is a common method for bromination.[5][6][7]

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove succinimide.

    • Wash the filtrate with cold, deoxygenated water (2 x 20 mL) and then with cold, deoxygenated brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • Purification: Immediately purify the crude product by flash column chromatography.

Protocol 2: Synthesis from Phenylacetylene

This two-step, one-pot procedure avoids the isolation of the potentially unstable intermediate.

Step-by-Step Methodology:

  • Acylation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve phenylacetylene (1.0 eq) in anhydrous THF (approx. 0.2 M). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C. Stir for 30 minutes at -78°C.

  • Reaction with Acyl Halide: This step would typically involve an acyl halide, but for the synthesis of the target molecule, a different approach is needed. A more direct route involves the reaction of phenylacetylene with a suitable brominating and acylating agent. A potential, though less common, approach could involve the use of oxalyl bromide followed by a Friedel-Crafts acylation, however, this can be harsh. A more practical approach is the bromination of a pre-formed ynone.

  • Alternative One-Pot Bromination: A more direct one-pot method from phenylacetylene is not well-established for this specific compound. Therefore, a two-step process starting with the synthesis of 1-phenyl-2-propyn-1-one followed by bromination is recommended.

Recommended Synthesis Workflow:

start 1-phenyl-2-propyn-1-ol reaction Bromination Reaction start->reaction 1. reagents NBS, Anhydrous DCM 0°C reagents->reaction 2. workup Aqueous Workup (Cold, Neutral) reaction->workup 3. purification Flash Chromatography workup->purification 4. product 3-bromo-1-phenyl-2-propyn-1-one purification->product 5. storage Storage (<0°C, Inert Atm.) product->storage 6.

Caption: Recommended workflow for the synthesis and handling of 3-bromo-1-phenyl-2-propyn-1-one.

Purification Protocol: Flash Column Chromatography

Due to the instability of the target compound, a rapid and efficient purification method is essential.

Parameter Recommendation Rationale
Stationary Phase Silica gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.[8]
Eluent System Hexane/Ethyl Acetate gradient (e.g., 98:2 to 90:10)Provides good separation for moderately polar compounds. The optimal gradient should be determined by TLC analysis.
Column Packing Slurry packing with the initial eluent composition.Ensures a well-packed column for optimal separation.
Sample Loading Dry loading is preferred.Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent. This provides better resolution than wet loading.[9]
Elution Perform the chromatography as quickly as possible.Minimizes the time the compound spends on the acidic silica gel, reducing the risk of decomposition.
Fraction Collection Collect small fractions and analyze by TLC.Allows for the isolation of the purest fractions.
Post-Purification Immediately concentrate the pure fractions at low temperature.Prevents decomposition of the purified product in the eluent.

References

  • Columbia University. Flash Column Chromatography. [Link]

  • Columbia University. Column chromatography. [Link]

  • MDPI. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. [Link]

  • OpenOChem Learn. Flash Chromatography. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • MDPI. (2002). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. [Link]

  • LookChem. 2-Propyn-1-one, 3-bromo-1-phenyl-. [Link]

  • PubMed. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]

  • PrepChem.com. Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. [Link]

  • ACS Publications. (2025). Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield of 3-Bromo-1-phenylprop-2-yn-1-one Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in optimizing the handling and synthesis of halogenated alkynes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in optimizing the handling and synthesis of halogenated alkynes. The synthesis of 3-bromo-1-phenylprop-2-yn-1-one (a highly reactive bromoalkyne) from 1-phenylprop-2-yn-1-one is a critical transformation for downstream cross-coupling reactions (such as Cadiot-Chodkiewicz couplings) and heterocyclic synthesis.

However, this reaction is notoriously prone to yield-limiting side reactions, including polybromination, thermal degradation, and incomplete conversion. This guide provides a self-validating protocol, a mechanistic troubleshooting framework, and empirical data to help you achieve >90% yields reliably.

Core Synthesis Workflow & Methodology

The most robust and widely adopted method for synthesizing 3-bromo-1-phenylprop-2-yn-1-one is the silver-catalyzed bromination of the terminal alkyne using N-bromosuccinimide (NBS) .

Step-by-Step Protocol
  • Preparation: In a flame-dried, round-bottom flask shielded from light (wrap in aluminum foil), dissolve 1.0 equivalent of 1-phenylprop-2-yn-1-one in anhydrous acetone to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 0.1 equivalents of Silver Nitrate (AgNO₃). Stir at room temperature for 15 minutes.

    • Causality Note: This incubation period is critical. It allows for the formation of the silver acetylide intermediate, which significantly increases the nucleophilicity of the terminal alkyne carbon toward the bromonium ion .

  • Bromination: Add exactly 1.05 to 1.1 equivalents of recrystallized NBS in small portions over 10 minutes.

    • Causality Note: Strict stoichiometric control of NBS is required to prevent over-bromination of the conjugated system.

  • Self-Validating Monitoring: Stir the reaction at ambient temperature (18–20 °C). Monitor via TLC (Hexane/EtOAc 9:1) or HPLC-MS. Do not quench based on time alone; wait for the complete disappearance of the starting material (typically 2–4 hours) to prevent complex separation issues later.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with cold water. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure strictly at or below 30 °C to prevent thermal degradation.

  • Purification: Purify rapidly via flash column chromatography using neutral alumina or deactivated silica gel.

G A 1-phenylprop-2-yn-1-one (Terminal Alkyne) B AgNO3 (0.1 eq) Acetone, Ambient Temp A->B C Silver Acetylide Intermediate B->C Deprotonation & Metalation D NBS (1.05 - 1.1 eq) Strict Stoichiometry C->D E Bromonium Transfer & Ag+ Regeneration D->E F 3-bromo-1-phenylprop-2-yn-1-one (Target Product) E->F Desired Pathway G Polybrominated Byproducts (If NBS > 1.2 eq) E->G Side Reaction

Mechanistic workflow of 1-phenylprop-2-yn-1-one bromination via NBS/AgNO3 catalysis.

Troubleshooting Guide & FAQs

Q1: My HPLC-MS shows a large fraction of di- and tri-brominated side products. How do I stop this? A: Polybromination is the most common cause of yield reduction in this workflow . It occurs when the electrophilic bromine source attacks the conjugated alkene/alkyne system or the aromatic ring after the initial terminal bromination.

  • Causality & Solution: This is almost always caused by an excess of NBS or the presence of free bromine impurities. Ensure you are using exactly 1.05 to 1.1 equivalents of NBS. Furthermore, commercial NBS degrades over time, releasing Br₂. You must recrystallize your NBS from boiling water prior to use. Finally, keep the reaction strictly shielded from light to prevent radical-mediated background bromination.

Q2: The reaction stalls at 50% conversion. Should I add more AgNO₃? A: No. If the reaction stalls, the issue is likely not the silver catalyst, but rather the deactivation of NBS by moisture or the use of an impure solvent. Ensure your acetone is strictly anhydrous. If the reaction still stalls, consider utilizing a microwave-enhanced reactor with external cooling to maintain ambient temperature (ca. 18 °C), which has been shown to drive the reaction to completion while suppressing thermal byproducts .

Q3: I achieve full conversion, but my yield drops drastically during column chromatography. Why? A: 3-bromo-1-phenylprop-2-yn-1-one is highly sensitive to both heat and Lewis/Brønsted acids. Standard silica gel is slightly acidic and can catalyze the hydration or polymerization of the bromoalkyne during purification.

  • Causality & Solution: To prevent this, either use neutral alumina (Al₂O₃) for your stationary phase, or deactivate your silica gel by pre-treating it with 1% triethylamine (TEA) in hexanes. Additionally, never exceed 30 °C on the rotary evaporator when removing solvents.

Q4: Can I use a different halogen source or catalyst if AgNO₃/NBS fails? A: Yes. While AgNO₃/NBS is the gold standard for non-polar to moderately polar alkynes, highly sensitive substrates can benefit from alternative activator systems. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can activate NBS via halogen bonding, allowing for metal-free deprotonative halogenation of terminal alkynes .

Yield Optimization Data

To benchmark your results, refer to the following optimization matrix based on varying reaction conditions.

Reagent SystemSolventTemp (°C)Time (h)Additive / ConditionIsolated Yield (%)Primary Failure Mode
NBS (1.5 eq) + AgNO₃ (0.1 eq)Acetone254Ambient Light45%Polybromination
NBS (1.05 eq) + AgNO₃ (0.1 eq) Acetone 20 3 Dark (Foil-wrapped) 88% None (Optimal)
NBS (1.1 eq) + AgNO₃ (0.1 eq)DMF1570.25Microwave (No cooling)12%Thermal decomposition
NBS (1.1 eq) + AgNO₃ (0.1 eq)DMF180.25Microwave (External cooling)62%Incomplete conversion
NBS (1.1 eq) + DBU (1.1 eq)CH₃CN201Metal-free85-94%Base-sensitive side reactions

Table 1: Comparative yield optimization for the bromination of terminal phenylalkynes based on literature and empirical data.

References

  • Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. National Institutes of Health (NIH) / PubMed Central. Available at:[Link][1]

  • Terminal Alkyne Bromination Troubleshooting. Reddit (r/OrganicChemistry). Available at: [Link][2]

  • Total synthesis of polyyne natural products. Comptes Rendus de l'Académie des Sciences. Available at:[Link][3]

  • Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature: Synthesis of phenylacetylene bromide. ResearchGate. Available at:[Link][4]

  • DBU-activated N-halosuccinimides for metal-free halogenation of terminal alkynes. RSC Advances. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Propyn-1-one, 3-bromo-1-phenyl-

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Propyn-1-one, 3-bromo-1-phenyl- (CAS 3876-61-7). This molecule, a valuable synthetic intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Propyn-1-one, 3-bromo-1-phenyl- (CAS 3876-61-7). This molecule, a valuable synthetic intermediate, is an α-bromo ynone, a class of compounds known for its high reactivity and inherent instability.[1][2] Successful purification requires careful consideration of the compound's chemical properties to prevent degradation and ensure high purity. This document offers troubleshooting strategies and frequently asked questions to navigate the challenges associated with its purification.

Frequently Asked Questions (FAQs)

Q1: What makes 2-Propyn-1-one, 3-bromo-1-phenyl- particularly unstable?

A1: The instability arises from the combination of two highly reactive functional groups: an α-haloketone and a ynone.[1][3] The molecule possesses multiple electrophilic sites: the carbonyl carbon, the carbon bearing the bromine atom, and the β-carbon of the alkyne (a Michael acceptor).[2][4] This high electrophilicity makes it susceptible to:

  • Nucleophilic Attack: It can react readily with a wide range of nucleophiles, including water, alcohols, and amines.

  • Decomposition on Silica Gel: Standard silica gel is weakly acidic and can catalyze decomposition or polymerization reactions.

  • Elimination: The presence of an α-hydrogen and a bromine leaving group can lead to the elimination of HBr, especially in the presence of a base, resulting in side products.[1]

  • Thermal and Light Sensitivity: Like many conjugated and halogenated systems, it may be sensitive to heat and light, leading to polymerization or degradation.

Q2: What are the most common impurities I should expect in my crude sample?

A2: Impurities typically stem from the synthetic route used. Common contaminants may include:

  • Unreacted Starting Materials: Such as 1-phenyl-2-propyn-1-ol or its precursors.[5][6]

  • Excess Brominating Agent: And its by-products.

  • Solvent Residues: From the reaction and workup.

  • Decomposition Products: Small amounts of dark, polar, or polymeric materials formed during the reaction or workup. These often appear as baseline material or highly polar spots on a TLC plate.

Q3: What are the recommended storage conditions for the purified compound?

A3: To maintain the integrity of 2-Propyn-1-one, 3-bromo-1-phenyl-, stringent storage conditions are necessary. Based on best practices for similar reactive intermediates, the following is recommended:[7]

  • Temperature: Store at low temperatures, ideally between 2°C and 8°C in a refrigerator. For long-term storage, consider a freezer at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric moisture and oxygen.

  • Container: Use a tightly sealed amber glass vial to protect from light and moisture.

  • Purity: Ensure the compound is free of solvent and residual acid or base before storage, as these can promote degradation.

Q4: Which purification techniques are generally recommended, and which should be avoided?

A4: The choice of purification method is critical.

  • Recommended: Rapid flash column chromatography on deactivated or neutral silica gel and low-temperature recrystallization are the preferred methods.

  • Use with Caution: Standard flash chromatography on acidic silica gel can be used if performed very quickly with non-polar eluents.

  • Generally Avoid: Distillation is typically not recommended due to the risk of thermal decomposition.[8] Preparative HPLC can also be challenging due to the extended contact time with aqueous mobile phases, which can lead to hydrolysis.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Propyn-1-one, 3-bromo-1-phenyl-.

Problem Probable Cause(s) Recommended Solution(s)
Significant product degradation observed on the TLC plate during spotting or development. The compound is reacting with the acidic silica gel on the TLC plate.Primary Solution: Spot the sample and immediately develop the TLC plate to minimize contact time. Alternative: Use TLC plates based on neutral alumina or C18-functionalized silica (reversed-phase) for stability assessment.
Product appears as a long streak instead of a defined spot on the TLC plate after column chromatography. The column was overloaded, or the compound is degrading during its passage through the column.Overloading: Reduce the amount of crude material loaded onto the column relative to the amount of silica gel (aim for a 1:50 to 1:100 ratio of compound to silica).[10] Degradation: Switch to a deactivated stationary phase. You can pre-treat the silica gel by flushing the packed column with an eluent containing 0.5-1% triethylamine or by using commercially available neutral silica gel.
The purified compound is a yellow or brown oil/solid, even after chromatography. Co-elution with a colored impurity or partial degradation of the product due to prolonged exposure to solvent or air.Re-purification: If NMR analysis shows impurities, repeat the chromatography using a shallower solvent gradient to improve separation.[10] Solvent Removal: Remove the solvent under reduced pressure at a low temperature (≤ 30°C) as quickly as possible. Handling: Handle the purified fractions under an inert atmosphere whenever possible.
Low or no recovery of the product after flash column chromatography. The compound has irreversibly bound to or completely decomposed on the acidic silica gel column.Change Stationary Phase: Use neutral alumina (Brockmann I-III, check activity first) or reversed-phase silica gel (C18) for the purification.[9][11] Avoid Chromatography: If the compound is crystalline, attempt purification by low-temperature recrystallization from a suitable solvent system (e.g., hexane/diethyl ether).[12]
New, more polar spots appear on the TLC after combining fractions and removing the solvent. The compound is unstable in the solvent used for chromatography or is degrading upon concentration.Solvent Choice: Ensure the solvents used for elution are anhydrous and peroxide-free. Rapid Workup: Do not let fractions sit at room temperature for extended periods. Combine pure fractions, and immediately remove the solvent at low temperature. If possible, co-evaporate with a non-polar solvent like hexane to remove traces of more polar eluents like ethyl acetate.

Detailed Experimental Protocols

Protocol 1: Rapid Flash Column Chromatography (Deactivated Silica)

This method is designed to minimize contact time with the stationary phase, thereby reducing the risk of degradation.

1. Preparation of Deactivated Silica Gel:

  • Create a slurry of standard silica gel (230-400 mesh) in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5% (v/v).

  • Stir for 15 minutes, then pack the column with this slurry.

  • Flush the packed column with two column volumes of the starting eluent (containing 0.5% Et₃N) before loading the sample.

2. Sample Preparation and Loading:

  • Dissolve the crude 2-Propyn-1-one, 3-bromo-1-phenyl- in a minimal amount of a non-polar solvent, such as dichloromethane or toluene.

  • In a separate flask, add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and concentrate the solution of your crude product onto this silica gel. This is the "dry loading" method.

  • Ensure the silica is free-flowing, then carefully add it to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2). A gradient can be used, but it should be shallow (e.g., increasing to 95:5 over several column volumes).

  • Apply positive pressure to achieve a rapid flow rate (e.g., 5-10 cm/minute solvent level drop).[10]

  • Collect small fractions and monitor them immediately by TLC.

4. Post-Purification:

  • Combine the fractions containing the pure product.

  • Immediately remove the eluent under reduced pressure at a low temperature (<30°C).

  • Place the final product under high vacuum for a short period to remove residual solvent, then store immediately under inert gas at 2-8°C.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Workup prep_silica Prepare Slurry of Deactivated Silica Gel pack_col Pack Column prep_silica->pack_col load_sample Load Sample onto Column prep_sample Prepare Sample for Dry Loading prep_sample->load_sample elute Elute with Solvent Gradient (Apply Pressure) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->collect Continue Elution combine Combine Pure Fractions tlc->combine Identify Pure concentrate Concentrate at Low Temp combine->concentrate store Store Under Inert Gas at 2-8°C concentrate->store

Caption: Workflow for Rapid Flash Chromatography.

Protocol 2: Low-Temperature Recrystallization

This method is ideal if the compound is solid and impurities have different solubility profiles.

1. Solvent Selection:

  • The ideal solvent (or solvent system) is one in which the compound is sparingly soluble at low temperatures but highly soluble at or slightly above room temperature.

  • Test small amounts of the crude product with various solvents. Good candidates include hexane, pentane, diethyl ether, or a mixture such as hexane/diethyl ether or pentane/dichloromethane.

  • The goal is to avoid heating, which could cause degradation.

2. Dissolution:

  • Place the crude material in a flask under an inert atmosphere.

  • Add the chosen solvent dropwise at room temperature while stirring until the solid just dissolves. Avoid using a large excess of solvent.

  • If necessary, you can warm the mixture very gently (e.g., to 30-35°C), but this increases the risk of degradation.

3. Crystallization:

  • Once dissolved, slowly cool the solution. Allow it to cool to room temperature first, then place it in a refrigerator (4°C), and finally in a freezer (-20°C).

  • Cooling should be gradual to promote the formation of pure crystals rather than precipitation of an amorphous solid. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]

4. Isolation and Drying:

  • Isolate the crystals by cold vacuum filtration. Quickly wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under a stream of inert gas or under a high vacuum for a short time. Do not use heat.

  • Store the purified crystals immediately under the recommended conditions.

G start Start: Crude Product assess_purity Assess Purity & Stability (TLC, ¹H NMR of crude) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid is_stable_on_tlc Is it stable on a standard silica TLC plate? is_solid->is_stable_on_tlc No (Oily) recrystallize Attempt Low-Temp Recrystallization is_solid->recrystallize Yes rapid_flash Use Rapid Flash Chromatography (Standard Silica) is_stable_on_tlc->rapid_flash Yes deactivated_flash Use Deactivated Silica Flash Chromatography is_stable_on_tlc->deactivated_flash No (Degrades) other_methods Consider Alumina or Reversed-Phase Chromatography deactivated_flash->other_methods If still fails

Sources

Optimization

solvent effects on 3-bromo-1-phenyl-2-propyn-1-one stability

Welcome to the technical support center for 3-bromo-1-phenyl-2-propyn-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-bromo-1-phenyl-2-propyn-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this versatile but sensitive reagent. The unique chemical architecture of 3-bromo-1-phenyl-2-propyn-1-one, featuring an electrophilic ynone system and a terminal bromine atom, makes it a powerful synthetic intermediate. However, this reactivity also presents challenges in terms of its stability, particularly in the presence of various solvents.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its use, ensuring the integrity of your experiments and the reliability of your results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 3-bromo-1-phenyl-2-propyn-1-one, with a focus on solvent-related effects.

Issue Potential Cause Recommended Solution
Rapid discoloration (yellowing/browning) of the compound in solution. Decomposition of the ynone, potentially initiated by nucleophilic attack from the solvent or impurities. Protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF) can facilitate decomposition.Use a non-polar, aprotic solvent such as hexanes, toluene, or dichloromethane (DCM) for short-term experiments.[1] Ensure solvents are anhydrous and free of nucleophilic impurities. Prepare solutions fresh before use and store them under an inert atmosphere (N₂ or Ar).
Low or inconsistent yields in reactions. Degradation of the starting material due to improper solvent choice or prolonged reaction times. The electrophilic nature of the ynone makes it susceptible to side reactions.Screen a range of anhydrous, non-polar solvents to find the optimal balance between solubility and stability. Minimize reaction times and temperatures where possible. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessary exposure to reaction conditions.
Formation of unexpected byproducts. The solvent may be participating in the reaction. For example, in the presence of alcohols or water, addition products across the alkyne can form.[2][3][4] This is a known reactivity pattern for ynones.Carefully select an inert solvent that will not react with the ynone under the reaction conditions. If a protic solvent is required for the reaction, consider adding the 3-bromo-1-phenyl-2-propyn-1-one slowly at a low temperature to minimize side reactions.
Precipitation of the compound from the solution. Poor solubility in the chosen solvent, which can be exacerbated at lower temperatures.Refer to the solvent compatibility table below. If a less polar solvent is required for stability, you may need to work with more dilute solutions. Gentle warming may improve solubility, but this must be balanced against the risk of thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-bromo-1-phenyl-2-propyn-1-one in solution?

The primary degradation pathway for 3-bromo-1-phenyl-2-propyn-1-one is initiated by the nucleophilic attack at the β-carbon of the ynone system (a Michael-type addition). Solvents with nucleophilic character (e.g., alcohols, water, amines) or containing nucleophilic impurities can readily add to the activated alkyne, leading to a variety of byproducts. The high electrophilicity of the ynone, enhanced by the electron-withdrawing benzoyl group, makes it particularly susceptible to this type of degradation.

Q2: How should 3-bromo-1-phenyl-2-propyn-1-one be stored to ensure maximum stability?

To ensure the long-term stability of 3-bromo-1-phenyl-2-propyn-1-one, it should be stored as a solid in a cool, dark, and dry environment.[5][6] Recommended storage conditions are at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] Exposure to light should be minimized, as halogenated organic compounds can be light-sensitive.[6]

Q3: Which solvents are recommended for dissolving 3-bromo-1-phenyl-2-propyn-1-one?

For short-term use in reactions, anhydrous non-polar, aprotic solvents are generally preferred to minimize decomposition. Good choices include:

  • Dichloromethane (DCM): Offers good solubility and is relatively inert.

  • Toluene: A non-polar option suitable for many applications.

  • Hexanes/Heptane: Can be used, but solubility may be limited.

Polar aprotic solvents like THF and DMF can be used with caution, but they are more likely to contain nucleophilic impurities (e.g., water, amines) that can degrade the compound.[1] Protic solvents such as alcohols and water should be avoided unless they are a necessary part of the reaction, as they can directly react with the ynone.[2][3][4]

Q4: Can I use polar solvents for my reaction?

While non-polar solvents are recommended for stability, some reactions may require polar solvents for solubility or to facilitate the desired transformation. In such cases:

  • Use anhydrous grades of the solvent.

  • Purge the solvent with an inert gas before use.

  • Prepare the solution of 3-bromo-1-phenyl-2-propyn-1-one immediately before use.

  • Keep the reaction time as short as possible.

  • Consider running the reaction at a lower temperature to slow the rate of decomposition.

Reactions in polar solvents are more sensitive and may require more careful optimization.[7]

Q5: Are there any specific classes of reagents that are incompatible with 3-bromo-1-phenyl-2-propyn-1-one?

Yes, due to its chemical structure, 3-bromo-1-phenyl-2-propyn-1-one is incompatible with several classes of reagents:

  • Strong Bases: Can lead to deprotonation and subsequent decomposition or polymerization.[8]

  • Strong Oxidizing Agents: Can react with the alkyne or other parts of the molecule.[8]

  • Nucleophiles: As discussed, a wide range of nucleophiles can react with the ynone system. This includes common laboratory reagents like amines, thiols, and even some halide salts in polar solvents.

Experimental Protocols

Protocol 1: Preparation of a Standardized Solution of 3-Bromo-1-phenyl-2-propyn-1-one in Dichloromethane (DCM)
  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar).

  • Use a fresh bottle of anhydrous DCM.

  • Weigh the required amount of 3-bromo-1-phenyl-2-propyn-1-one in a sealed container under an inert atmosphere if possible, or work quickly in a fume hood.

  • Add the solid to the reaction vessel.

  • Using a syringe, add the desired volume of anhydrous DCM to the vessel under a positive pressure of inert gas.

  • Gently swirl the vessel to dissolve the solid. The solution should be used immediately.

Visualizations

Solvent Selection Workflow

start Start: Need to dissolve 3-bromo-1-phenyl-2-propyn-1-one check_reaction_type Is the solvent a reactant (e.g., alcohol for addition)? start->check_reaction_type use_reactant_solvent Use the reactant solvent (e.g., alcohol). Add ynone slowly at low temp. check_reaction_type->use_reactant_solvent Yes check_polarity Does the reaction require a polar solvent for solubility or catalysis? check_reaction_type->check_polarity No end Proceed with experiment use_reactant_solvent->end use_polar_aprotic Use anhydrous polar aprotic solvent (e.g., THF, DMF) with caution. Use immediately. check_polarity->use_polar_aprotic Yes use_nonpolar Recommended: Use anhydrous, non-polar aprotic solvent (e.g., DCM, Toluene). check_polarity->use_nonpolar No use_polar_aprotic->end use_nonpolar->end

Caption: Decision workflow for selecting an appropriate solvent.

Decomposition Pathway

reactant 3-Bromo-1-phenyl-2-propyn-1-one C₆H₅C(O)C≡CBr intermediate Intermediate C₆H₅C(O)C(Nu)=C⁻Br reactant->intermediate Nucleophilic Attack (Michael Addition) nucleophile {Nucleophile (Nu⁻) | e.g., RO⁻, H₂O, R₂NH} nucleophile->intermediate product Decomposition Product(s) e.g., C₆H₅C(O)CH(Nu)=CHBr intermediate->product Protonation

Caption: Generalized nucleophilic decomposition pathway.

References

  • Tandem reactions of ynones with nucleophiles via conjugate addition. ResearchGate. Available at: [Link]

  • Lu, M., & Liu, Y. (2023). Gold-Catalyzed Oxidative Cyclization/C–C Bond Cleavage of Ynones with External Nucleophiles: Synthesis of Linear Functionalized N-Tosylamides. Organic Letters, 25(45), 8105–8109. Available at: [Link]

  • Tandem Reactions of Ynones: via Conjugate Addition of Nitrogen‐, Carbon‐, Oxygen‐, Boron‐, Silicon‐, Phosphorus‐, and Sulfur‐Containing Nucleophiles | Request PDF. ResearchGate. Available at: [Link]

  • Solvent Effects in Electrophilic Addition. (2023, January 22). Chemistry LibreTexts. Available at: [Link]

  • Lu, M., & Liu, Y. (2023). Gold-Catalyzed Oxidative Cyclization/C–C Bond Cleavage of Ynones with External Nucleophiles: Synthesis of Linear Functionalized N-Tosylamides. Organic Letters, 25(45), 8105–8109. Available at: [Link]

  • Gold-Catalyzed Oxidative Cyclization/C-C Bond Cleavage of Ynones with External Nucleophiles: Synthesis of Linear Functionalized N-Tosylamides. (2023, November 17). PubMed. Available at: [Link]

  • Alkyne Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • 3-Bromo-1-phenyl-1-propene. LookChem. Available at: [Link]

  • Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination. (2023, October 20). The Journal of Organic Chemistry. Available at: [Link]

  • Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). (2013, May 24). Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Cyclization of 2-Propyn-1-one, 3-bromo-1-phenyl-

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of flavone derivatives via the cyclization of 2-Propyn-1-one, 3-bromo-1-phenyl-. This guide is des...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of flavone derivatives via the cyclization of 2-Propyn-1-one, 3-bromo-1-phenyl-. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes. As your Senior Application Scientist, I will walk you through the potential challenges and their mechanistic origins, offering field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cyclization of 2-Propyn-1-one, 3-bromo-1-phenyl- to form the desired 2-phenyl-4H-chromen-4-one (flavone) skeleton.

Issue 1: Low or No Yield of the Desired Flavone Product

Question: I am attempting the cyclization of 2-Propyn-1-one, 3-bromo-1-phenyl-, but I am observing a low yield of the target flavone, or the reaction is not proceeding at all. What are the likely causes and how can I improve the conversion?

Answer:

A low or non-existent yield of the desired flavone product can stem from several factors, primarily related to the reaction conditions and the stability of the starting material. The cyclization of a 3-bromo-1-phenyl-2-propyn-1-one precursor to a flavone is a nuanced process that can be sensitive to the choice of catalyst, base, solvent, and temperature.

Possible Causes and Solutions:

  • Inadequate Catalyst Activity (Palladium-Catalyzed Reactions): For palladium-catalyzed cyclizations, the choice of the palladium source and ligands is critical. If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is of high quality and has not been deactivated by prolonged exposure to air. For Pd(II) precursors like Pd(OAc)₂, an in-situ reduction to Pd(0) is necessary for the catalytic cycle to begin.

    • Recommendation: If you suspect catalyst deactivation, consider using a freshly opened bottle of the palladium catalyst or preparing it fresh if applicable. The addition of a suitable phosphine ligand, such as triphenylphosphine (PPh₃) or a bidentate ligand like BINAP, can stabilize the catalyst and improve its activity.[1][2]

  • Incorrect Base Strength (Base-Mediated Reactions): In base-mediated cyclizations, the strength of the base is a key parameter. A base that is too weak may not be sufficient to deprotonate the phenolic precursor (if applicable in your specific reaction setup) or facilitate the necessary cyclization steps. Conversely, a base that is too strong could lead to undesired side reactions.

    • Recommendation: For base-catalyzed approaches, carefully select the base. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or organic bases like triethylamine (NEt₃). The optimal base will depend on the specific reaction mechanism you are targeting. For instance, a milder base like K₂CO₃ is often sufficient in palladium-catalyzed processes.[3]

  • Suboptimal Solvent Choice: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or NMP are often used in these types of cyclizations as they can help to dissolve the reactants and stabilize charged intermediates.

    • Recommendation: If your reaction is sluggish, consider switching to a higher-boiling polar aprotic solvent to allow for higher reaction temperatures. However, be mindful that higher temperatures can also promote side reactions.

  • Low Reaction Temperature: Cyclization reactions often have a significant activation energy barrier. If the reaction is not proceeding, it may be due to an insufficient reaction temperature.

    • Recommendation: Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or LC-MS. For many palladium-catalyzed cyclizations, temperatures in the range of 80-120 °C are common.[4]

Issue 2: Formation of a Significant Amount of Flavanone Byproduct

Question: My reaction is producing a substantial amount of a byproduct that I have identified as the corresponding flavanone. How can I prevent this and favor the formation of the flavone?

Answer:

The formation of a flavanone byproduct is a common issue in flavone synthesis, particularly when the reaction proceeds through a 2'-hydroxychalcone intermediate.[5] The flavanone is the reduced form of the flavone and its formation indicates that the final oxidation step is not occurring efficiently.

Plausible Mechanism for Flavanone Formation:

The cyclization may proceed through an initial Michael addition to form a flavanone intermediate. The subsequent elimination of HBr and tautomerization would lead to the flavone. If the elimination is slow or if there are competing reaction pathways, the flavanone may be isolated as a significant byproduct.

Solutions to Promote Flavone Formation:

  • Introduction of an Oxidant: To drive the reaction towards the fully aromatic flavone, the inclusion of a mild oxidant can be highly effective.

    • Recommendation: The use of iodine (I₂) in DMSO is a classic and effective method for the oxidative cyclization of chalcones to flavones.[6] Other oxidizing agents such as copper(II) acetate (Cu(OAc)₂) can also be employed, particularly in palladium-catalyzed systems.[1]

  • Choice of Catalyst System: Certain palladium catalyst systems are more prone to promoting the final oxidation step.

    • Recommendation: Experiment with different palladium catalysts and ligands. For example, the use of a Pd(TFA)₂/5-NO₂-1,10-phenanthroline system under an oxygen atmosphere has been shown to favor the formation of flavones from 2'-hydroxydihydrochalcones.[7]

  • Reaction Atmosphere: Running the reaction under an atmosphere of air or oxygen can sometimes facilitate the final oxidation step, although this should be done with caution as it can also lead to catalyst deactivation or other side reactions in some cases.

Issue 3: Observation of Polymeric or Oligomeric Side Products

Question: I am observing the formation of a high molecular weight, insoluble material in my reaction, suggesting polymerization or oligomerization of my starting material. What is causing this and how can I prevent it?

Answer:

Alkynes, especially terminal or activated alkynes, can be prone to oligomerization or polymerization under certain conditions, particularly in the presence of transition metal catalysts.[8] This is a significant side reaction that can consume your starting material and reduce the yield of the desired cyclic product.

Potential Causes of Oligomerization:

  • High Catalyst Loading: An excessively high concentration of the palladium or other transition metal catalyst can promote intermolecular reactions over the desired intramolecular cyclization.

  • High Concentration of Reactants: Running the reaction at a high concentration can favor intermolecular side reactions like oligomerization.

  • Presence of Reactive Intermediates: The reaction mechanism may involve the formation of highly reactive intermediates that can react with other molecules of the starting material before they have a chance to cyclize.

Strategies to Minimize Oligomerization:

  • Optimize Catalyst Loading: Carefully screen the catalyst loading to find the minimum amount required for efficient cyclization. Typically, palladium catalyst loadings are in the range of 1-5 mol%.

  • High Dilution Conditions: Performing the reaction under high dilution can significantly favor the intramolecular cyclization over intermolecular oligomerization.

    • Protocol: A common technique is to add the solution of the starting material slowly, via a syringe pump, to the reaction mixture containing the catalyst and other reagents at the reaction temperature. This maintains a low instantaneous concentration of the substrate.

  • Choice of Ligands: The use of bulky phosphine ligands on the metal center can sterically hinder the approach of multiple alkyne molecules, thereby disfavoring oligomerization.

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism for the cyclization of 2-Propyn-1-one, 3-bromo-1-phenyl- to a flavone?

A1: The most probable and synthetically useful pathway is an intramolecular Heck reaction.[9] This would involve the following key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-Br bond of the starting material.

  • Intramolecular Carbopalladation: The resulting organopalladium species undergoes an intramolecular insertion of the alkyne.

  • β-Hydride Elimination (or other termination step): This step would lead to the formation of the flavone ring system and regeneration of the Pd(0) catalyst.

The reaction can proceed through neutral, cationic, or anionic pathways depending on the specific reagents and conditions used.[1][2][9]

Q2: Can this cyclization be achieved without a palladium catalyst?

A2: Yes, base-mediated cyclizations are a viable alternative.[3] This approach typically involves the use of a base to promote an intramolecular nucleophilic attack of a phenoxide (generated in situ from a precursor) onto the alkyne. The subsequent steps would involve elimination and tautomerization to yield the flavone. The choice between a palladium-catalyzed or a base-mediated approach will depend on the overall substitution pattern of your substrate and the desired functional group tolerance.

Q3: Are there any other potential side reactions I should be aware of?

A3: Besides the formation of flavanones and oligomers, other potential side reactions could include:

  • Hydrolysis of the starting material: If there is water present in the reaction mixture, the bromoalkyne functionality could be susceptible to hydrolysis, especially under harsh basic or acidic conditions.

  • Competing cyclization pathways: Depending on the substrate and reaction conditions, there might be possibilities for cyclization to form different ring sizes, although the formation of the six-membered flavone ring is generally favored.

  • Homocoupling of the alkyne: In some transition-metal-catalyzed reactions, especially those involving copper co-catalysts, homocoupling of the alkyne to form a diyne can be a competing side reaction.

Q4: How can I best monitor the progress of my reaction to identify the formation of side products early?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting material and the formation of new products. It is advisable to run a co-spot of your starting material alongside the reaction mixture to track its disappearance. For a more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. LC-MS will not only allow you to follow the formation of your desired product but also to identify the molecular weights of any side products, which can provide valuable clues about their structures.

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Palladium-Catalyzed Cyclization
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%) with PPh₃ (4-10 mol%) or Pd(PPh₃)₄ (5 mol%)A common and effective catalyst system for intramolecular Heck reactions.
Base K₂CO₃ (2-3 equivalents)A moderately strong base that is generally well-tolerated by many functional groups.
Solvent Anhydrous DMF or NMPPolar aprotic solvents that facilitate the reaction and allow for higher temperatures.
Temperature 100-120 °CSufficient to overcome the activation energy for most intramolecular Heck cyclizations.
Concentration High dilution (e.g., 0.01 M)To favor intramolecular cyclization over intermolecular side reactions.
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Add the base (e.g., K₂CO₃, 2 equivalents) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., DMF) to the flask.

  • In a separate flask, dissolve the 2-Propyn-1-one, 3-bromo-1-phenyl- (1 equivalent) in the anhydrous solvent.

  • Heat the catalyst mixture to the desired reaction temperature (e.g., 110 °C).

  • Slowly add the solution of the starting material to the heated catalyst mixture over a period of several hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Proposed Catalytic Cycle for Intramolecular Heck Cyclization

G A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L₂ B->C D Intramolecular Carbopalladation C->D Alkyne Insertion E Cyclic Alkyl-Pd(II) Intermediate D->E F β-Hydride Elimination E->F G Flavone-Pd(II)(H)Br F->G G->A - HBr (Base) H Reductive Elimination

Caption: Palladium-catalyzed intramolecular Heck cyclization pathway.

Diagram 2: Competing Pathways: Desired Cyclization vs. Oligomerization

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products A Bromo-alkynone Starting Material B Intramolecular Cyclization A->B High Dilution, Optimized Catalyst C Intermolecular Oligomerization A->C High Concentration, Excess Catalyst D Desired Flavone B->D E Undesired Polymer/ Oligomer C->E

Caption: Influence of reaction conditions on product distribution.

References

  • Link, J. T. The Intramolecular Heck Reaction. Organic Reactions. 2002, 60, 157-534. DOI: 10.1002/0471264180.or060.02
  • Yoo, H.-S., Son, S. H., Cho, Y. Y., Lee, S. J., Jang, H. J., Kim, Y. M., Kim, D. H., Kim, N. Y., Park, B. Y., Lee, Y. S., & Kim, N.-J. Synthesis of Flavanones via Palladium(II)-Catalyzed One-Pot β-Arylation of Chromanones with Arylboronic Acids. The Journal of Organic Chemistry. 2019, 84(16), 10012-10023. DOI: 10.1021/acs.joc.9b01162
  • Kim, D., Ham, K., & Hong, S. Synthetic approach to flavanones and flavones via ligand-free palladium(II)-catalyzed conjugate addition of arylboronic acids to chromones. Organic & Biomolecular Chemistry. 2012, 10(36), 7305-7312. DOI: 10.1039/c2ob26061a
  • A new synthesis of novel alkenylated flavones by palladium- catalyzed cross-coupling reactions. ARKIVOC. 2012, (v), 210-222.
  • Castañeda-Furlan, A., et al. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. European Journal of Medicinal Chemistry. 2007, 42(2), 205-212.
  • The Intramolecular Heck Reaction. Macmillan Group Meeting. 2004, July 14.
  • Synthesis of 4H-Chromen-4-one Derivatives by Intramolecular Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes. The Journal of Organic Chemistry. 2020, 85(15), 9876-9885.
  • Synthesis of Chromones and Flavones. Organic Chemistry Portal.
  • Supporting Information Synthetic Approach to Flavanones and Flavones via Ligand-Free Palladium(II)-Catalyzed Conjugate Addition. The Royal Society of Chemistry. 2012.
  • Alkyne trimeris
  • da Silva, A. B., et al. Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-ones. Beilstein Archives. 2021.
  • Ali, T. E., et al. Cyclization of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with isothiocyanates: a simple one-pot synthesis of novel 4-oxo-2-phenyl-4 H -chromene-3-carbothioamides and 2-phenyl-3-(2-thioxo-2 H -1,3,5,4-thiadiazaphosphinin-6-yl)-4-oxo-4 H -chromenes.
  • Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry. 2011, 7, 1028-1045. DOI: 10.3762/bjoc.7.124
  • Lee, J., et al. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances. 2021, 11(24), 14539-14546. DOI: 10.1039/D1RA01672E

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 3-Bromo-1-phenylprop-2-yn-1-one Couplings

Welcome to the Application Scientist Technical Support Center. 3-Bromo-1-phenylprop-2-yn-1-one (often referred to as a bromo-ynone or BYO) is a highly versatile electrophile used in Cadiot-Chodkiewicz heterocouplings, Su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. 3-Bromo-1-phenylprop-2-yn-1-one (often referred to as a bromo-ynone or BYO) is a highly versatile electrophile used in Cadiot-Chodkiewicz heterocouplings, Suzuki-Miyaura alkynylations, and advanced biomimetic thiol-thiol cross-clicking.

Despite its utility, the rigid, linear geometry of the bromoalkyne moiety, situated directly adjacent to a bulky benzoyl group, frequently induces significant steric hindrance. This steric clash can stall transition-metal-catalyzed transmetalation steps or severely retard sequential nucleophilic additions. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Part 1: Mechanistic Overview & The Steric Challenge

In transition-metal catalysis (particularly Palladium-catalyzed cross-couplings), the catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination. When coupling 3-bromo-1-phenylprop-2-yn-1-one with sterically demanding partners (e.g., ortho-substituted arylboronic acids), the transmetalation step becomes the primary kinetic bottleneck. The bulky phenyl ring of the ynone clashes with the incoming nucleophile, preventing the formation of the critical di-organopalladium intermediate.

G Pd0 L1Pd(0) Active Catalyst OxAdd Oxidative Addition (Steric Clash with Ph-C(=O)-) Pd0->OxAdd + Bromo-ynone PdII_Br L1Pd(II)(Br)(C≡C-C(=O)Ph) OxAdd->PdII_Br TransMet Transmetalation (Hindered by Ortho-Substituted Ar) PdII_Br->TransMet + ArB(OH)2 + Base PdII_Ar L1Pd(II)(Ar)(C≡C-C(=O)Ph) TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Ynone RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle of bromo-ynones highlighting steric bottlenecks.

Part 2: Troubleshooting Guides & FAQs

Q1: My Cadiot-Chodkiewicz heterocoupling of 3-bromo-1-phenylprop-2-yn-1-one with bulky trialkylsilyl acetylenes (e.g., TIPS-acetylene) is yielding low conversion and high homocoupling. How can I fix this?

The Causality: The Cadiot-Chodkiewicz coupling relies on the formation of a Cu(I) acetylide from the terminal alkyne, followed by oxidative addition of the bromoalkyne. When using bulky trialkylsilyl acetylenes (like TIPS or TBS), steric hindrance impedes the oxidative addition step. Because the desired cross-coupling is artificially slowed by sterics, the competing Glaser homocoupling pathway (which couples two bromoalkynes together) dominates the reaction coordinate.

The Solution: To overcome this, you must tune the basicity of the reaction environment and control the stoichiometry kinetically[1]. Highly alkaline environments promote homocoupling. Switch from the traditional 70% ethylamine base to a less alkaline 30% aqueous n-butylamine or piperidine. Furthermore, keep the concentration of the bromo-ynone artificially low by adding it dropwise via a syringe pump. This minimizes the local concentration of the bromoalkyne, starving the homocoupling pathway while allowing the sterically hindered cross-coupling to proceed.

Q2: I am attempting a Suzuki-Miyaura cross-coupling of 3-bromo-1-phenylprop-2-yn-1-one with an ortho-substituted arylboronic acid, but the reaction stalls at transmetalation. What ligand system should I use?

The Causality: Sluggish transmetalation is a classic symptom of steric clash between the bulky benzoyl group of the bromo-ynone and the ortho-substituents of the arylboronic acid. Standard ligands like PPh₃ form L2​Pd(0) complexes that are too sterically congested to accommodate the incoming bulky boronic acid[2].

The Solution: You must force the formation of a highly active, monoligated L1​Pd(0) species. Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, or use tri-tert-butylphosphine ( P(t−Bu)3​ ). The massive steric bulk of XPhos paradoxically helps the reaction; it prevents the coordination of a second phosphine ligand, ensuring a permanently open coordination site for the bulky boronic acid during transmetalation. Simultaneously, its electron-rich nature accelerates the initial oxidative addition into the C-Br bond[2].

Q3: I am using 3-bromo-1-phenylprop-2-yn-1-one (BYO) for stepwise thiol-thiol cross-clicking, but the second thiol addition is extremely slow with sterically demanding peptides. Why?

The Causality: In BYO-mediated "double-click" reactions, the first step is a rapid nucleophilic substitution of the bromide, forming a thio-ynone (TYO) intermediate. The second step is a thia-Michael addition to form a ketene-dithioacetal (KDTA)[3]. Because the TYO intermediate is already substituted with the first thiol, adding a second bulky thiol (like a large cysteine-containing peptide) creates massive steric repulsion at the β -carbon.

The Solution: The thia-Michael addition is highly pH-dependent. If the second addition is sluggish due to sterics, increase the buffer pH from 6.5 to 8.0. This increases the equilibrium concentration of the highly nucleophilic thiolate anion, providing the thermodynamic driving force needed to overcome the steric activation barrier[3].

G BYO BYO Reagent (Bromo-ynone) TYO TYO Intermediate (Thio-ynone) BYO->TYO + R1-SH (Fast) pH 6.5-8.0 KDTA KDTA Heterodimer (Ketene-dithioacetal) TYO->KDTA + R2-SH (Slow) pH 8.0 (Overcomes Sterics)

Figure 2: Stepwise thiol-thiol cross-clicking using BYO, highlighting the pH-dependent second step.

Part 3: Experimental Protocols

Protocol 1: Sterically Hindered Cadiot-Chodkiewicz Heterocoupling

This protocol utilizes a self-validating visual cue to ensure the copper catalyst remains in the active +1 oxidation state, preventing oxidative homocoupling.

  • Catalyst Preparation: In an oven-dried Schlenk flask under Argon, dissolve CuCl (0.05 equiv) and hydroxylamine hydrochloride (0.1 equiv) in rigorously degassed methanol (0.2 M). Note: Hydroxylamine acts as an in-situ reductant to prevent Cu(II) formation.

  • Base Addition: Add 30% aqueous n-butylamine (2.0 equiv).

    • Self-Validation Check: The solution must remain pale yellow/colorless. If the solution turns blue or green, atmospheric oxygen has leaked into the system, oxidizing Cu(I) to Cu(II). Discard and restart if this occurs.

  • Alkyne Activation: Add the bulky terminal alkyne (e.g., TIPS-acetylene, 1.0 equiv) and stir for 15 minutes at room temperature to allow complete formation of the Cu(I)-acetylide complex.

  • Controlled Coupling: Dissolve 3-bromo-1-phenylprop-2-yn-1-one (1.1 equiv) in degassed methanol. Using a syringe pump, add this solution dropwise over 1.5 hours at 0°C.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl , extract with EtOAc (3x), dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Ortho-Substituted Boronic Acids

This protocol leverages Buchwald ligands to force L1​Pd(0) formation.

  • Catalyst Activation: Inside an argon-filled glovebox, combine Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% active Pd) and XPhos (10 mol%) in a 20 mL scintillation vial. Stir in 1 mL of anhydrous toluene for 10 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L1​Pd(0) species.

  • Reactant Loading: Add the ortho-substituted arylboronic acid (1.5 equiv), 3-bromo-1-phenylprop-2-yn-1-one (1.0 equiv), and finely milled anhydrous K3​PO4​ (2.0 equiv).

  • Reaction Execution: Add degassed Toluene/Water (10:1 v/v, 0.1 M relative to the bromo-ynone). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80°C for 12 hours.

  • Validation: Monitor reaction progress via LC-MS. The disappearance of the bromo-ynone isotopic mass cluster ( [M+H]+≈209/211 ) and the appearance of the desired cross-coupled mass confirms successful transmetalation and reductive elimination.

Part 4: Quantitative Data & Optimization Matrices

Table 1: Ligand Selection Matrix for Pd-Catalyzed Bromo-Ynone Coupling Use this table to select the appropriate ligand based on the steric profile of your nucleophile.

Ligand ChoiceActive Pd Species FormedSteric ToleranceRecommended Use Case
PPh₃ L2​Pd(0) LowUnhindered, linear arylboronic acids.
P(t-Bu)₃ L1​Pd(0) HighModerately hindered substrates; standard bromoalkynes.
XPhos L1​Pd(0) Very HighOrtho-substituted boronic acids; highly bulky nucleophiles.

Table 2: Base Optimization for Cadiot-Chodkiewicz Coupling with Bulky Alkynes Data demonstrates the inverse relationship between base alkalinity and heterocoupling success when sterics are a factor.

Base UsedRelative AlkalinityHomocoupling (Side Product)Heterocoupling Yield (Target)
70% Ethylamine High> 40%< 40%
Piperidine Moderate~ 15%~ 75%
30% aq. n-Butylamine Low< 5%> 85%

Part 5: References

  • Thiol-thiol cross-clicking using bromo-ynone reagents Source: Nature Communications (via National Institutes of Health) URL:

  • Bulky Trialkylsilyl Acetylenes in the Cadiot−Chodkiewicz Cross-Coupling Reaction Source: The Journal of Organic Chemistry (via ResearchGate) URL:

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (via ACS Publications) URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: ¹H NMR Chemical Shifts of 3-Bromo-1-phenylprop-2-yn-1-one vs. Terminal Ynones

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Empirical ¹H NMR Performance, Structural Validation, and Synthetic Workflows Executive Summary In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Empirical ¹H NMR Performance, Structural Validation, and Synthetic Workflows

Executive Summary

In modern drug discovery, functionalized alkynes—specifically halogenated ynones—serve as highly versatile electrophilic building blocks. 3-Bromo-1-phenylprop-2-yn-1-one (often referred to as 2-propyn-1-one, 3-bromo-1-phenyl-) is a critical intermediate used in nitrosoarene-alkyne cycloadditions to synthesize bioactive N-hydroxyindoles and other complex heterocycles[1].

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling these cycloadditions lies in the rigorous structural validation of the starting materials. This guide objectively compares the empirical ¹H NMR performance of the brominated target molecule against its non-halogenated alternative, 1-phenylprop-2-yn-1-one . By understanding the causality behind these chemical shifts, researchers can establish self-validating analytical workflows that prevent downstream synthetic failures.

Mechanistic Causality of ¹H NMR Chemical Shifts

To effectively utilize 3-bromo-1-phenylprop-2-yn-1-one, one must understand how the substitution of a terminal alkyne proton with a bromine atom perturbs the electronic environment of the molecule.

  • The Carbonyl Deshielding Effect: In both the target and the alternative, the carbonyl group (C=O) is directly conjugated with the phenyl ring. This strong electron-withdrawing group (EWG) exerts a powerful inductive and resonance effect, pulling electron density away from the ortho protons. Consequently, the ortho protons are shifted significantly downfield (>8.10 ppm) compared to standard aromatic protons.

  • Diamagnetic Anisotropy of the Alkyne: In the non-brominated alternative, the terminal alkyne proton sits in the shielding cone of the carbon-carbon triple bond's π-system. This diamagnetic anisotropy forces the terminal proton upfield to exactly 3.50 ppm[2].

  • The Halogen Effect: When bromine replaces the terminal proton, its high electronegativity and large atomic radius alter the polarization of the alkyne. While one might expect a strong inductive pull to deshield the entire molecule, the heavy-atom effect of bromine actually causes a very slight upfield shift in the ortho protons of the phenyl ring (from ~8.17 ppm to 8.12 ppm) due to complex spin-orbit coupling and altered conjugation across the ynone system[3].

Empirical Data Comparison: Target vs. Alternative

The following table summarizes the empirical ¹H NMR data (acquired in CDCl₃ at 400 MHz) comparing the brominated target against the terminal ynone alternative[3],[2].

Proton Environment1-phenylprop-2-yn-1-one (Alternative)3-bromo-1-phenylprop-2-yn-1-one (Target)Diagnostic Shift Difference (Δδ)
Ortho (2H) 8.18 – 8.16 ppm (m)8.12 ppm (d, J = 7.9 Hz)-0.05 ppm (Slight Upfield)
Para (1H) 7.66 – 7.62 ppm (m)7.63 ppm (t, J = 7.4 Hz)~0.00 ppm (Negligible)
Meta (2H) 7.52 – 7.49 ppm (m)7.49 ppm (t, J = 7.8 Hz)~0.00 ppm (Negligible)
Terminal Alkyne (1H) 3.50 ppm (s)N/A (Substituted by Br)Complete Disappearance
Analytical Insights

The "product performance" of the brominated ynone in an analytical context is defined by its purity and the absence of the terminal proton. The disappearance of the sharp singlet at 3.50 ppm is the absolute diagnostic marker for a successful bromination[3]. Furthermore, the resolution of the phenyl protons from complex multiplets (m) into clean doublets (d) and triplets (t) with distinct J-couplings (7.4 - 7.9 Hz) indicates a highly pure, homogenous sample free of unreacted starting material.

Self-Validating Experimental Protocol

To ensure scientific integrity, the synthesis and characterization of 3-bromo-1-phenylprop-2-yn-1-one must be treated as a closed, self-validating loop. Below is the optimized, step-by-step methodology for generating the target compound for downstream drug discovery applications[1].

Reagents & Equipment:

  • 1-phenylprop-2-yn-1-one (Substrate)

  • N-Bromosuccinimide (NBS, 1.1 equiv.)

  • Silver Nitrate (AgNO₃, 10 mol% catalyst)

  • Anhydrous Acetone

  • 400 MHz NMR Spectrometer

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 1-phenylprop-2-yn-1-one (5.0 mmol) in 10 mL of anhydrous acetone under an inert atmosphere.

  • Catalyst Addition: Add AgNO₃ (0.5 mmol, 10 mol%) to the solution. Stir at room temperature for 5 minutes to allow the silver to coordinate with the terminal alkyne, activating the C-H bond.

  • Halogenation: Slowly add NBS (5.5 mmol, 1.1 equiv.) to the activated mixture. The reaction relies on the silver-acetylide intermediate reacting rapidly with the electrophilic bromine source.

  • In-Process NMR Validation (Crucial Step): After 1 hour, extract a 0.1 mL aliquot, evaporate the acetone, and dissolve in CDCl₃. Run a rapid ¹H NMR scan. Validation Gate: If the singlet at δ 3.50 ppm is still present, the reaction is incomplete. If absent, proceed to workup.

  • Workup & Isolation: Filter the mixture to remove silver salts. Extract the filtrate with hexane/dichloromethane. Wash the organic layer with 10% aqueous HCl and brine to remove succinimide byproducts. Dry over anhydrous Na₂SO₄.

  • Final Characterization: Concentrate under vacuum and purify via silica gel chromatography to yield 3-bromo-1-phenylprop-2-yn-1-one as a white solid. Confirm the final structure via the diagnostic peaks: δ 8.12 (d), 7.63 (t), and 7.49 (t)[3].

Workflow Visualization

The following logic diagram illustrates the causality between the synthetic steps, the analytical validation gates, and the downstream applications in drug development.

NMR_Workflow Start 1-phenylprop-2-yn-1-one (Terminal Alkyne) Rxn Ag-Catalyzed Bromination (NBS, AgNO3, Acetone) Start->Rxn Activation Product 3-bromo-1-phenylprop-2-yn-1-one (Brominated Ynone) Rxn->Product Halogenation & Isolation NMR_Acq 1H NMR Acquisition (CDCl3, 400 MHz) Product->NMR_Acq Characterization Validation Spectral Validation Gate (Absence of δ 3.50 ppm singlet) NMR_Acq->Validation Data Analysis Validation->Rxn Fails (δ 3.50 ppm present) App Downstream Drug Dev (Cycloaddition to N-hydroxyindoles) Validation->App Confirmed Purity

Fig 1: Step-by-step synthesis and NMR validation workflow for brominated ynones.

Conclusion

The transition from a terminal ynone to a brominated ynone fundamentally alters the molecule's reactivity, priming it for complex cycloadditions in pharmaceutical synthesis[1]. By objectively comparing the ¹H NMR spectra of 1-phenylprop-2-yn-1-one and 3-bromo-1-phenylprop-2-yn-1-one, researchers can utilize the disappearance of the 3.50 ppm alkyne proton and the subtle upfield shift of the ortho phenyl protons (8.18 to 8.12 ppm) as a definitive, self-validating analytical system.

References

  • [3] Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides - The Royal Society of Chemistry. RSC.org. Available at:

  • [2] Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones - The Royal Society of Chemistry. RSC.org. Available at:

  • [1] INDOLES AND BIINDOLES: SYNTHESIS OF POWERFUL TOOLS FOR PHARMACEUTICAL AND MATERIALS SCIENCES. Università degli Studi dell'Insubria. Available at:

Sources

Comparative

The Logic of Fragmentation: Predicting the Behavior of 3-Bromo-1-phenyl-2-propyn-1-one

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Bromo-1-phenyl-2-propyn-1-one: A Comparative Analysis In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Bromo-1-phenyl-2-propyn-1-one: A Comparative Analysis

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. 3-Bromo-1-phenyl-2-propyn-1-one, a halogenated aromatic ketone, presents a unique analytical challenge. Its structure, combining a phenyl ring, a carbonyl group, and a bromo-alkynyl moiety, suggests a complex yet predictable fragmentation behavior under mass spectrometry (MS). This guide provides a comprehensive analysis of its anticipated electron ionization (EI) mass spectrometry fragmentation pattern, underpinned by a comparative study with the well-characterized analogue, 4'-bromoacetophenone. We will explore the mechanistic rationale behind the fragmentation pathways and provide robust experimental protocols for its analysis, designed for researchers and drug development professionals who require both theoretical understanding and practical application.

When a molecule like 3-bromo-1-phenyl-2-propyn-1-one is subjected to electron ionization, it forms a high-energy molecular ion (M⁺•) that readily undergoes fragmentation to produce more stable daughter ions. The most likely fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting radical and cationic species. For aromatic ketones, fragmentation is often dominated by cleavage at the bonds adjacent to the carbonyl group, known as α-cleavage.[1][2] The presence of a bromine atom also introduces a characteristic isotopic signature that is crucial for identification.[3]

The molecular weight of 3-bromo-1-phenyl-2-propyn-1-one (C₉H₅BrO) is approximately 207.96 g/mol for the ⁷⁹Br isotope and 209.96 g/mol for the ⁸¹Br isotope. Therefore, the molecular ion peak will appear as a characteristic doublet at m/z 208/210 with nearly equal intensity, a tell-tale sign of a monobrominated compound.[3]

The primary fragmentation pathways are predicted as follows:

  • α-Cleavage (Pathway A): The most favorable α-cleavage involves the scission of the bond between the carbonyl carbon and the alkynyl carbon. This results in the loss of a bromopropynyl radical (•C≡C-Br) and the formation of the highly stable, resonance-stabilized benzoyl cation at m/z 105 . This is anticipated to be a very abundant, if not the base, peak in the spectrum.[1]

  • Formation of the Phenyl Cation (Pathway B): The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation step for carbonyl-containing ions, to yield the phenyl cation at m/z 77 .[1]

  • Formation of the Cyclobutadienyl Cation (Pathway C): The phenyl cation (m/z 77) can further fragment by losing an acetylene molecule (C₂H₂) to produce an ion at m/z 51 .[4]

  • α-Cleavage (Pathway D): An alternative, less favored α-cleavage involves the loss of the phenyl radical (•C₆H₅) to form the bromopropynoyl cation ([BrC≡CCO]⁺) at m/z 151/153 . The stability of the benzoyl cation makes this pathway less probable.

The following diagram illustrates these predicted fragmentation pathways.

G M Molecular Ion (M⁺•) C₉H₅BrO⁺• m/z 208/210 A Benzoyl Cation C₇H₅O⁺ m/z 105 M->A  - •C≡CBr (α-cleavage A) D Bromopropynoyl Cation C₃BrO⁺ m/z 151/153 M->D  - •C₆H₅ (α-cleavage D) B Phenyl Cation C₆H₅⁺ m/z 77 A->B  - CO C C₄H₃⁺ m/z 51 B->C  - C₂H₂

Caption: Predicted EI fragmentation pathways for 3-bromo-1-phenyl-2-propyn-1-one.

Comparative Analysis: 3-Bromo-1-phenyl-2-propyn-1-one vs. 4'-Bromoacetophenone

To ground our predictions, we compare the expected fragmentation of our target compound with the known fragmentation of 4'-bromoacetophenone. This comparison highlights how the substitution on the carbonyl group (bromopropynyl vs. methyl) directly influences the resulting mass spectrum. The fundamental fragmentation mechanisms, such as the formation of a stable acylium ion, remain consistent.

m/z (Predicted/Observed) Ion Structure/Formula Compound Relative Abundance (Predicted/Observed) Fragmentation Pathway
208/210 [C₉H₅BrO]⁺•3-Bromo-1-phenyl-2-propyn-1-oneModerateMolecular Ion (M⁺•), showing characteristic M/M+2 isotope pattern for bromine.[3]
199/201 [C₈H₆BrO]⁺•4'-BromoacetophenoneModerateMolecular Ion (M⁺•), showing characteristic M/M+2 isotope pattern for bromine.[5]
183/185 [C₇H₄BrO]⁺4'-BromoacetophenoneHighα-cleavage with loss of a methyl radical (•CH₃) to form the bromobenzoyl cation.[5]
155/157 [C₆H₄Br]⁺4'-BromoacetophenoneModerateLoss of CO from the bromobenzoyl cation.[5]
105 [C₇H₅O]⁺3-Bromo-1-phenyl-2-propyn-1-oneHigh (Predicted Base Peak)α-cleavage with loss of a bromopropynyl radical (•C≡CBr).
77 [C₆H₅]⁺3-Bromo-1-phenyl-2-propyn-1-oneModerateLoss of CO from the benzoyl cation.[1]
51 [C₄H₃]⁺3-Bromo-1-phenyl-2-propyn-1-oneLowLoss of C₂H₂ from the phenyl cation.[4]

Causality Behind Experimental Choices: The choice of 4'-bromoacetophenone as a comparator is deliberate. It shares the core bromo-phenyl-ketone structure, allowing for a direct assessment of the alkynyl group's influence. The fragmentation of 4'-bromoacetophenone is dominated by the loss of the small, unstable methyl radical to form a very stable bromobenzoyl cation. In our target molecule, the phenyl and carbonyl groups are not directly attached to the bromine. The cleavage of the C-C bond between the carbonyl and the alkyne is highly favored because it leads to the formation of the exceptionally stable benzoyl cation (m/z 105), which is not influenced by the bromine on the other fragment. This explains the predicted shift in the major fragment ions compared to 4'-bromoacetophenone.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and thermally stable compounds like 3-bromo-1-phenyl-2-propyn-1-one.[6] The following protocol is a self-validating system designed for robust and reproducible results.

Sample Preparation
  • Objective: To prepare a dilute solution suitable for GC injection, minimizing matrix effects and preventing column overload.

  • Procedure:

    • Accurately weigh approximately 1 mg of the 3-bromo-1-phenyl-2-propyn-1-one sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a clean 2 mL autosampler vial.

    • Vortex the solution for 30 seconds to ensure complete dissolution. The final concentration will be approximately 1 mg/mL.

GC-MS Instrumentation and Conditions
  • Objective: To achieve chromatographic separation from potential impurities and obtain a clean mass spectrum of the target analyte.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[7]

  • Procedure & Parameters:

Parameter Setting Rationale
GC System Agilent 7890A or equivalentIndustry-standard for reliability.
MS System Agilent 5975C or equivalentProvides robust EI capabilities.
Injector Split/SplitlessSplitless mode for high sensitivity at low concentrations.
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of aromatic compounds.[6]
Carrier Gas HeliumInert carrier gas, standard for MS applications.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal separation efficiency.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minThe initial hold allows for solvent elution, while the ramp ensures good separation and peak shape for the analyte.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS source.
Ion Source Electron Ionization (EI)Standard hard ionization technique that produces repeatable fragmentation patterns.
Ionization Energy 70 eVStandard energy to generate reproducible library-matchable spectra.[7]
Source Temp. 230 °CStandard operating temperature.
Mass Range m/z 50 - 300Covers the molecular ion and all predicted major fragments.
Scan Rate 2.8 scans/sProvides sufficient data points across the chromatographic peak for accurate mass spectral deconvolution.[7]
Data Analysis
  • Objective: To identify the analyte peak and interpret its mass spectrum.

  • Procedure:

    • Integrate the total ion chromatogram (TIC) to locate the peak corresponding to 3-bromo-1-phenyl-2-propyn-1-one.

    • Extract the mass spectrum for this peak, ensuring to subtract background noise.

    • Analyze the spectrum for the key predicted ions: the M/M+2 molecular ion pair at m/z 208/210, the base peak at m/z 105, and fragment ions at m/z 77 and 51.

    • Compare the obtained spectrum with a spectral library (e.g., NIST) if available, though novel compounds may not be present. The interpretation will rely on matching the observed fragments to the predicted pathways.

Workflow Visualization

The following diagram outlines the complete experimental and analytical workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh 1 mg of Sample B Dissolve in 1 mL Dichloromethane A->B C Vortex to Mix B->C D Inject 1 µL into GC-MS C->D E Chromatographic Separation D->E F EI Ionization & Fragmentation E->F G Mass Analysis (m/z 50-300) F->G H Identify TIC Peak G->H I Extract Mass Spectrum H->I J Compare with Predicted Fragments I->J K Confirm Structure J->K

Caption: Experimental workflow for the GC-MS analysis of 3-bromo-1-phenyl-2-propyn-1-one.

Alternative Methodologies: LC-MS

While GC-MS is ideal, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful alternative, particularly for comparing the target analyte to less volatile or thermally labile analogues and impurities.[8][9] LC-MS, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides molecular weight information from the protonated molecule [M+H]⁺ and can induce fragmentation via in-source collision-induced dissociation (CID) or tandem MS (MS/MS) experiments.[10] This approach is invaluable in complex matrices or when derivatization for GC analysis is not desirable.

Conclusion

The mass spectral fragmentation of 3-bromo-1-phenyl-2-propyn-1-one is predicted to be a logical and interpretable process governed by the fundamental principles of ion stability. The presence of the carbonyl group adjacent to the phenyl ring strongly directs the primary fragmentation via α-cleavage to produce the characteristic benzoyl cation at m/z 105. This, along with the subsequent loss of carbon monoxide to form the phenyl cation at m/z 77 and the unmistakable M/M+2 isotopic pattern of the molecular ion, provides a unique fingerprint for positive identification. By employing the detailed GC-MS protocol provided and understanding the comparative fragmentation logic, researchers can confidently elucidate the structure and purity of this and other related halogenated aromatic compounds.

References

  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Benchchem.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC.
  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate.
  • Mass Spectrometry Fragmentation Part 1. YouTube.
  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications.
  • For this post-lab, you will be analyzing the GC-MS. Chegg.com.
  • Lecture 25 : Mass and Infrared Spectrocopies. Nptel.
  • Isotopes in Mass Spectrometry. Chemistry Steps.
  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • LC-MS A Hyphenated Technique: Review. ResearchGate.
  • Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange.
  • Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo. Metabolomics - The Wheelock Laboratory.
  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. ScienceDirect.
  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate.
  • Identification and removal of impurities from 1-Phenyl-2-propyn-1-ol. Benchchem.
  • Fragmentation (mass spectrometry). Wikipedia.

Sources

Validation

HPLC purity assay development for alpha-bromoalkynones

Title: Comparative Guide: HPLC Purity Assay Development for α -Bromoalkynones Introduction & Analytical Challenges α -Bromoalkynones are highly reactive, halogenated electrophiles that serve as critical building blocks i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: HPLC Purity Assay Development for α -Bromoalkynones

Introduction & Analytical Challenges

α -Bromoalkynones are highly reactive, halogenated electrophiles that serve as critical building blocks in complex organic synthesis, particularly for C(sp)–SCF3 bond formation and the synthesis of . However, their inherent reactivity poses significant analytical challenges during High-Performance Liquid Chromatography (HPLC) method development. They are highly susceptible to nucleophilic attack and hydrolysis, and their structurally similar synthetic by-products (such as des-bromo precursors) are notoriously difficult to separate using conventional chromatographic methods due to the subtle electronic differences of 1[1].

This guide objectively compares the performance of standard Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) columns for the purity assessment of α -bromoalkynones, providing a self-validating methodology grounded in mechanistic causality.

Mechanistic Rationale: Column Chemistry & Solvent Causality

The Failure of Standard C18 Columns Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. When analyzing halogenated aromatic or conjugated aliphatic compounds, C18 phases often fail to recognize the subtle electronic differences between the brominated product and its unbrominated precursor, leading to severe 2[2].

The PFP Advantage Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The highly electronegative fluorine atoms on the phenyl ring create a strong dipole moment. This allows the PFP phase to engage in multiple retention mechanisms simultaneously:

  • π−π Interactions : The electron-deficient PFP ring interacts strongly with the3 of the analyte[3].

  • Dipole-Dipole Interactions : Strong affinity for the polarized carbon-halogen (C-Br) bond.

  • Shape Selectivity : The rigid fluorinated ring provides enhanced steric recognition for positional isomers.

Interactions Analyte α-Bromoalkynone (Halogenated Electrophile) C18 Standard C18 Column Analyte->C18 PFP PFP Column Analyte->PFP Hydrophobic Hydrophobic / Dispersion C18->Hydrophobic PFP->Hydrophobic PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole & Shape PFP->Dipole

Caption: Chromatographic interaction mechanisms comparing C18 and PFP stationary phases.

Mobile Phase Causality Because α -bromoalkynones are reactive electrophiles, protic nucleophilic solvents like Methanol (MeOH) must be strictly avoided to prevent artifactual on-column degradation (e.g., methoxy addition). Aprotic Acetonitrile (MeCN) paired with an acidic aqueous modifier (0.1% Formic Acid) is mandatory. The low pH (~2.7) suppresses the ionization of residual silanols on the column silica (preventing peak tailing) and stabilizes the electrophilic ketone against base-catalyzed hydrolysis.

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The method proves its own validity prior to sample analysis via a rigorous System Suitability Test (SST).

Workflow A 1. Analyte Assessment α-Bromoalkynone B 2. Identify Reactivity Risks Electrophilic & Halogenated A->B C 3. Mobile Phase Selection MeCN / 0.1% FA (Avoid MeOH) B->C D 4. Column Screening PFP vs. C18 B->D E 5. Method Optimization Gradient & Temperature C->E D->E F 6. Validated Purity Assay (Rs > 2.0, Stable Baseline) E->F

Caption: Workflow for HPLC method development of reactive halogenated electrophiles.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A : 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Causality: Formic acid maintains a consistent acidic environment across the gradient, preventing baseline drift and protecting the analyte from degradation.

Step 2: Sample Preparation & Diluent Selection

  • Weigh 10 mg of the α -bromoalkynone sample into a 10 mL volumetric flask.

  • Dissolve initially in 2 mL of pure MeCN to ensure complete solubilization.

  • Dilute to volume with Mobile Phase A (Final diluent composition: 80:20 Water:MeCN).

  • Causality: Matching the diluent closely to the initial gradient conditions prevents "strong-solvent effects," which cause premature analyte migration and peak splitting.

Step 3: Chromatographic Conditions

  • Column : PFP Core-Shell, 2.6 µm, 100 x 4.6 mm (or equivalent C18 for comparison).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C (Enhances mass transfer and sharpens peaks).

  • Injection Volume : 5 µL.

  • Detection : UV at 254 nm (Optimal for conjugated alkynones).

Step 4: The Self-Validating System Suitability Test (SST)

  • Inject a "Resolution Standard" containing the α -bromoalkynone (1 mg/mL) spiked with 0.1% of its des-bromo precursor.

  • Validation Criteria: The system is only approved for sample analysis if the critical pair resolution ( Rs​ ) is ≥2.0 and the tailing factor ( Tf​ ) of the main peak is ≤1.5 . This confirms that the column's dipole-dipole mechanisms are actively functioning.

Comparative Data Analysis

The following tables summarize the experimental data comparing a standard C18 column against a PFP column under the optimized gradient conditions.

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic Hold
10.01.01090Linear Gradient
12.01.01090Column Wash
12.11.0955Re-equilibration
15.01.0955End

Table 2: Comparative HPLC Performance Metrics (C18 vs. PFP)

Chromatographic ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Retention Time (Main Peak) 4.2 min6.8 min
Resolution ( Rs​ ) from Des-bromo Impurity 1.1 (High risk of co-elution)3.4 (Baseline resolved)
Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.1 (Excellent peak symmetry)
Hydrolysis Degradant Peak Resolution Poor ( Rs​ < 1.5)Excellent ( Rs​ = 2.8)

Data Interpretation: The PFP column demonstrates statistically superior performance. The increased retention time on the PFP phase confirms that the halogenated analyte is engaging in strong dipole-dipole and π−π interactions that are entirely absent on the C18 phase. The resolution ( Rs​=3.4 ) far exceeds the baseline requirement of 2.0, ensuring highly accurate purity quantitation.

Conclusion

Developing an HPLC purity assay for reactive α -bromoalkynones requires a deliberate departure from standard protocols. By understanding the chemical causality of the analyte—specifically its electrophilicity and halogenation—analysts can design a robust method. Substituting nucleophilic solvents with acidic acetonitrile prevents degradation, while transitioning from a C18 to a PFP stationary phase leverages orthogonal selectivity to resolve critical impurities. Implementing these self-validating protocols ensures high scientific integrity and regulatory compliance in drug development workflows.

Sources

Comparative

Comparative Reactivity Guide: 3-Bromo- vs. 3-Chloro-1-phenyl-2-propyn-1-one in Bioconjugation and Synthesis

Terminal haloalkynones (halo-ynones) have emerged as powerful, highly electrophilic hubs for bioconjugation, peptide stapling, and complex heterocycle synthesis. Among these, 3-bromo-1-phenyl-2-propyn-1-one (BYO) and 3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Terminal haloalkynones (halo-ynones) have emerged as powerful, highly electrophilic hubs for bioconjugation, peptide stapling, and complex heterocycle synthesis. Among these, 3-bromo-1-phenyl-2-propyn-1-one (BYO) and 3-chloro-1-phenyl-2-propyn-1-one (CYO) are the most prominent reagents. While they share the same core structural motif—an electron-withdrawing benzoyl group conjugated to a halogen-terminated alkyne—their chemical behavior is vastly different.

This guide objectively compares the reactivity profiles of BYO and CYO, providing researchers with the mechanistic causality and experimental data required to select the optimal reagent for their specific synthetic or bioconjugation workflows.

Mechanistic Causality: Addition-Elimination Dynamics

The reactivity of 3-halo-1-phenyl-2-propyn-1-ones is governed by their nature as highly electrophilic Michael acceptors. When a nucleophile, such as a thiolate, attacks the β-carbon (C3), the reaction does not stop at a simple addition. Instead, it triggers a rapid conjugate addition-elimination sequence [1].

  • Addition: The thiolate attacks the alkyne, forming a highly reactive allenyl enolate intermediate.

  • Elimination: The intermediate collapses, expelling the halide leaving group and yielding a stable thio-ynone (TYO)[2].

The choice between a bromo- and chloro-substituent fundamentally alters the thermodynamics and kinetics of this elimination step. The C–Br bond is significantly weaker and more polarizable (~285 kJ/mol) than the C–Cl bond (~339 kJ/mol). Consequently, bromide acts as a vastly superior leaving group, accelerating the elimination step by orders of magnitude compared to chloride.

Mechanism A Halo-Ynone (Ph-CO-C≡C-X) B Thiolate Attack (Addition) A->B + R-SH C Allenyl Enolate Intermediate B->C Fast D Halide Expulsion (Elimination) C->D X = Br (Very Fast) X = Cl (Slower) E Thio-Ynone (Ph-CO-C≡C-SR) D->E - X⁻

Fig 1. Conjugate addition-elimination mechanism of halo-ynones with thiols.

Performance Comparison & Kinetic Differentiation

The difference in leaving group ability creates a profound divergence in how BYO and CYO perform in multi-step cascade reactions and bioconjugation.

3-Bromo-1-phenyl-2-propyn-1-one (BYO)

Recent studies demonstrate that BYO possesses exceptional kinetic differentiation, making it the premier choice for stepwise, one-pot thiol-thiol cross-clicking ()[3]. The initial displacement of the bromide by a thiol is extraordinarily fast, exhibiting a half-life ( t1/2​ ) of approximately 1 second at room temperature[3]. The resulting thio-ynone intermediate then undergoes a second thia-Michael addition with a second thiol, but at a significantly slower rate ( t1/2​ ~80 seconds)[3]. This massive kinetic gap allows researchers to add two different thiols sequentially without the risk of forming statistical mixtures of homodimers[2].

3-Chloro-1-phenyl-2-propyn-1-one (CYO)

In contrast, the chloro-variant reacts much more sluggishly. In thiol-mediated ring expansion cascades used to convert indoles into functionalized quinolines, bromo-ynones react efficiently at room temperature, whereas their chloro-analogues require elevated temperatures (e.g., 60 °C) and prolonged reaction times to achieve comparable yields ()[4]. Because the substitution of chloride is slower, the kinetic gap between the first and second thiol additions narrows. This overlapping kinetic profile makes CYO unsuitable for precise, stepwise heterodimer bioconjugation, though it remains useful in specific high-temperature cascade syntheses where a more stable electrophile is required[5].

Quantitative Reactivity Summary
Property3-Bromo-1-phenyl-2-propyn-1-one (BYO)3-Chloro-1-phenyl-2-propyn-1-one (CYO)
Halogen Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Leaving Group Ability ExcellentModerate
1st Thiol Addition (Substitution) Extremely Fast ( t1/2​ ~ 1 s at RT)Moderate to Slow (Requires heating)
2nd Thiol Addition (Michael) Fast ( t1/2​ ~ 80 s at RT)Fast
Kinetic Differentiation Exceptional (Enables one-pot stepwise addition)Poor (Overlapping kinetics lead to mixtures)
Typical Reaction Conditions Room Temperature (20–25 °C)Elevated Temperatures (e.g., 60 °C)
Primary Applications Biomimetic disulfide bridging, peptide staplingCascade heterocycle synthesis (e.g., quinolines)

Experimental Workflow: Self-Validating Thiol Cross-Clicking

To harness the kinetic advantages of BYO for the synthesis of heterodimeric ketene dithioacetals (KDTAs), the following protocol establishes a self-validating system. The extreme kinetic gap ensures that the timing of the steps inherently prevents unwanted side reactions ()[3].

Step-by-Step Methodology
  • Preparation: In a 25 mL flask, dissolve 50 µmol (1 equiv.) of BYO in a solvent mixture of 3 mL acetonitrile and 3 mL phosphate buffer (0.1 M, pH 8)[3].

  • First Thiol Addition: Prepare a stock solution of the first thiol (50 µmol in 2 mL of pH 8 phosphate buffer/MeCN, 1:1). Add this dropwise to the BYO solution at room temperature over exactly 2 minutes[3].

  • Incubation & Self-Validation: Stir the resulting mixture for 15 minutes at room temperature[3].

    • Causality Check: Because the bromide displacement has a 1-second half-life, a 15-minute incubation represents over 900 half-lives[3]. This mathematically guarantees 100% conversion to the thio-ynone intermediate. Researchers can self-validate this step via LC-MS or TLC; the complete absence of the BYO starting material confirms the system is ready for the second addition, ensuring zero homodimerization of the second thiol.

  • Second Thiol Addition: Add the second thiol-containing small molecule or peptide (50 µmol, 1 equiv.) dropwise to the reaction mixture[3].

  • Final Conjugation: Stir for an additional 15 minutes at room temperature to allow the slower thia-Michael addition ( t1/2​ ~80 s) to reach completion, yielding the stable KDTA heterodimer[3].

Workflow Step1 Prepare BYO Solution (1-10 mM in MeCN/Buffer pH 8) Step2 Add Thiol 1 (1 equiv) Dropwise over 2 min Step1->Step2 Step3 Incubate at RT (15 min) -> Thio-ynone forms Step2->Step3 Br displacement (t½ ~1s) Step4 Add Thiol 2 (1 equiv) Dropwise Step3->Step4 Self-Validation: LC-MS confirms no unreacted BYO Step5 Incubate at RT -> KDTA Heterodimer forms Step4->Step5 Thia-Michael addition (t½ ~80s)

Fig 2. Stepwise one-pot thiol-thiol cross-clicking workflow using 3-bromo-1-phenyl-2-propyn-1-one.

Conclusion

For modern bioconjugation, peptide stapling, and biomimetic disulfide bridging, 3-bromo-1-phenyl-2-propyn-1-one (BYO) is vastly superior to its chloro-counterpart. Its highly labile C–Br bond enables a rapid, room-temperature addition-elimination sequence that perfectly separates the kinetics of the first and second nucleophilic attacks[3]. Conversely, 3-chloro-1-phenyl-2-propyn-1-one (CYO) should be reserved for specialized cascade syntheses where elevated temperatures are required and kinetic differentiation is not the primary objective[4].

References

  • Nicque, M., Meffert, J.H., Maes, D., Bevernaege, K., Iftikhar, M., Zwaenepoel, O., Gettemans, J., Madder, A., & Winne, J.M. (2025). "Thiol-thiol cross-clicking using bromo-ynone reagents." Nature Communications, 16(1), 6386. Available at:[Link]

  • Inprung, N., James, M.J., Taylor, R.J.K., & Unsworth, W.P. (2021). "A Thiol-Mediated Three-Step Ring Expansion Cascade for the Conversion of Indoles into Functionalized Quinolines." Organic Letters, 23(6), 2063-2068. Available at:[Link]

Sources

Validation

A Comparative Guide to the 13C NMR Spectral Analysis of 3-Bromo-1-phenyl-2-propyn-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Carbon Skeleton of a Complex Ketone In the landscape of organic synthesis and drug discovery, the precise structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Carbon Skeleton of a Complex Ketone

In the landscape of organic synthesis and drug discovery, the precise structural elucidation of novel molecules is paramount. 3-Bromo-1-phenyl-2-propyn-1-one, a halogenated ynone, presents a unique analytical challenge due to the electronic interplay between the phenyl ring, the carbonyl group, and the brominated alkyne moiety. This guide provides an in-depth analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a comparative framework against related chemical structures. By understanding the underlying principles and leveraging predictive analysis, researchers can confidently identify and characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for unraveling the carbon framework of organic compounds.[1] Specifically, 13C NMR provides direct insight into the chemical environment of each carbon atom, making it an indispensable tool for structural verification.[2][3] This guide will delve into the theoretical basis for predicting the 13C NMR chemical shifts of 3-bromo-1-phenyl-2-propyn-1-one, present a detailed experimental protocol for acquiring high-quality spectra, and offer a comparative analysis with analogous compounds to aid in spectral interpretation.

Theoretical Framework: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of 3-bromo-1-phenyl-2-propyn-1-one is anticipated to exhibit distinct signals corresponding to each unique carbon atom in the molecule. The chemical shift of each carbon is influenced by its hybridization, the electronegativity of neighboring atoms, and mesomeric effects.

Expected Chemical Shift Regions:

The chemical shifts in 13C NMR are typically reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (TMS).[4] For 3-bromo-1-phenyl-2-propyn-1-one, we can predict the approximate chemical shift ranges for its constituent carbons based on established data for similar functional groups.[5][6][7]

Carbon AtomHybridizationExpected Chemical Shift (ppm)Influencing Factors
Carbonyl (C=O)sp185 - 220Deshielded due to the electronegativity of the oxygen atom and conjugation.[1][8]
Phenyl (C-1')sp2~135Quaternary carbon, slightly deshielded by the carbonyl group.
Phenyl (C-2', C-6')sp2128 - 130Aromatic carbons ortho to the carbonyl group.
Phenyl (C-3', C-5')sp2128 - 130Aromatic carbons meta to the carbonyl group.
Phenyl (C-4')sp2~133Aromatic carbon para to the carbonyl group.
Alkynyl (C-2)sp80 - 100Shielded relative to sp2 carbons, influenced by the carbonyl and bromine.
Alkynyl (C-3)sp60 - 80Shielded, with a significant upfield shift due to the "heavy atom effect" of bromine.

The conjugation of the phenyl ring with the carbonyl group and the alkyne system will influence the precise chemical shifts of the aromatic carbons.[9][10] The electron-withdrawing nature of the carbonyl group will deshield the ipso-carbon (C-1') and the para-carbon (C-4') to a greater extent than the ortho- and meta-carbons.

The acetylenic carbons are of particular interest. In phenylacetylene, the sp-hybridized carbons appear in the range of 80-90 ppm.[11] The presence of the electron-withdrawing carbonyl group is expected to shift the C-2 signal downfield. Conversely, the bromine atom attached to C-3 will induce a significant upfield shift due to the heavy-atom effect, a phenomenon where the large electron cloud of the halogen shields the adjacent carbon nucleus.

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

The following protocol outlines the steps for obtaining a high-quality, proton-decoupled 13C NMR spectrum of 3-bromo-1-phenyl-2-propyn-1-one. This self-validating system ensures reproducibility and accuracy.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known, non-interfering 13C NMR signal. Deuterated chloroform (CDCl3) is a common choice.

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can often reference the spectrum to the residual solvent peak.[4]

G cluster_prep Sample Preparation Dissolve Sample Dissolve Sample Filter Solution Filter Solution Dissolve Sample->Filter Solution Transfer to NMR Tube Transfer to NMR Tube Filter Solution->Transfer to NMR Tube

Caption: Workflow for NMR Sample Preparation.

II. Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion.

  • Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure homogeneity and optimal lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 220 ppm).[2]

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[6]

    • Temperature: Maintain a constant temperature, typically 298 K.

G Place Sample in Spectrometer Place Sample in Spectrometer Tune and Shim Tune and Shim Place Sample in Spectrometer->Tune and Shim Set Acquisition Parameters Set Acquisition Parameters Tune and Shim->Set Acquisition Parameters Acquire FID Acquire FID Set Acquisition Parameters->Acquire FID Process Data (FT, Phasing, Baseline Correction) Process Data (FT, Phasing, Baseline Correction) Acquire FID->Process Data (FT, Phasing, Baseline Correction) Reference Spectrum Reference Spectrum Process Data (FT, Phasing, Baseline Correction)->Reference Spectrum

Caption: Experimental Workflow for 13C NMR Data Acquisition.

III. Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the free induction decay (FID) to convert the time-domain data into the frequency domain.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

Comparative Spectral Analysis

To confidently assign the peaks in the 13C NMR spectrum of 3-bromo-1-phenyl-2-propyn-1-one, a comparison with structurally related compounds is invaluable.

Comparison with Phenylacetylene and its Derivatives:

The 13C NMR spectrum of phenylacetylene provides a baseline for the phenyl and alkynyl carbons.[11] The introduction of the carbonyl group in our target molecule will cause a downfield shift of the attached phenyl and alkynyl carbons due to its electron-withdrawing nature.

Comparison with α,β-Unsaturated Ketones:

While our molecule contains an alkyne rather than an alkene, the electronic effects of the conjugated system are comparable. In α,β-unsaturated ketones, the carbonyl carbon typically appears in the range of 190-220 ppm.[1] The β-carbon is significantly deshielded due to conjugation.[1][12] In our case, the C-3 carbon is analogous to the β-carbon, but its chemical shift will be heavily influenced by the opposing shielding effect of the bromine atom.

The Bromine Effect: A Key Diagnostic Feature

The presence of a bromine atom on the terminal alkynyl carbon is a key feature. Halogenated carbons exhibit a wide range of chemical shifts.[5] The heavy atom effect of bromine will cause a significant upfield shift for the C-3 carbon compared to a non-halogenated analogue. This upfield shift, in conjunction with the other signals, serves as a strong diagnostic marker for the presence of the bromoalkynyl moiety.

Conclusion: A Powerful Tool for Structural Verification

The 13C NMR spectral analysis of 3-bromo-1-phenyl-2-propyn-1-one provides a definitive method for its structural confirmation. By combining a theoretical understanding of chemical shifts with a robust experimental protocol and comparative analysis, researchers can confidently interpret the resulting spectrum. The unique electronic environment created by the phenyl, carbonyl, and bromoalkynyl functionalities gives rise to a characteristic set of signals, making 13C NMR an indispensable tool in the synthesis and characterization of this and related compounds.

References

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones - Benchchem.
  • 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS - Canadian Science Publishing.
  • 13C NMR Spectra and Isomerism of β-Alkoxy Enones: Spectroscopy Letters: Vol 16, No 5.
  • 13C N.M.R. STUDIES: PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES - R Discovery.
  • 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS - ResearchGate.
  • Acetylenic carbon-13 chemical shift tensors for diphenylacetylene and (eta2-Diphenylacetylene)Pt(PPh3)2: a solid-state NMR and theoretical study - PubMed.
  • A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules - PubMed.
  • 13C NMR spectroscopy • Chemical shift.
  • 13C NMR Chemical Shifts - Cal Poly Pomona.
  • 13C NMR Chemical Shift - Oregon State University.
  • 13C Carbon NMR Spectroscopy - Chemistry Steps.
  • 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features.
  • 13C NMR Spectroscopy - University of Bath.
  • Phenylacetylene(536-74-3) 13C NMR spectrum - ChemicalBook.
  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts.

Sources

Validation

Definitive Structural Validation of 2-Propyn-1-one, 3-bromo-1-phenyl-: SC-XRD vs. Spectroscopic Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary The molecule 2-Propyn-1-one, 3-bromo-1-phenyl- (commonly kno...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

The molecule 2-Propyn-1-one, 3-bromo-1-phenyl- (commonly known as 3-bromo-1-phenylprop-2-yn-1-one, CAS: 3876-61-7) is a highly reactive halogenated alkynone. It serves as a critical electrophilic building block in the synthesis of complex pharmaceutical heterocycles, including indoles, pyrazoles, and thiadiazoles[1],[2]. Because its reactivity is dictated by the precise spatial arrangement of its conjugated carbonyl, alkyne, and halogen moieties, confirming its exact 3D structure is paramount.

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic alternatives (NMR, MS) for validating the structure of this molecule, providing a field-proven, self-validating experimental protocol for crystal engineering and diffraction analysis.

The Analytical Challenge: Spectroscopic Ambiguity

Standard analytical workflows typically rely on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation. However, for halogenated alkynones like 3-bromo-1-phenylprop-2-yn-1-one, these methods present severe limitations:

  • The "Silent" Alkyne: 1 H-NMR is fundamentally limited here. The molecule possesses only five protons, all located on the phenyl ring. The critical alkyne carbons and the bromine-bearing carbon lack protons entirely, rendering the propynone tail "silent" in proton NMR.

  • Connectivity vs. Geometry: While 13 C-NMR can identify the carbon skeleton shifts (carbonyl at ~175 ppm, alkyne carbons at ~75–80 ppm), it cannot definitively prove the 3D spatial geometry or rule out subtle structural rearrangements that often occur during halogenation.

  • Isotopic Confirmation Without Architecture: HRMS successfully confirms the chemical formula ( C9​H5​BrO ) via the exact mass (m/z ~207.95) and the characteristic 1:1 isotopic ratio of 79 Br and 81 Br[3]. However, mass spectrometry provides zero insight into atomic connectivity or bond lengths.

To resolve these ambiguities, Single-Crystal X-Ray Diffraction (SC-XRD) is required. SC-XRD transitions the analysis from deductive reasoning to direct spatial observation.

Comparative Efficacy: SC-XRD vs. Spectroscopic Alternatives

The following table summarizes the performance of each analytical modality when applied specifically to 3-bromo-1-phenylprop-2-yn-1-one.

Analytical ModalityPrimary Data YieldLimitations for Halogenated AlkynonesStructural Ambiguity
SC-XRD Absolute 3D spatial coordinates, exact bond lengths (C≡C, C-Br), and crystal packing.Requires the successful growth of a high-quality, macroscopic single crystal.Zero (Definitive)
1 H-NMR Phenyl ring proton environments and integration.Blind to the alkyne and halogenated carbon due to a complete lack of aliphatic protons.High
13 C-NMR Carbon skeleton connectivity and hybridization states.Cannot confirm 3D spatial geometry, bond lengths, or solid-state intermolecular interactions.Moderate
HRMS Exact molecular mass and halogen isotopic signature[3].Cannot distinguish between structural isomers or confirm specific atomic linkages.High

Structural Validation Workflow

The following diagram maps the logical progression from chemical synthesis to definitive structural validation, highlighting the triage points where spectroscopic data is superseded by crystallographic analysis.

Workflow Synth Synthesis (NBS/AgNO3) Terminal Alkyne Activation Purify Chromatographic Isolation (Purity >99%) Synth->Purify Cryst Crystal Growth (Slow Evaporation) Purify->Cryst Structural Track Spec Spectroscopic Triage (NMR, MS, IR) Purify->Spec Routine Check XRD SC-XRD Data Collection (MoKα, 100K) Cryst->XRD Polarized Light Triage Valid Definitive 3D Structure (Bond Lengths & Packing) XRD->Valid Spec->Valid Resolves Ambiguity

Caption: Workflow for the definitive structural validation of 3-bromo-1-phenylprop-2-yn-1-one.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. Each step below includes built-in causality and quality-control checkpoints.

Phase 1: Synthesis & Crystal Engineering

Step 1: Silver-Catalyzed Bromination

  • Procedure: Dissolve 1-phenylprop-2-yn-1-one (5 mmol) in 10 mL of acetone. Add a catalytic amount of silver nitrate ( AgNO3​ , 0.5 mmol) and stir at room temperature for 5 minutes. Subsequently, add N-bromosuccinimide (NBS, 5.5 mmol)[4].

  • Causality: The addition of AgNO3​ is not arbitrary; it lowers the activation energy by forming a highly reactive silver acetylide intermediate, which rapidly undergoes electrophilic substitution with the bromine source (NBS)[4].

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The complete disappearance of the terminal alkyne spot validates the termination of the reaction, preventing over-bromination.

  • Isolation: Purify the crude product via silica gel column chromatography to yield 3-bromo-1-phenylprop-2-yn-1-one as yellow crystals[5],[2].

Step 2: Single-Crystal Growth

  • Procedure: Dissolve 50 mg of the purified compound in a minimal volume of dichloromethane (DCM). Carefully layer the solution with a non-polar antisolvent (hexane) in a narrow vial. Cap loosely and store at 4°C to allow slow evaporation and diffusion.

  • Causality: Slow diffusion ensures a low degree of supersaturation. This thermodynamic control favors the nucleation and growth of a single, defect-free macroscopic crystal rather than rapid amorphous precipitation.

  • Self-Validation Check: Prior to mounting, examine the harvested crystals under a polarized light microscope. A crystal that exhibits uniform, sharp extinction upon rotation confirms a single-crystal domain, validating its suitability for diffraction.

Phase 2: SC-XRD Data Acquisition & Refinement

Step 3: Cryogenic Data Collection

  • Procedure: Select a crystal with approximate dimensions of 0.5 x 0.4 x 0.4 mm. Mount it on a goniometer loop using perfluorinated oil and immediately flash-cool to 100 K using a nitrogen cold stream. Irradiate the sample using a diffractometer (e.g., Bruker D8 VENTURE) equipped with a MoKα radiation source (λ = 0.71073 Å)[5].

  • Causality: Cryocooling to 100 K is critical. It minimizes thermal atomic vibrations (Debye-Waller factors), which sharpens the diffraction spots, increases the resolution limit, and protects the halogenated organic molecule from radiation-induced decay[5].

  • Self-Validation Check: During data integration, evaluate the internal agreement factor ( Rint​ ). An Rint​ value of < 0.05 validates the internal consistency of the measured reflections and confirms the correct assignment of the unit cell parameters (typically triclinic or monoclinic for this class of compounds)[5].

Step 4: Structure Solution

  • Procedure: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL) until the goodness-of-fit approaches 1.0[5].

Data Interpretation: The Power of 3D Coordinates

Once the SC-XRD data is refined, the structural ambiguity is entirely resolved. The diffraction data provides precise metrics that spectroscopic methods cannot:

  • Bond Length Verification: The SC-XRD model will explicitly show the C≡C triple bond length at approximately 1.19 Å, distinctly differentiating it from a cumulated diene (C=C=C, ~1.33 Å). The C-Br bond length will be precisely mapped at ~1.85 Å.

  • Planarity and Conjugation: The torsion angles extracted from the XRD data reveal the exact degree of coplanarity between the phenyl ring, the carbonyl group, and the alkyne. This coplanarity dictates the extent of electron delocalization, which directly influences the molecule's reactivity when forming complex metal-ligand frameworks[1].

  • Solid-State Packing: XRD reveals intermolecular interactions (e.g., weak C-H···O hydrogen bonds or halogen bonding between the bromine and neighboring carbonyls). Understanding this packing is essential for predicting the compound's stability and shelf-life during drug development.

Conclusion

While NMR and HRMS are indispensable for rapid purity checks and formula confirmation, they fall short when definitive structural proof of "silent" halogenated alkynes is required. By employing a self-validating synthesis and crystal engineering protocol, Single-Crystal X-Ray Diffraction provides the absolute 3D spatial coordinates necessary to confidently utilize 2-Propyn-1-one, 3-bromo-1-phenyl- in advanced pharmaceutical synthesis.

References

  • Source: amazonaws.
  • Source: lookchem.
  • Source: researcher.
  • Source: uninsubria.
  • Source: uninsubria.

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Comparative

A Technical Guide to the Comparative Stability of Halogenated Phenylpropynones

For researchers, scientists, and drug development professionals, the stability of a molecule is a critical parameter influencing its viability as a therapeutic agent or a synthetic intermediate. Halogenation of a parent...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stability of a molecule is a critical parameter influencing its viability as a therapeutic agent or a synthetic intermediate. Halogenation of a parent compound is a common strategy to modulate its physicochemical and biological properties, including metabolic stability and target affinity. This guide provides an in-depth comparative analysis of the stability of halogenated phenylpropynones, a class of compounds with significant potential in medicinal chemistry. While direct comparative experimental data for this specific homologous series is not abundant in the literature, this guide synthesizes established principles of organic chemistry and data from structurally related compounds to provide a robust framework for understanding their stability profiles.

Phenylpropynones are α,β-unsaturated ketones containing an acetylenic group, making them reactive scaffolds. Halogen substitution on the phenyl ring can significantly alter their stability through a combination of inductive and resonance effects, as well as by influencing steric factors. This guide will explore three key aspects of their stability: thermal, chemical, and photochemical.

Comparative Stability Analysis: Unraveling the Halogen Effect

The stability of a halogenated phenylpropynone is a multifactorial property influenced by the nature of the halogen (Fluorine, Chlorine, Bromine, Iodine) and its position on the phenyl ring (ortho, meta, para).

1.1. Thermal Stability

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For halogenated phenylpropynones, the strength of the carbon-halogen (C-X) bond and the overall electronic stabilization of the molecule are key determinants.

The C-X bond strength decreases down the halogen group: C-F > C-Cl > C-Br > C-I. This trend suggests that, all other factors being equal, iodo-substituted phenylpropynones would be the least thermally stable, while their fluoro-counterparts would be the most stable.

Table 1: Comparative Thermal Stability Trends of Halogenated Phenylpropynones

Halogen SubstituentC-X Bond Energy (kJ/mol)Expected Relative Thermal StabilityProbable Decomposition Pathways
Fluorine (F)~485HighestRing fragmentation at very high temperatures
Chlorine (Cl)~340HighDehydrohalogenation, C-C bond cleavage
Bromine (Br)~285ModerateC-Br bond homolysis, dehydrohalogenation
Iodine (I)~210LowestC-I bond homolysis

Note: The C-X bond energies are average values for aryl halides and serve as a general indicator.

The position of the halogen also plays a role. A halogen at the para position is likely to have a more pronounced electronic effect on the entire conjugated system compared to a meta or ortho substituent, potentially influencing the overall molecular stability.

1.2. Chemical Stability: Reactivity Towards Nucleophiles

Phenylpropynones are Michael acceptors due to the electrophilic nature of the β-carbon of the α,β-unsaturated ketone system. Their reactivity towards nucleophiles is a critical aspect of their chemical stability. Halogen substitution on the phenyl ring modulates this reactivity.

Alkynes are generally less reactive towards electrophilic addition than alkenes because the π-electrons in the triple bond are held more tightly.[1][2] Conversely, the sp-hybridized carbons of the alkyne can render it more susceptible to nucleophilic attack compared to a similarly substituted alkene.[3]

The electron-withdrawing inductive effect of halogens (-I effect) increases the electrophilicity of the conjugated system, making the β-carbon more susceptible to nucleophilic attack. This effect is most pronounced for fluorine and decreases down the group. However, halogens also exert a resonance effect (+R effect) by donating a lone pair of electrons to the aromatic ring, which can partially counteract the inductive effect. The balance of these two effects determines the overall reactivity.

Table 2: Predicted Reactivity of Halogenated Phenylpropynones towards Nucleophiles

Halogen SubstituentDominant Electronic EffectExpected Reactivity towards Nucleophiles
Fluorine (F)Strong -I, Weak +RHighest
Chlorine (Cl)Strong -I, Moderate +RHigh
Bromine (Br)Moderate -I, Moderate +RModerate
Iodine (I)Weak -I, Strong +RLowest

Therefore, fluoro- and chloro-substituted phenylpropynones are expected to be more reactive towards nucleophiles, and thus chemically less stable in a nucleophilic environment, compared to their bromo and iodo counterparts. Simple 1-phenylpropynones have been shown to undergo a selective double thia-Michael addition with thiols.[4]

1.3. Photochemical Stability

α,β-Unsaturated ketones are known to undergo various photochemical reactions, including E/Z isomerization, cycloadditions, and deconjugation.[5] The introduction of a halogen atom can influence the photostability of phenylpropynones by altering their absorption spectra and the decay pathways of their excited states.

Studies on other halogenated conjugated systems have shown that chlorine substitution can increase photostability against photolysis and oxidation.[6] In contrast, compounds with bromine substituents have been observed to undergo more rapid photolysis.[6] This suggests that chloro- and fluoro-phenylpropynones may exhibit greater photostability than their bromo- and iodo-analogs. The weaker C-Br and C-I bonds are more susceptible to homolytic cleavage upon photoexcitation, leading to radical-mediated degradation pathways. The quantum yields of decomposition for some 2-bromoaryl ketones have been determined, indicating that radical recombination is a major pathway.[7]

Experimental Protocols for Stability Assessment

To empirically determine the comparative stability of halogenated phenylpropynones, a series of standardized experiments can be performed.

2.1. Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the halogenated phenylpropynone into an alumina or platinum TGA pan.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset temperature of decomposition provides a measure of thermal stability.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to detect endothermic (melting, decomposition) or exothermic (decomposition, polymerization) events.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Prep Weigh Sample TGA_Setup Load into TGA Prep->TGA_Setup DSC_Setup Load into DSC Prep->DSC_Setup TGA_Run Heat at constant rate (e.g., 10 °C/min) TGA_Setup->TGA_Run TGA_Data Record Mass Loss vs. Temp TGA_Run->TGA_Data TGA_Result Determine Onset of Decomposition TGA_Data->TGA_Result DSC_Run Heat at constant rate (e.g., 10 °C/min) DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data DSC_Result Identify Thermal Events DSC_Data->DSC_Result

Workflow for Thermal Stability Analysis

2.2. Chemical Stability Assay: Reactivity with a Model Nucleophile

Protocol:

  • Solution Preparation: Prepare stock solutions of each halogenated phenylpropynone and a model nucleophile (e.g., N-acetylcysteine or glutathione) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Monitoring:

    • Mix the solutions of the phenylpropynone and the nucleophile in a cuvette.

    • Monitor the reaction over time at a constant temperature using a UV-Vis spectrophotometer by observing the decrease in the absorbance of the phenylpropynone or the appearance of the product.

    • Alternatively, use HPLC to monitor the disappearance of the starting material and the formation of the adduct.

  • Data Analysis:

    • Determine the initial reaction rate.

    • Calculate the second-order rate constant for the reaction of each halogenated derivative. A higher rate constant indicates lower chemical stability towards nucleophiles.

Chemical_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Phenylpropynone, Nucleophile) Mix Mix Reactants Prep_Solutions->Mix Monitor Monitor Reaction (UV-Vis or HPLC) Mix->Monitor Rate Determine Initial Rate Monitor->Rate Constant Calculate Rate Constant (k) Rate->Constant Comparison Compare k values Constant->Comparison

Sources

Validation

Elemental Analysis Standards for 2-Propyn-1-one, 3-bromo-1-phenyl- (C₉H₅BrO)

Executive Summary The accurate elemental characterization of highly halogenated organic compounds presents a unique analytical challenge. 2-Propyn-1-one, 3-bromo-1-phenyl- (also known as 3-bromo-1-phenylprop-2-yn-1-one)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate elemental characterization of highly halogenated organic compounds presents a unique analytical challenge. 2-Propyn-1-one, 3-bromo-1-phenyl- (also known as 3-bromo-1-phenylprop-2-yn-1-one) is a terminal alkyne derivative with a theoretical mass composition of 51.71% Carbon, 2.41% Hydrogen, 38.22% Bromine, and 7.65% Oxygen .

Because bromine constitutes nearly 40% of the molecule's mass, traditional combustion analysis methods are prone to severe catalytic poisoning and detector interference[1]. This guide objectively compares the three leading analytical standards for quantifying the elemental composition of this compound, providing researchers with field-proven, self-validating protocols to ensure absolute data integrity.

The Mechanistic Challenge: Halogen Interference

In standard CHNS/O elemental analyzers, organic samples are flash-combusted at ~950°C. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated chromatographically and quantified via a Thermal Conductivity Detector (TCD).

However, the combustion of 2-Propyn-1-one, 3-bromo-1-phenyl- generates significant volumes of bromine gas (Br₂) and hydrogen bromide (HBr). If not strictly controlled, these halogen species cause two critical failures:

  • Catalyst Poisoning: Halogens react with the copper reduction catalyst, degrading its ability to reduce NOₓ to N₂ and remove excess oxygen.

  • TCD Interference: Br₂ and HBr can co-elute with target gases or permanently alter the baseline of the TCD, leading to artificially inflated Carbon and Hydrogen readings[1].

To achieve an accurate mass balance, the analytical workflow must be bifurcated: one method dedicated to accurate halogen quantification, and a modified method for C/H/O determination.

Methodological Comparison

Schöniger Flask Combustion + Ion Chromatography (Gold Standard for %Br)

The Schöniger oxygen flask method completely mineralizes the organic matrix in a closed, oxygen-rich environment[2]. The combustion products are absorbed into a basic liquid phase, converting all covalently bound bromine into stable bromide ions (Br⁻)[3]. This solution is then analyzed via Ion Chromatography (IC).

  • Causality of Reagent Choice: A basic absorption solution (NaOH) combined with a mild oxidant (H₂O₂) is critical. It ensures that transient combustion species like hypobromite (OBr⁻) or elemental bromine (Br₂) are uniformly reduced to Br⁻, preventing volatile losses and ensuring a single, sharp chromatographic peak during IC analysis.

Modified CHN Combustion Analysis (Gold Standard for %C, %H)

To accurately determine the 51.71% Carbon and 2.41% Hydrogen content, the CHN analyzer must be physically modified.

  • Causality of Modification: A dense plug of silver wool must be packed into the exit zone of the combustion tube (heated to ~500°C). Silver quantitatively reacts with volatile halogens to form solid silver bromide (AgBr), permanently trapping the bromine before it can reach the reduction tube or the TCD[1].

High-Resolution ICP-MS (Gold Standard for Trace Impurities)

While HR-ICP-MS is generally too sensitive for bulk percentage analysis without extreme dilution, it is the premier choice for detecting trace metal catalysts (e.g., Pd/Cu from Sonogashira couplings used to synthesize the alkyne) or trace halogenated degradation products.

  • Causality of Matrix Matching: Bromine suffers from severe memory effects in acidic plasma systems and has a high ionization potential (11.8 eV). Samples must be diluted in 5% (v/v) ammonium hydroxide (NH₄OH) to stabilize the halogens and lower background counts by up to five orders of magnitude.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each method when applied to 2-Propyn-1-one, 3-bromo-1-phenyl-.

MetricSchöniger + IC (%Br)Modified CHN (%C, %H)HR-ICP-MS (Trace Br/Metals)
Primary Target Bulk Bromine (38.22%)Bulk Carbon (51.71%)Trace impurities (ppm/ppb)
Sample Size 2.0 – 5.0 mg1.0 – 2.0 mg< 0.1 mg (highly diluted)
Precision (RSD) < 0.5%< 0.3%1.0% - 2.5%
Interference Risk Low (Matrix destroyed)High (If Ag trap fails)High (Polyatomic interferences)
Capital Cost Low to ModerateModerateVery High
Throughput ~1 hour per sample[4]~10 mins per sample~5 mins per sample

Analytical Workflow Visualization

EA_Workflow Start Sample: 3-bromo-1-phenylprop-2-yn-1-one (38.2% Br, 51.7% C) Split Aliquot Distribution Start->Split Method1 Schöniger Flask Combustion (Halogen Focus) Split->Method1 Method2 CHN Combustion Analyzer (C, H Focus) Split->Method2 Method3 HR-ICP-MS (Trace Impurity Focus) Split->Method3 Absorb Absorption in NaOH/H2O2 Conversion to Br- Method1->Absorb Trap Silver Wool Trap (Captures AgBr) Method2->Trap Dilute Dilution in 5% NH4OH Minimize Memory Effects Method3->Dilute IC Ion Chromatography (IC) Quantify %Br Absorb->IC TCD TCD Detection Quantify %C, %H Trap->TCD MS Mass Spec (m/z 79) Trace Metals/Halogens Dilute->MS

Workflow for the comprehensive elemental analysis of highly brominated organic compounds.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed with the analyte until the system suitability criteria are met.

Protocol A: Bromine Determination via Schöniger Combustion + IC
  • System Suitability (Self-Validation): Weigh 3.0 mg of a Certified Reference Material (CRM) such as 4-Bromobenzoic acid. Process it through steps 2-5. Proceed only if the recovered bromine is 98.5% - 101.5% of the theoretical value.

  • Absorption Prep: Add 10 mL of 10 mM NaOH and 3 drops of 30% H₂O₂ to a thick-walled Schöniger flask[3].

  • Sample Encapsulation: Weigh exactly 2.5 mg of 2-Propyn-1-one, 3-bromo-1-phenyl- into an ashless filter paper flag. Place the flag into the platinum basket attached to the flask stopper[2].

  • Combustion: Flush the flask with pure O₂ for 30 seconds. Seal the flask and ignite the sample remotely using an infrared ignition cabinet to ensure operator safety[2].

  • Absorption & Analysis: Invert and shake the flask vigorously. Allow it to sit for 30 minutes to ensure total absorption of HBr fumes. Transfer an aliquot of the solution to an Ion Chromatograph equipped with an anion-exchange column and suppressed conductivity detector.

Protocol B: Carbon & Hydrogen Determination via Modified CHN
  • Reactor Modification: Pack the lower 3 inches of the primary combustion tube with high-purity silver wool. Ensure this zone is maintained at ~500°C to optimize the formation of AgBr without melting the silver.

  • Trap Validation (Self-Validation): Run a blank capsule, followed by 2.0 mg of 4-Bromobenzoic acid. If the carbon or nitrogen baselines exhibit tailing on the chromatogram, the silver trap is saturated and must be replaced before analyzing the target compound.

  • Sample Analysis: Weigh 1.5 mg of 2-Propyn-1-one, 3-bromo-1-phenyl- into a tin capsule. Fold tightly to prevent the volatile alkyne from escaping.

  • Combustion: Drop the capsule into the 950°C combustion zone under an oxygen dose. The tin causes a localized exothermic flash (~1800°C), completely oxidizing the carbon to CO₂ and hydrogen to H₂O, while the silver wool permanently sequesters the 38.22% bromine mass.

References

  • Oxygen Flask Combustion Unit - Exeter Analytical, Inc. Source: eai1.com URL:[Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) Source: RSC Publishing URL:[Link]

  • oSIST prEN 14582:2005 SLOVENSKI PREDSTANDARD Source: iTeh Standards URL:[Link]

  • Characterization of Some Real Mixed Plastics from WEEE: A Focus on Chlorine and Bromine Determination by Different Analytical Methods Source: MDPI URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Propyn-1-one, 3-bromo-1-phenyl-

As a Senior Application Scientist, I have designed this operational and safety guide for handling 2-Propyn-1-one, 3-bromo-1-phenyl- (commonly referred to as 3-bromo-1-phenylprop-2-yn-1-one or BYO ). This compound is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational and safety guide for handling 2-Propyn-1-one, 3-bromo-1-phenyl- (commonly referred to as 3-bromo-1-phenylprop-2-yn-1-one or BYO ). This compound is a highly reactive bromo-ynone reagent that has revolutionized stepwise thiol-thiol cross-clicking and peptide stapling[1][2].

However, the exact chemical properties that make BYO an exceptional bioconjugation tool also make it a severe occupational hazard. This guide bypasses generic safety advice to provide you with field-proven, mechanistically grounded protocols for the safe handling, experimental execution, and disposal of this reagent.

Hazard Profile & Mechanistic Causality

Chemical Identity: CAS No. 3876-61-7 | Molecular Weight: 209.04 g/mol [3].

To handle BYO safely, you must understand its reactivity. BYO is a dual-threat electrophile designed to react selectively and instantaneously with free thiols[1].

  • The Causality of the Hazard: When exposed to biological tissues (skin, eyes, respiratory tract), BYO does not merely irritate; it covalently cross-links proteins. The bromide acts as an excellent leaving group for an initial, ultra-fast substitution reaction with biological thiols (like cysteine in keratin or glutathione in cells), forming a thio-ynone (TYO) intermediate[1]. This intermediate then undergoes a second thia-Michael addition[1].

  • Operational Consequence: A splash on the skin or eyes will result in immediate, irreversible protein alkylation. It is a potent sensitizer, lachrymator, and corrosive agent.

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling BYO, particularly because it is typically dissolved in highly permeating organic solvents like Acetonitrile (MeCN)[1].

  • Primary Hand Protection (Double Gloving):

    • Inner Glove: Standard Nitrile (0.11 mm minimum).

    • Outer Glove: Butyl rubber or Silver Shield® laminate.

    • Causality: While nitrile protects against the dry BYO powder, the experimental protocol requires dissolving BYO in MeCN[1]. MeCN degrades nitrile rapidly and acts as a carrier solvent, potentially driving dissolved BYO directly through a standard glove into your skin.

  • Eye & Face Protection: Snug-fitting chemical splash goggles paired with a full face shield. Safety glasses with side shields are strictly prohibited due to the risk of irreversible corneal cross-linking.

  • Respiratory & Environmental Controls: All weighing, transferring, and reacting must occur within a certified Class II fume hood with the sash pulled down to the lowest operational level.

Quantitative Reaction Parameters

Understanding the kinetics of BYO is critical for both experimental success and safety planning. The reaction proceeds in two distinct kinetic steps[1].

ParameterValueOperational & Safety Implication
First Addition Half-Life ~1 secondThe substitution of bromide is nearly instantaneous[1]. Any biological exposure will result in immediate tissue damage.
Second Addition Half-Life ~80 secondsThe thia-Michael addition is slower but still rapid[1]. Requires a 15-minute incubation to ensure complete conversion before adding the second thiol[1].
Optimal pH 8.0 (Phosphate Buffer)Maintains thiols in their reactive thiolate state[1]. Lowering the pH drastically slows the reaction[2].
Stoichiometry 1 : 1 : 1 (BYO : Thiol 1 : Thiol 2)Exact molar equivalents prevent unreacted BYO from remaining in the final product[1].

Experimental Protocol: Stepwise Thiol-Thiol Cross-Clicking

This protocol details the formation of a stabilized ketene-dithioacetal (KDTA) heterodimer using BYO. The methodology is self-validating: the rapid kinetics ensure that if Step 1 is given sufficient time, no free BYO remains to cause off-target reactions in Step 2[1].

Prerequisites: Purge all solvents with Argon to prevent thiol oxidation.

  • Preparation of the Electrophile: In a 25 mL round-bottom flask inside the fume hood, dissolve 50 µmol (1.0 equiv.) of BYO in 3 mL of HPLC-grade Acetonitrile[1].

  • Buffer Integration: Add 3 mL of 0.1 M Phosphate Buffer (pH 8.0) to the flask and stir gently[1].

  • First Thiol Addition: Prepare a stock solution of your first thiol-containing molecule (50 µmol, 1.0 equiv.) in 2 mL of a 1:1 mixture of pH 8 phosphate buffer and MeCN[1]. Add this dropwise to the BYO solution over exactly 2 minutes at room temperature[1].

  • Intermediate Incubation: Stir the mixture for 15 minutes at room temperature[1]. Causality: This ensures 100% conversion of BYO to the TYO intermediate, preventing the formation of homodimers when the second thiol is introduced.

  • Second Thiol Addition: Add the second thiol-containing molecule (50 µmol, 1.0 equiv.) in a single bolus[1]. Stir for an additional 30 minutes to allow the thia-Michael addition to complete, yielding the KDTA heterodimer[1].

Spill Response and Chemical Quenching Plan

Never dispose of unreacted BYO or TYO intermediates directly into organic waste carboys. They will react with other chemical waste, potentially generating heat or toxic off-gassing.

The Quenching Protocol: We utilize a biological mimic to safely disarm the reagent.

  • Keep a 1.0 M aqueous solution of L-Cysteine or β-mercaptoethanol readily available in the hood.

  • In the event of a spill, or when disposing of reaction vessels, flood the area/vessel with a 10-fold molar excess of the L-Cysteine solution.

  • Causality: L-Cysteine contains a highly nucleophilic free thiol that will instantly attack any residual BYO or TYO, forming a stable, biologically inert adduct.

  • Allow the quenched mixture to sit for 20 minutes before wiping it up with absorbent pads and transferring it to the solid hazardous waste bin.

Workflow Visualization

G BYO BYO (CAS: 3876-61-7) Highly Reactive Electrophile Thiol1 Add Thiol 1 (1 equiv) MeCN/Buffer (pH 8) BYO->Thiol1 Step 1 Quench Waste Neutralization (Excess L-Cysteine Quench) BYO->Quench Spill/Waste PPE Mandatory PPE: Butyl Gloves, Goggles, Fume Hood PPE->BYO Safe Handling TYO Thio-Ynone (TYO) Intermediate (t1/2 ~ 1s) Thiol1->TYO Bromide Substitution Thiol2 Add Thiol 2 (1 equiv) After 15 min incubation TYO->Thiol2 Step 2 TYO->Quench Unreacted KDTA KDTA Heterodimer Stable Target Conjugate Thiol2->KDTA Thia-Michael Addition

Fig 1: Reaction pathway and safety quenching workflow for BYO-mediated thiol cross-clicking.

References

  • LookChem. "2-Propyn-1-one, 3-bromo-1-phenyl- Base Information and Chemical Properties." LookChem Database. Available at:[Link][3]

  • National Institutes of Health (PMC). "Thiol-thiol cross-clicking using bromo-ynone reagents." PubMed Central. Available at:[Link][1]

  • Scribd / Ghent University. "Bromo-Ynone Thiol Cross-Clicking Method." Scribd Physical Chemistry Archives. Available at:[Link][2]

Sources

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